molecular formula C8H6BrNO B2845217 2-Bromo-5-(hydroxymethyl)benzonitrile CAS No. 1261609-83-9

2-Bromo-5-(hydroxymethyl)benzonitrile

Cat. No.: B2845217
CAS No.: 1261609-83-9
M. Wt: 212.046
InChI Key: QGKIDJKOPKESAI-UHFFFAOYSA-N
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Description

2-Bromo-5-(hydroxymethyl)benzonitrile is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.046. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(hydroxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKIDJKOPKESAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-5-(hydroxymethyl)benzonitrile physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(hydroxymethyl)benzonitrile

Introduction

This compound is a substituted aromatic compound of significant interest to the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a bromo group, a hydroxymethyl group, and a nitrile moiety on a benzene ring, makes it a versatile synthetic building block. The strategic positioning of these functional groups allows for a diverse range of chemical transformations, positioning it as a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2][3]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural identification, physicochemical characteristics, illustrative experimental workflows, and critical safety protocols, grounded in authoritative data.

Compound Identification and Structure

Accurate identification is the foundation of all chemical research. This compound is unambiguously identified by its CAS Registry Number, 1261609-83-9.[4][5] The molecule consists of a central benzene ring. The nitrile (-C≡N) group defines the first position, with the bromine atom at position 2 and the hydroxymethyl (-CH₂OH) group at position 5. This arrangement provides distinct reactive sites for synthetic chemists to exploit.

IdentifierValueSource
CAS Number 1261609-83-9[4][5]
Molecular Formula C₈H₆BrNO[4]
Molecular Weight 212.05 g/mol [4]
IUPAC Name This compound
InChI 1S/C8H6BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2[4]
InChIKey QGKIDJKOPKESAI-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical properties of a compound dictate its handling, reaction conditions, and purification strategies. This compound is typically supplied as a solid, with its solubility profile favoring organic solvents over aqueous media.[2][3][4] Understanding these characteristics is crucial for designing robust and reproducible experimental protocols.

PropertyValueSource
Physical Form Solid[4]
Appearance White to Pale-yellow or Yellow-brown Solid[6]
Boiling Point 321.2±32.0 °C (Predicted)[2][7][8]
Density 1.79±0.1 g/cm³ (Predicted)[2][7][8]
Solubility Soluble in ethanol, ethers, and other organic solvents; low solubility in water.[2][3]
Storage Temperature 2-8°C, protected from light.[3][4]

Note: Predicted values are derived from computational models and should be considered estimates until experimentally verified.

Experimental Protocols & Methodologies

A core tenet of scientific integrity is the ability to validate findings through reproducible methodologies. The following sections detail a conceptual synthesis workflow and a standard procedure for physical characterization.

Conceptual Synthesis Workflow

While specific, peer-reviewed synthesis routes for this compound are not detailed in the provided search results, a logical pathway can be conceptualized from related transformations. A plausible approach involves the bromination of a suitable precursor followed by functional group manipulation. This workflow illustrates the causal logic behind synthetic design.

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Nucleophilic Substitution (Hydrolysis) cluster_2 Step 3: Ortho-Bromination start 3-Methylbenzonitrile step1 N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Solvent (e.g., CCl₄), Reflux start->step1 Reactant intermediate1 3-(Bromomethyl)benzonitrile step1->intermediate1 Product step2 Aqueous Base (e.g., NaHCO₃), Solvent (e.g., Acetone/Water) intermediate1->step2 Reactant intermediate2 3-(Hydroxymethyl)benzonitrile step2->intermediate2 Product step3 Bromine (Br₂), Lewis Acid Catalyst (e.g., FeBr₃) or Electrophilic Brominating Agent intermediate2->step3 Reactant product This compound step3->product Final Product

Caption: Conceptual workflow for the synthesis of this compound.

Causality Behind Choices:

  • Step 1 (Radical Bromination): The synthesis begins with the selective bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, minimizing undesired aromatic bromination.

  • Step 2 (Hydrolysis): The resulting bromomethyl intermediate is converted to the desired hydroxymethyl group via a nucleophilic substitution reaction (hydrolysis), typically using a mild aqueous base to form the alcohol.

  • Step 3 (Ortho-Bromination): The final step involves the electrophilic aromatic substitution to introduce the bromine atom onto the ring. The hydroxyl and nitrile groups are meta-directing; however, the hydroxymethyl group is ortho-, para-directing. The position ortho to the hydroxymethyl group and meta to the nitrile is sterically hindered, favoring bromination at the 2-position.

Protocol: Melting Point Determination

The melting point is a fundamental physical property used to assess the purity of a crystalline solid. This protocol describes a self-validating system for its accurate determination.

G prep Sample Preparation: Finely powder a small amount of dry sample. Pack into a capillary tube (2-3 mm height). setup Apparatus Setup: Place the capillary tube in the melting point apparatus. Ensure the thermometer/probe is correctly positioned. prep->setup heat_fast Rapid Heating: Heat rapidly to ~15-20°C below the expected melting point. setup->heat_fast heat_slow Slow Heating: Reduce heating rate to 1-2°C per minute. heat_fast->heat_slow record_onset Record T-onset: Note the temperature at which the first drop of liquid appears. heat_slow->record_onset record_clear Record T-clear: Note the temperature at which all solid has melted. record_onset->record_clear report Report Range: Report the melting point as the range from T-onset to T-clear. record_clear->report

Caption: Standard operating procedure for melting point determination.

Trustworthiness: This protocol ensures trustworthiness by establishing a slow, controlled heating rate near the melting temperature, which is critical for achieving thermal equilibrium between the sample, the heating block, and the thermometer. Reporting a narrow melting range provides confidence in the sample's purity.

Applications in Research and Drug Development

This compound serves as a valuable scaffold in organic synthesis.[1][2] Its utility stems from the orthogonal reactivity of its three functional groups:

  • Bromo Group: Acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

  • Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid, or used as a nucleophile in esterification or etherification reactions. It also provides a site for hydrogen bonding, which can be critical in designing molecules that interact with biological targets.

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration.

This trifunctional nature allows for sequential and highly controlled modifications, making it an essential building block for creating libraries of complex molecules for screening in drug discovery programs.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5]

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)[4][6]

  • Signal Word: Warning[4][6]

  • Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled).[4][5] H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6][9]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[5][10]

Handling and Storage:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Avoid breathing dust.[12]

  • Avoid contact with skin, eyes, and clothing.[10][11][12]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Recommended storage is at 2-8°C, protected from light.[3][4]

References

An In-depth Technical Guide to 2-Bromo-5-(hydroxymethyl)benzonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Bromo-5-(hydroxymethyl)benzonitrile, a pivotal building block in contemporary organic synthesis, with a particular focus on its role in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering in-depth insights into its chemical properties, synthesis, reactivity, and applications.

Introduction: The Strategic Importance of a Multifunctional Scaffold

This compound (CAS No. 1261609-83-9) is a substituted benzonitrile that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure is characterized by a benzene ring strategically functionalized with a bromo group, a hydroxymethyl group, and a nitrile moiety. This unique arrangement of functional groups, each with distinct and tunable reactivity, makes it a highly versatile scaffold for the construction of diverse molecular architectures.

The aryl bromide provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group offers a site for oxidation, etherification, or esterification, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This trifecta of reactivity allows for a programmed and stepwise functionalization of the molecule, a critical aspect in the multi-step synthesis of modern pharmaceuticals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in synthesis and for quality control.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some of this data is experimentally derived, other values are predicted based on computational models and data from closely related analogues, such as 2-bromo-5-hydroxybenzonitrile.[1][2]

PropertyValueSource(s)
CAS Number 1261609-83-9
Molecular Formula C₈H₆BrNO
Molecular Weight 212.05 g/mol
Appearance Solid
Melting Point 61-65 °C (for 2-bromo-5-methylbenzonitrile)
Boiling Point 321.2 ± 32.0 °C (Predicted for hydroxy analog)[2]
Density 1.79 ± 0.1 g/cm³ (Predicted for hydroxy analog)[2]
Solubility Soluble in ethanol, ethers, and other organic solvents.[1]
Storage Store at 2-8°C, protected from light.
Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons will appear in the range of δ 7.0-8.0 ppm, with their splitting patterns dictated by the substitution on the benzene ring. The benzylic protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton will present as a broad singlet, with its chemical shift being dependent on concentration and the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton. The nitrile carbon is expected to have a characteristic chemical shift around 115-120 ppm. The carbon of the hydroxymethyl group would likely appear around δ 60-65 ppm. The aromatic carbons will resonate in the region of δ 110-140 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400-3200 cm⁻¹ will indicate the O-H stretching of the hydroxyl group. The C≡N stretching of the nitrile group will be observed as a sharp peak around 2220-2240 cm⁻¹. Aromatic C-H stretching will appear around 3100-3000 cm⁻¹, and C=C stretching vibrations of the benzene ring will be seen in the 1600-1450 cm⁻¹ region. The C-Br stretching frequency is typically found in the lower wavenumber region, around 600-500 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the hydroxymethyl group and other characteristic cleavages of the aromatic ring.

Synthesis of this compound: A Multi-step Approach

A reliable and scalable synthesis of this compound is crucial for its application in drug development. While a direct, one-pot synthesis is not commonly reported, a logical and field-proven multi-step synthetic route can be designed starting from readily available precursors. The following protocol is a representative synthesis based on established organic chemistry principles, including benzylic bromination and subsequent hydrolysis.[4][5]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Hydrolysis A 2-Bromo-5-methylbenzonitrile C 2-Bromo-5-(bromomethyl)benzonitrile A->C Reflux B N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Solvent (e.g., CCl₄) D 2-Bromo-5-(bromomethyl)benzonitrile F This compound D->F Reflux E Aqueous Base (e.g., NaHCO₃) Solvent (e.g., Acetone/Water)

Caption: A two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-(bromomethyl)benzonitrile via Benzylic Bromination

  • Rationale: This step utilizes a free-radical chain reaction to selectively brominate the benzylic position of the methyl group, which is significantly more reactive than the aromatic C-H bonds. N-Bromosuccinimide (NBS) is the preferred brominating agent as it maintains a low, steady concentration of bromine, minimizing side reactions.[4]

  • Procedure:

    • To a solution of 2-bromo-5-methylbenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene, add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield the crude 2-bromo-5-(bromomethyl)benzonitrile, which can be used in the next step without further purification or can be purified by recrystallization.

Step 2: Synthesis of this compound via Hydrolysis

  • Rationale: The benzylic bromide is highly susceptible to nucleophilic substitution. In this step, a weak base in an aqueous medium is used to hydrolyze the benzylic bromide to the corresponding alcohol.

  • Procedure:

    • Dissolve the crude 2-bromo-5-(bromomethyl)benzonitrile from the previous step in a mixture of acetone and water.

    • Add a mild base, such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃) (1.5-2.0 eq).

    • Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

    • After cooling, remove the acetone under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent to afford the crude product, which can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Synthetic Utility in Drug Development

The synthetic versatility of this compound is primarily attributed to the reactivity of its aryl bromide functionality in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient construction of complex molecular frameworks.

Key Cross-Coupling Reactions

Reactivity_Diagram cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Scaffolds A This compound C₈H₆BrNO B Suzuki Coupling (Ar-B(OH)₂) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (R₂NH) A->C Pd Catalyst, Base, Ligand D Sonogashira Coupling (R-C≡CH) A->D Pd/Cu Catalysts, Base E Biaryl Structures B->E F Aryl Amines C->F G Aryl Alkynes D->G

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between the aryl bromide and a boronic acid or ester. This allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a common strategy in the optimization of drug candidates to modulate properties such as potency, selectivity, and pharmacokinetics.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. The resulting aryl amines are prevalent structures in many biologically active molecules, including kinase inhibitors, where the amine often forms a key hydrogen bond interaction with the hinge region of the kinase.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The resulting aryl alkynes can be further elaborated or can serve as important structural motifs in their own right.

Application in the Synthesis of PARP Inhibitors: The Case of Talazoparib

A prominent application of this compound and its derivatives is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[6][7] PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[6]

Talazoparib (BMN 673) is a highly potent PARP inhibitor approved for the treatment of certain types of breast cancer.[8] The core structure of Talazoparib features a complex heterocyclic system, and intermediates derived from substituted benzonitriles are crucial for its synthesis. While the exact commercial synthesis of Talazoparib may be proprietary, the use of building blocks like this compound is illustrative of the synthetic strategies employed. The bromo-benzonitrile moiety allows for the construction of the phthalazinone core through a series of transformations, including cross-coupling and cyclization reactions. The hydroxymethyl group can be a precursor to other functional groups required in the final molecule or can be protected and deprotected as needed during the synthetic sequence.

The development of potent and selective PARP inhibitors like Talazoparib underscores the importance of versatile and strategically functionalized building blocks such as this compound in advancing modern cancer therapy.[7][8]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its unique combination of a reactive aryl bromide, a modifiable hydroxymethyl group, and a versatile nitrile functionality provides a powerful platform for the synthesis of complex molecular architectures. As the demand for novel and targeted therapeutics continues to grow, the importance of such strategically designed building blocks in enabling the efficient and flexible synthesis of new drug candidates cannot be overstated. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for any researcher aiming to leverage its full potential in the pursuit of innovative medicines.

References

An In-depth Technical Guide to 2-Bromo-5-(hydroxymethyl)benzonitrile: Physicochemical Properties and Synthetic Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-(hydroxymethyl)benzonitrile, a key aromatic intermediate with significant potential in organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, with a primary focus on its molecular weight, and its role as a versatile building block. The strategic placement of a bromine atom, a hydroxymethyl group, and a nitrile moiety on the benzene ring allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex molecules. This guide aims to serve as a foundational resource for researchers and professionals engaged in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

This compound is a trifunctional aromatic compound. Its structure, featuring a bromo, a hydroxymethyl, and a nitrile group, offers a unique combination of reactive sites for synthetic elaboration.

Identifier Value
IUPAC Name This compound
CAS Number 1261609-83-9
Molecular Formula C₈H₆BrNO
Molecular Weight 212.05 g/mol
InChI Key QGKIDJKOPKESAI-UHFFFAOYSA-N
Physical Form Solid
Purity (Typical) ≥98%
Storage Conditions 2-8°C, protected from light
A Closer Look at Molecular Weight

The molecular weight of a compound is a fundamental physical property with profound implications in chemical synthesis and drug development. For this compound, the molecular weight is calculated as follows:

  • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 6 atoms × 1.008 g/mol = 6.048 g/mol

  • Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 212.046 g/mol (often rounded to 212.05 g/mol for practical purposes).

The precise molecular weight is critical for:

  • Stoichiometric Calculations: Ensuring accurate molar ratios in chemical reactions to maximize yield and minimize side products.

  • Analytical Characterization: The molecular ion peak in mass spectrometry is a key identifier of a compound.

  • Drug-Likeness and Pharmacokinetics: Molecular weight is a crucial parameter in Lipinski's Rule of Five, which predicts the oral bioavailability of a potential drug candidate.

The Synthetic Utility of this compound

The unique arrangement of functional groups in this compound makes it a highly valuable building block in medicinal chemistry. Organic building blocks are fundamental components for the modular synthesis of drug candidates.

G This compound This compound Cross-Coupling Cross-Coupling This compound->Cross-Coupling Suzuki, Sonogashira, etc. (at Br) Oxidation Oxidation This compound->Oxidation of -CH2OH to -CHO or -COOH Nitrile Hydrolysis Nitrile Hydrolysis This compound->Nitrile Hydrolysis of -CN to -CONH2 or -COOH Esterification/Etherification Esterification/Etherification This compound->Esterification/Etherification at -OH

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification or etherification. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. This versatility allows for the construction of diverse molecular scaffolds from a single starting material.

Synthesis of this compound

Hypothetical Experimental Protocol: Reduction of 2-Bromo-5-formylbenzonitrile

This protocol is based on the common laboratory reduction of an aldehyde to an alcohol using sodium borohydride.

Materials:

  • 2-Bromo-5-formylbenzonitrile

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottomed flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 2-Bromo-5-formylbenzonitrile (1.0 eq) in methanol in a round-bottomed flask with magnetic stirring.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add deionized water to quench the excess sodium borohydride.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

G Start Start Cool Cool Start->Cool Add_NaBH4 Add_NaBH4 Cool->Add_NaBH4 Monitor Monitor Add_NaBH4->Monitor Quench Quench Monitor->Quench Extract Extract Quench->Extract Dry Dry Extract->Dry Purify Purify Dry->Purify End End Purify->End

Analytical Characterization

The definitive identification and purity assessment of this compound would be accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The splitting patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the eight carbon atoms in the molecule, including the carbon of the nitrile group, the carbons of the aromatic ring (with the carbon attached to the bromine atom showing a characteristic chemical shift), and the methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 212.05 g/mol . Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad peak around 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol.

  • A sharp peak around 2230-2210 cm⁻¹ due to the C≡N stretching of the nitrile group.

  • Peaks in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching of the aromatic ring.

  • A peak around 1050 cm⁻¹ for the C-O stretching of the primary alcohol.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined molecular weight and trifunctional nature provide chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties and reactivity is paramount for its effective utilization in the development of novel therapeutic agents and advanced materials.

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Bromo-5-(hydroxymethyl)benzonitrile is a pivotal building block in contemporary medicinal chemistry and materials science. Its trifunctional nature—possessing bromo, hydroxymethyl, and nitrile moieties—offers a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic pathways to this intermediate, focusing on the reduction of carbonyl precursors. We delve into the mechanistic rationale, detailed experimental protocols, and comparative analysis of these routes to equip researchers in drug development and organic synthesis with the knowledge to make informed strategic decisions.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-bromo-5-cyanobenzyl alcohol, is a key structural motif found in a variety of biologically active compounds. The strategic placement of its functional groups allows for sequential and site-selective modifications. The bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions. This versatility makes it an invaluable intermediate for constructing libraries of compounds for drug discovery.[1]

This guide will focus on the most prevalent and practical synthetic strategies, primarily involving the selective reduction of a carbonyl group from readily available starting materials.

Chapter 1: Synthesis via Reduction of 2-Bromo-5-formylbenzonitrile

One of the most direct and widely adopted methods for preparing this compound is the selective reduction of the aldehyde functionality of 2-bromo-5-formylbenzonitrile. This approach is favored due to the high availability of the starting aldehyde and the mild, high-yielding nature of the reduction.

Reaction Scheme & Mechanism

The core of this pathway is the chemoselective reduction of an aldehyde in the presence of a bromo and a nitrile group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[2] It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards nitriles, esters, and aryl halides under standard conditions.[2]

The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate alkoxide intermediate. In a protic solvent like methanol or ethanol, this intermediate is subsequently protonated during the reaction or upon aqueous workup to yield the final primary alcohol product.

Visualizing the Pathway: Reduction of an Aldehyde

G Figure 1: Synthesis via Aldehyde Reduction. SM 2-Bromo-5-formylbenzonitrile Product This compound SM->Product Reduction Reagent Sodium Borohydride (NaBH₄) Methanol (MeOH) Reagent->SM

Caption: Synthesis of the target molecule via reduction of 2-bromo-5-formylbenzonitrile.

Detailed Experimental Protocol
  • Materials:

    • 2-Bromo-5-formylbenzonitrile

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH), anhydrous

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-5-formylbenzonitrile (1.0 eq) in methanol.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C. The addition is often accompanied by gas evolution.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the remaining aqueous residue between dichloromethane and water.

    • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

    • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization or flash column chromatography.

Data Summary & Considerations
ParameterValue/ConditionRationale
Starting Material 2-Bromo-5-formylbenzonitrileCommercially available or synthesized via bromination of 3-formylbenzonitrile.
Reducing Agent Sodium Borohydride (NaBH₄)Offers high chemoselectivity for the aldehyde over the nitrile and bromo groups.[2]
Solvent Methanol / EthanolProtic solvent required for protonation of the alkoxide intermediate.[2]
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes potential side reactions.
Typical Yield >90%The reaction is generally efficient and high-yielding.

Expertise & Trustworthiness: The use of NaBH₄ is a classic and reliable method for aldehyde reduction. Its key advantage is operational simplicity and safety compared to more powerful hydrides like LiAlH₄. The protocol is self-validating as the progress can be easily monitored by TLC, and the workup procedure is standard for isolating neutral organic compounds.

Chapter 2: Synthesis via Reduction of 2-Bromo-5-cyanobenzoic Acid or its Esters

An alternative strategy involves the reduction of a carboxylic acid or its corresponding ester. This route is particularly useful if 2-bromo-5-cyanobenzoic acid is a more accessible precursor.

Reaction Scheme & Reagent Selection

Carboxylic acids and esters are less reactive than aldehydes. Therefore, a more potent reducing agent than NaBH₄ is required. Lithium aluminum hydride (LiAlH₄) is the classic choice for this transformation.[2] However, borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are also effective and can sometimes offer better selectivity and easier workups.

Causality Behind Reagent Choice:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[2] Its high reactivity necessitates the use of anhydrous aprotic solvents (like THF or diethyl ether) and careful temperature control.[2] A procedure using LiAlH₄ to reduce a similar substituted benzoic acid has been well-documented.[3]

  • Borane-THF (BH₃·THF): A milder alternative to LiAlH₄ that readily reduces carboxylic acids. It is generally unreactive towards aryl halides, making it suitable for this synthesis.

Visualizing the Pathway: Reduction of a Carboxylic Acid

G Figure 2: Synthesis via Carboxylic Acid Reduction. SM 2-Bromo-5-cyanobenzoic Acid Product This compound SM->Product Reduction Reagent 1. LiAlH₄, Anhydrous THF 2. Aqueous Workup Reagent->SM

Caption: Synthesis of the target molecule via reduction of 2-bromo-5-cyanobenzoic acid.

Detailed Experimental Protocol (Using LiAlH₄)
  • Materials:

    • 2-Bromo-5-cyanobenzoic acid[4][5]

    • Lithium aluminum hydride (LiAlH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Ethyl acetate

    • Water

    • 15% Sodium hydroxide (NaOH) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • WARNING: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).

    • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a three-necked flask under an inert atmosphere, add a solution of 2-bromo-5-cyanobenzoic acid (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture back to 0 °C.

    • Perform a Fieser workup: Sequentially and very slowly add water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the solid salts through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • The residue can be purified by flash column chromatography to afford the desired product.

Comparative Analysis of Pathways
FeaturePathway 1 (Aldehyde Reduction)Pathway 2 (Carboxylic Acid Reduction)
Starting Material Cost Generally moderateCan be more or less expensive depending on supplier.[4]
Reagent Safety High (NaBH₄ is relatively safe)Low (LiAlH₄ is pyrophoric and water-reactive)
Operational Simplicity Very simple, robust procedureRequires stringent anhydrous conditions and careful workup
Yield Typically very high (>90%)Generally good (70-90%), but can be lower due to workup losses
Scalability Easily scalableChallenging to scale due to the hazards of LiAlH₄

Chapter 3: Purification and Characterization

Regardless of the synthetic pathway, the final product requires purification and its identity must be confirmed.

  • Purification:

    • Flash Column Chromatography: A common method using silica gel. A solvent system of ethyl acetate and hexanes (e.g., 20-40% ethyl acetate in hexanes) is typically effective for eluting the product.

    • Recrystallization: If the crude product is a solid of sufficient purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) can provide highly pure material.

  • Characterization:

    • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methylene protons of the CH₂OH group (typically a singlet or doublet), and the hydroxyl proton (a broad singlet).

    • ¹³C NMR: The carbon NMR will show distinct signals for the seven aromatic carbons (including the nitrile and bromo-substituted carbons) and the methylene carbon.

    • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (212.05 g/mol ), with a characteristic isotopic pattern for the bromine atom.

    • Infrared (IR) Spectroscopy: Will display characteristic absorptions for the O-H stretch of the alcohol, the C≡N stretch of the nitrile, and C-H and C=C stretches of the aromatic ring.

Conclusion

The synthesis of this compound is most efficiently and safely achieved through the sodium borohydride reduction of 2-bromo-5-formylbenzonitrile. This method offers high yields, operational simplicity, and is readily scalable. While the reduction of 2-bromo-5-cyanobenzoic acid using powerful hydrides like LiAlH₄ is a viable alternative, it presents significant safety and handling challenges that make it less suitable for general laboratory use and large-scale production. The choice of synthetic route will ultimately depend on the availability and cost of starting materials, the scale of the reaction, and the safety infrastructure available to the researcher.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-(hydroxymethyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, the underlying principles of chemical shifts and coupling constants, a detailed experimental protocol for acquiring the spectrum, and a thorough interpretation of the spectral data.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1] For a novel or synthesized compound like this compound, a key intermediate in various synthetic pathways, a precise understanding of its ¹H NMR spectrum is crucial for structural verification and quality control.[2]

Molecular Structure and Predicted ¹H NMR Spectrum

The structure of this compound, with the IUPAC name this compound, dictates the features of its ¹H NMR spectrum. The molecule consists of a benzene ring substituted with a bromo group, a cyano group, and a hydroxymethyl group.

Structure:

Caption: Molecular structure of this compound.

The predicted ¹H NMR spectrum of this compound will exhibit signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The bromo and cyano groups are electron-withdrawing, which generally deshields nearby protons, shifting their signals downfield (to a higher ppm value). The hydroxymethyl group is a weakly activating group.

Based on these principles, we can predict the following signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H6~7.8Doublet (d)Ortho coupling: ~8.0 Hz1H
H4~7.6Doublet of Doublets (dd)Ortho coupling: ~8.0 Hz, Meta coupling: ~2.0 Hz1H
H3~7.4Doublet (d)Meta coupling: ~2.0 Hz1H
-CH₂-~4.7Singlet (s)N/A2H
-OHVariable (broad singlet)Singlet (s)N/A1H

Theoretical Basis for Spectral Predictions

Chemical Shift

The chemical shift (δ) of a proton is determined by its local electronic environment.[3] Electron-withdrawing groups, like the nitrile (-CN) and bromo (-Br) substituents, decrease the electron density around the aromatic protons, causing them to be "deshielded" from the external magnetic field. This results in a downfield shift to higher ppm values.[3] Conversely, electron-donating groups increase shielding and cause an upfield shift. The hydroxymethyl group (-CH₂OH) is weakly electron-donating.

In this compound:

  • Aromatic Protons (H3, H4, H6): These protons are on the benzene ring and their chemical shifts are influenced by all three substituents. The combined electron-withdrawing effects of the bromo and cyano groups are expected to shift these protons downfield into the 7.4-7.8 ppm range.

  • Methylene Protons (-CH₂-): These protons are attached to a carbon adjacent to the aromatic ring and an oxygen atom. The electronegativity of the oxygen atom deshields these protons, and their chemical shift is anticipated to be around 4.7 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of hydroxyl protons is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet that can range from approximately 2 to 5 ppm or even broader.

Spin-Spin Splitting and Coupling Constants

Spin-spin splitting, or multiplicity, arises from the interaction of the magnetic fields of non-equivalent neighboring protons.[4] This phenomenon follows the n+1 rule, where a proton signal is split into n+1 peaks by 'n' equivalent neighboring protons. The distance between these split peaks is the coupling constant (J), measured in Hertz (Hz).

  • H6: This proton has one ortho-neighbor (H4). Thus, its signal is expected to be a doublet. Ortho coupling constants in aromatic systems are typically in the range of 6-10 Hz.

  • H4: This proton has two neighbors: H6 (ortho) and H3 (meta). It will be split by H6 into a doublet, and each of these peaks will be further split by H3 into a doublet, resulting in a doublet of doublets (dd). Meta coupling constants are significantly smaller, usually around 2-3 Hz.[4]

  • H3: This proton has one meta-neighbor (H4). Therefore, its signal should appear as a doublet with a small meta coupling constant.

  • -CH₂- and -OH Protons: The methylene protons do not have any adjacent non-equivalent protons, so their signal is expected to be a singlet. Similarly, the hydroxyl proton signal is typically a broad singlet due to rapid chemical exchange and does not usually show coupling to other protons.

The coupling relationships can be visualized as follows:

Caption: J-coupling relationships between aromatic protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube. DMSO-d₆ is often a good choice for compounds with hydroxyl groups to observe the -OH proton signal more clearly.
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[3]

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.
  • The spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field, which is critical for obtaining sharp, well-resolved peaks.

3. Data Acquisition Parameters:

  • Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.
  • Pulse Sequence: A standard single-pulse experiment is appropriate.
  • Spectral Width: A spectral width of approximately 12-15 ppm is suitable to encompass all expected proton signals.
  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
  • Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

4. Data Processing:

  • The acquired Free Induction Decay (FID) signal should be Fourier transformed to generate the frequency-domain spectrum.
  • The spectrum should be phased and baseline corrected.
  • The chemical shifts should be referenced to the TMS signal at 0 ppm.
  • The signals should be integrated to determine the relative number of protons corresponding to each peak.

The overall workflow can be summarized in the following diagram:

NMR_Workflow A Sample Preparation B Spectrometer Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: General workflow for NMR spectroscopic analysis.

Interpretation of the Predicted Spectrum

A detailed analysis of the predicted ¹H NMR spectrum allows for the unambiguous assignment of each signal to the corresponding protons in the this compound molecule.

  • The Aromatic Region (δ 7.4-7.8 ppm): This region will contain three distinct signals, each integrating to one proton. The downfield-most signal at ~7.8 ppm, a doublet with a large coupling constant (~8.0 Hz), is assigned to H6, which is ortho to the electron-withdrawing bromo group. The signal at ~7.6 ppm, a doublet of doublets, is assigned to H4, as it is coupled to both H6 (ortho) and H3 (meta). The upfield-most aromatic signal at ~7.4 ppm, a doublet with a small meta coupling constant (~2.0 Hz), corresponds to H3.

  • The Methylene Signal (δ ~4.7 ppm): A singlet integrating to two protons in this region is characteristic of the methylene protons of the hydroxymethyl group. Its downfield position is due to the deshielding effect of the adjacent oxygen atom.

  • The Hydroxyl Signal (Variable): A broad singlet, integrating to one proton, will be observed for the hydroxyl proton. Its chemical shift and broadness are indicative of a proton undergoing chemical exchange.

Conclusion

This technical guide provides a thorough, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By understanding the fundamental principles of chemical shifts, coupling constants, and the influence of substituents, researchers can confidently interpret the NMR spectrum to verify the structure and purity of this important synthetic intermediate. The detailed experimental protocol provides a reliable framework for obtaining high-quality spectral data.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-Bromo-5-(hydroxymethyl)benzonitrile, a key intermediate in the synthesis of various fine chemicals.[1] As a Senior Application Scientist, this document is structured to deliver not only the fundamental principles but also actionable insights into experimental design and spectral interpretation, ensuring both scientific rigor and practical utility.

Introduction: The Significance of this compound

This compound is a multifunctional aromatic compound featuring a nitrile, a hydroxyl group, and a bromine atom attached to a benzene ring. Its chemical structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, advanced materials, and specialty chemicals.[1] The precise characterization of this molecule is paramount for quality control and for understanding its reactivity in subsequent synthetic steps. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[2][3]

Below is the chemical structure of this compound:

Caption: Molecular structure of this compound.

Principles of IR Spectroscopy for Structural Elucidation

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state. The frequency of the absorbed radiation corresponds to the frequency of the bond's vibration. By analyzing the absorption spectrum, we can identify the functional groups present in a molecule, as each group has a characteristic vibrational frequency.[2]

For this compound, we anticipate characteristic absorption bands corresponding to the following functional groups:

  • O-H stretching from the hydroxymethyl group.

  • C-H stretching from the aromatic ring and the methylene group.

  • C≡N stretching from the nitrile group.

  • C=C stretching from the aromatic ring.

  • C-O stretching from the hydroxymethyl group.

  • C-Br stretching .

  • Aromatic C-H bending .

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The quality of an IR spectrum is highly dependent on the sample preparation and the chosen analytical technique. For a solid compound like this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is often the preferred method due to its minimal sample preparation and high reproducibility.[4][5][6]

ATR-FTIR operates by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.[3] An IR beam is directed onto a crystal with a high refractive index, and the sample is brought into close contact with the crystal. The beam undergoes total internal reflection, creating an evanescent wave that extends beyond the surface of the crystal and into the sample. This interaction provides a high-quality spectrum of the sample's surface.[3][7]

The following workflow outlines the process for obtaining an ATR-FTIR spectrum of this compound.

Caption: Experimental workflow for ATR-FTIR analysis.

Protocol Details:

  • Instrument Preparation: Before analysis, the ATR crystal (commonly diamond or germanium) must be meticulously cleaned.[6] A soft-bristled brush can be used to remove any loose debris, followed by wiping with a solvent such as isopropanol to eliminate any residual organic contaminants.

  • Background Spectrum Acquisition: A background spectrum is collected with the clean, empty ATR crystal.[6] This step is crucial to account for any atmospheric interferences (e.g., CO2, water vapor) and instrumental artifacts.[6]

  • Sample Application: A small, representative amount of the solid this compound sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure clamp is used to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong and well-defined spectrum.

  • Sample Spectrum Acquisition: The IR spectrum of the sample is then recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final, corrected spectrum of the compound.

Spectral Interpretation and Analysis

The interpretation of the IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the functional groups within the this compound molecule.

The following table summarizes the expected characteristic IR absorption bands for this compound based on established group frequency correlations.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxymethyl (O-H)Stretching3550-3200Strong, Broad
Aromatic C-HStretching3100-3000Medium
Methylene (C-H)Stretching3000-2840Medium
Nitrile (C≡N)Stretching2240-2220Sharp, Strong
Aromatic C=CStretching1600-1450Medium to Weak
Hydroxymethyl (C-O)Stretching1260-1000Strong
C-BrStretching690-515Medium to Strong
Aromatic C-HOut-of-plane Bending900-675Strong

Data compiled from various sources.[8][9][10][11][12][13][14][15][16][17][18][19]

  • O-H Stretching (3550-3200 cm⁻¹): The hydroxymethyl group will exhibit a strong and broad absorption band in this region due to intermolecular hydrogen bonding.[20][21] The broadness of this peak is a key diagnostic feature for the presence of an alcohol.[21]

  • C-H Stretching (3100-2840 cm⁻¹): Two distinct types of C-H stretching vibrations are expected. The aromatic C-H stretching will appear at slightly higher wavenumbers (3100-3000 cm⁻¹) compared to the methylene (-CH2-) C-H stretching (3000-2840 cm⁻¹).[9][10][11][20]

  • C≡N Stretching (2240-2220 cm⁻¹): The nitrile group gives rise to a very characteristic sharp and intense absorption band in this region.[8][14][15][22] For aromatic nitriles, this peak is typically found at a slightly lower frequency than for saturated nitriles due to conjugation with the aromatic ring.[14][15]

  • Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring will show a series of absorptions in this region due to the stretching vibrations of the carbon-carbon double bonds within the ring.[9][10][11] Typically, two to four bands of medium to weak intensity are observed.[9][11]

  • C-O Stretching (1260-1000 cm⁻¹): The stretching vibration of the carbon-oxygen single bond in the primary alcohol (hydroxymethyl group) will result in a strong absorption band in this range.[20][21] For a primary alcohol, this peak is expected around 1050 cm⁻¹.

  • C-Br Stretching (690-515 cm⁻¹): The carbon-bromine bond will produce a medium to strong absorption in the lower frequency "fingerprint" region of the spectrum.[23]

  • Aromatic C-H Out-of-plane Bending (900-675 cm⁻¹): The out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in this region. The exact position of these bands can be diagnostic of the substitution pattern on the benzene ring.[10][12]

Conclusion: A Validated Approach to Structural Confirmation

Infrared spectroscopy provides a powerful and efficient method for the structural characterization of this compound. By following a robust experimental protocol, such as the ATR-FTIR method described, and applying a systematic approach to spectral interpretation, researchers can confidently confirm the presence of the key functional groups and, by extension, the identity and purity of the compound. The combination of a broad O-H stretch, a sharp C≡N stretch, and the characteristic aromatic and C-Br absorptions provides a unique spectral fingerprint for this important synthetic intermediate.

References

Mass spectrometry of 2-Bromo-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-5-(hydroxymethyl)benzonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a key intermediate in pharmaceutical synthesis. As drug development pipelines demand rigorous structural confirmation and impurity profiling, a deep understanding of the molecule's characteristics under various ionization and fragmentation conditions is paramount. This document moves beyond standard procedures to explain the causal factors behind methodological choices, ensuring robust and reproducible results. We will explore analyses by both Electron Ionization (EI) and Electrospray Ionization (ESI), providing field-proven protocols and data interpretation strategies tailored for researchers, analytical scientists, and drug development professionals. The methodologies described herein are designed as self-validating systems, leveraging the compound's unique isotopic signature to ensure the trustworthiness of every result.

Introduction: The Analytical Significance of this compound

This compound (C₈H₆BrNO, Molar Mass: ~212.04 g/mol ) is a substituted aromatic compound featuring three key functional groups: a bromine atom, a hydroxymethyl group, and a nitrile group.[1] This unique combination makes it a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its role as an intermediate necessitates precise analytical characterization to control reaction pathways, identify potential byproducts, and ensure the quality of the final drug substance. Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.[2]

The primary analytical challenge and opportunity with this molecule lies in the presence of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.5% and 49.5%, respectively).[3] This results in a characteristic isotopic pattern in the mass spectrum, where every bromine-containing ion appears as a pair of peaks (a doublet) of nearly equal intensity, separated by 2 m/z units. This signature is the cornerstone of our analytical strategy, providing an immediate and definitive marker for every fragment retaining the bromine atom.

Electron Ionization (EI) Mass Spectrometry: The "Hard" Ionization Approach

Electron Ionization is a high-energy technique that bombards the analyte with electrons, typically at 70 eV. This process ejects an electron from the molecule, creating a high-energy molecular radical cation (M⁺•) that is prone to extensive and predictable fragmentation.[4] EI-MS is exceptionally valuable for elucidating the core structure of unknown compounds due to its reproducible fragmentation patterns, which are compiled in extensive libraries like the NIST database.[5]

Predicted EI Fragmentation Pathways

The fragmentation of this compound under EI conditions is governed by the relative stabilities of the resulting radical and cationic species. The aromatic ring provides a stable core, while the functional groups offer predictable cleavage points.[6]

The key fragmentation events are:

  • Molecular Ion (M⁺•): The initial radical cation will appear as a doublet at m/z 211/213 , reflecting the ⁷⁹Br and ⁸¹Br isotopes. Aromatic systems typically produce a strong molecular ion peak.[7]

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond is a common pathway for alkyl and aryl halides. This results in a fragment ion at m/z 132 , which will be a singlet as the bromine isotope pattern is lost.

  • Loss of Hydroxymethyl Radical (•CH₂OH): Benzylic cleavage is favorable. The loss of the hydroxymethyl radical (mass 31) leads to a bromine-containing fragment at m/z 180/182 .

  • Loss of Water (H₂O): The hydroxymethyl group can facilitate the loss of a neutral water molecule (mass 18), particularly through rearrangement, yielding a fragment at m/z 193/195 .

  • Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as neutral HCN (mass 27), resulting in a fragment at m/z 184/186 .

EI_Fragmentation M [M]+• m/z 211/213 F1 [M-Br]+ m/z 132 M->F1 - •Br F2 [M-CH₂OH]+ m/z 180/182 M->F2 - •CH₂OH F3 [M-H₂O]+• m/z 193/195 M->F3 - H₂O F4 [M-HCN]+• m/z 184/186 M->F4 - HCN

Caption: Predicted EI fragmentation of this compound.

Quantitative Data Summary (EI-MS)
Ion DescriptionProposed FormulaCalculated m/zIsotopic Pattern
Molecular Ion [M]⁺•[C₈H₆⁷⁹BrNO]⁺• / [C₈H₆⁸¹BrNO]⁺•210.96 / 212.96Doublet (1:1)
[M-Br]⁺[C₈H₆NO]⁺132.05Singlet
[M-CH₂OH]⁺[C₇H₃⁷⁹BrN]⁺ / [C₇H₃⁸¹BrN]⁺179.95 / 181.95Doublet (1:1)
[M-H₂O]⁺•[C₈H₄⁷⁹BrN]⁺• / [C₈H₄⁸¹BrN]⁺•192.95 / 194.95Doublet (1:1)
[M-HCN]⁺•[C₇H₅⁷⁹BrO]⁺• / [C₇H₅⁸¹BrO]⁺•183.95 / 185.95Doublet (1:1)
Experimental Protocol: GC-EI-MS Analysis

This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. The use of GC is ideal for a molecule of this volatility and thermal stability.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

    • Dilute the stock solution to a final concentration of 10-50 µg/mL for analysis.

  • Gas Chromatography (GC) Method:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is recommended.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL with a 20:1 split ratio. The split ratio can be adjusted to avoid detector saturation.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Method:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300. A lower starting mass can help identify solvent and very small fragments, but starting higher reduces file size.

    • Data Acquisition: Full Scan Mode.

  • Self-Validation Check:

    • Upon data acquisition, confirm the presence of the m/z 211/213 doublet at the correct retention time.

    • Verify that all major fragments predicted to contain bromine also exhibit the characteristic 1:1 doublet separated by 2 m/z units. This confirms the fragmentation pathway and the identity of the parent compound.

Electrospray Ionization (ESI) Mass Spectrometry: The "Soft" Ionization Approach

ESI is a soft ionization technique that generates ions from a liquid solution, making it perfectly suited for coupling with Liquid Chromatography (LC).[8] It imparts minimal excess energy to the analyte, meaning the molecular ion (or a related adduct) is often the only ion observed in a full-scan spectrum. Structural information is then obtained via tandem mass spectrometry (MS/MS), where the ion of interest is isolated and fragmented in a controlled manner.[2] This approach is highly relevant for drug development, where analytes are often in complex biological matrices.[9]

Predicted Ionization and Fragmentation (ESI-MS/MS)

This compound can be ionized in both positive and negative modes.

  • Positive Ion Mode ([M+H]⁺): The nitrile nitrogen or the hydroxyl oxygen can be protonated. The most likely precursor ion will be the protonated molecule at m/z 212/214 . Upon collision-induced dissociation (CID), the most facile fragmentation is the neutral loss of water (18 Da) from the protonated hydroxymethyl group, a highly stable and common pathway for protonated alcohols.

    • Precursor Ion: m/z 212/214

    • Primary Product Ion: m/z 194/196 (Loss of H₂O)

  • Negative Ion Mode ([M-H]⁻): The hydroxyl group is acidic enough to be deprotonated, forming an anion at m/z 210/212 . Fragmentation of this anion is less predictable but may involve complex rearrangements. Analysis of structurally similar compounds suggests that negative mode can be highly sensitive.[9]

ESI_Workflow cluster_LC LC System cluster_MS Tandem Mass Spectrometer Injector Injector Column Column Injector->Column Mobile Phase Source ESI Source Ion Generation Column->Source Q1 Q1 Precursor Ion Selection (m/z 212/214) Source->Q1 Q2 q2 (Collision Cell) Fragmentation (CID) Q1->Q2 Isolate Q3 Q3 Product Ion Analysis Q2->Q3 Fragment Detector Detector Q3->Detector Scan

Caption: A typical LC-ESI-MS/MS workflow for targeted analysis.

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol is designed for a standard LC-MS/MS system (e.g., a triple quadrupole) and is optimized for positive ion mode, which typically provides robust fragmentation data for this class of compounds.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute serially in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a working concentration of 1-100 ng/mL. The optimal concentration should be determined empirically.

  • Liquid Chromatography (LC) Method:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable.

    • Mobile Phase A: Water + 0.1% Formic Acid (enhances protonation).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-7 min: Linear ramp from 5% to 95% B.

      • 7-9 min: Hold at 95% B.

      • 9-10 min: Return to 5% B and re-equilibrate.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Method:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Data Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Transition 1 (Quantification): m/z 212 -> 194.

      • Transition 2 (Confirmation): m/z 214 -> 196.

    • Collision Energy: Optimize empirically, starting around 15-20 eV. The optimal energy will maximize the signal of the product ion.

  • Self-Validation Check:

    • The definitive confirmation of the analyte is the detection of both MRM transitions at the same retention time.

    • The ratio of the peak areas for the two transitions (212->194 and 214->196) should be approximately 1:1, consistent with the natural abundance of bromine isotopes. This provides an exceptionally high degree of confidence in the identification.[10]

Application in Drug Development

A robust and validated mass spectrometry method is critical in the pharmaceutical industry. For an intermediate like this compound, these methods are applied to:

  • Reaction Monitoring: The high sensitivity of LC-MS/MS allows for the tracking of the disappearance of the starting material and the appearance of the product in near real-time, enabling process optimization.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products. The fragmentation data established in this guide can be used to propose structures for unknown impurities that share the same core scaffold.

  • Metabolite Identification: In preclinical studies, if the intermediate is carried over into the final API and administered, its metabolites can be tracked. Mass spectrometry is the primary tool for identifying metabolic hotspots on a molecule.[2]

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how fundamental chemical principles can be leveraged to build highly reliable and informative analytical methods. The distinctive 1:1 isotopic signature of bromine serves as an internal validation point for all EI-MS and ESI-MS/MS analyses. Electron Ionization provides rich, library-searchable fragmentation for initial structural confirmation, while Electrospray Ionization coupled with tandem MS offers the sensitivity and specificity required for quantitative applications in complex matrices. The protocols and insights provided in this guide equip the modern pharmaceutical scientist with the necessary tools to confidently characterize this critical synthetic intermediate, ensuring the quality and integrity of the drug development process.

References

A Comprehensive Technical Guide to the Purity Analysis of 2-Bromo-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the purity analysis of 2-Bromo-5-(hydroxymethyl)benzonitrile, a critical building block in modern pharmaceutical synthesis. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind the selection of analytical techniques, the design of experimental protocols, and the interpretation of resulting data. It is structured to empower researchers and quality control professionals to develop and validate a robust, self-validating system for ensuring the purity, and therefore the safety and efficacy, of this important synthetic intermediate. The guide details methodologies for High-Performance Liquid Chromatography (HPLC) for potency and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and purity assessment, and Mass Spectrometry (MS) for molecular weight verification and impurity identification. Furthermore, a detailed protocol for forced degradation studies is provided to establish the stability-indicating nature of the primary analytical methods.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

The quality of an Active Pharmaceutical Ingredient (API) is intrinsically linked to the purity of its starting materials and intermediates. This compound is a key intermediate whose structural features—a reactive bromine atom, a versatile nitrile group, and a modifiable hydroxymethyl group—make it a valuable component in the synthesis of a wide array of therapeutic agents.[1] Consequently, a thorough understanding and rigorous control of its purity profile are paramount. The presence of impurities, even at trace levels, can have significant implications for the safety, efficacy, and stability of the final drug product.

This guide is designed to provide a comprehensive and scientifically grounded approach to the purity analysis of this compound, enabling the user to:

  • Establish a robust purity testing regime.

  • Identify and quantify potential process-related and degradation impurities.

  • Develop and validate stability-indicating analytical methods.

  • Ensure lot-to-lot consistency and compliance with regulatory standards.

The following sections will delve into the core analytical techniques, providing not just the "how" but, more importantly, the "why" behind each methodological choice.

Strategic Approach to Purity Analysis: A Multi-Modal Workflow

A comprehensive purity assessment of this compound necessitates a multi-modal analytical approach. No single technique can provide a complete picture of all potential impurities. The workflow outlined below ensures that orthogonal methods are employed to cover a wide range of potential contaminants, from non-volatile process impurities to thermally labile degradation products.

References

Technical Guide: Stability and Storage of 2-Bromo-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-5-(hydroxymethyl)benzonitrile is a key building block in the synthesis of complex molecules for the pharmaceutical and specialty chemical industries. The integrity and purity of this reagent are paramount for reproducible and successful outcomes in multi-step synthetic routes. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its sensitivity to environmental factors and outlining evidence-based protocols for its optimal storage and handling. By understanding the potential degradation pathways and implementing the recommended procedures, researchers can ensure the long-term viability and performance of this critical synthetic intermediate.

Introduction and Physicochemical Profile

This compound (CAS No. 1261609-83-9) is a bifunctional organic compound featuring a benzonitrile core substituted with a bromine atom and a hydroxymethyl group.[1] This unique arrangement of functional groups makes it a versatile reagent in medicinal chemistry and materials science, particularly in cross-coupling reactions and as a precursor for more complex scaffolds.[2] Given its role as a starting material, maintaining its chemical purity is essential. Degradation can lead to the formation of impurities that may interfere with subsequent reactions, reduce yields, and complicate purification processes.

This document serves as a technical resource, consolidating data from safety data sheets, supplier recommendations, and the chemical literature to provide a robust framework for stability-indicating storage and handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1261609-83-9[1][3]
Molecular Formula C₈H₆BrNO[3]
Molecular Weight 212.05 g/mol [3]
Appearance Solid; Off-white to pale yellow powder[2]
Purity Typically ≥98%[1][3]
Storage Temperature 2°C to 8°C (Refrigerated)[3]

Chemical Stability Profile

The stability of this compound is influenced by several environmental factors. The molecule's structure contains two primary sites susceptible to degradation: the hydroxymethyl group (a benzyl alcohol moiety) and the nitrile group.

Thermal Stability

While the compound is a solid at room temperature, supplier data consistently recommends refrigerated storage between 2°C and 8°C.[3] Elevated temperatures can increase the rate of potential degradation reactions, particularly oxidation and hydrolysis, if moisture is present. Storing at ambient temperature for short periods, such as during shipping, is generally acceptable, but long-term storage should be under refrigerated conditions to maximize shelf life.[3]

Light Sensitivity

Some suppliers recommend protecting the compound from light. Photodegradation is a common pathway for aromatic compounds, especially those containing halogens. Exposure to UV or high-intensity visible light can potentially initiate radical reactions, leading to decomposition or the formation of colored impurities. Therefore, the use of amber or opaque containers is a critical precautionary measure.

Hydrolytic Stability

The compound is noted to be moisture-sensitive.[4] This sensitivity primarily relates to the nitrile group, which is susceptible to hydrolysis. Under aqueous conditions, particularly if acidic or basic catalysts are present, the nitrile can hydrolyze to a primary amide intermediate, which can then undergo further hydrolysis to the corresponding carboxylic acid. This pathway introduces a significant impurity, 2-Bromo-5-(carboxy)benzonitrile. The presence of water can also facilitate other degradation reactions.

Oxidative Stability

The hydroxymethyl group is analogous to benzyl alcohol, which is known to be susceptible to oxidation.[5] Atmospheric oxygen can oxidize the hydroxymethyl group, first to an aldehyde (2-Bromo-5-formylbenzonitrile) and subsequently to the carboxylic acid (2-Bromo-5-carboxybenzonitrile). This process can be accelerated by heat, light, and the presence of metallic impurities. This is a critical degradation pathway to consider, as the resulting aldehyde and acid impurities can have different reactivity profiles in planned synthetic steps.

Incompatible Materials

To prevent degradation and ensure safety, the compound should not be stored with or exposed to the following:

  • Strong Oxidizing Agents: These can aggressively and exothermically react with the hydroxymethyl group.[6][7]

  • Strong Bases and Acids: These can catalyze the hydrolysis of the nitrile group.[4]

  • Metals: Certain metals can catalyze oxidation.[4]

Potential Degradation Pathways

The primary degradation products of this compound arise from the oxidation of the hydroxymethyl group and the hydrolysis of the nitrile function. Understanding these pathways is crucial for developing appropriate analytical methods to monitor the compound's purity over time.

G parent This compound aldehyde 2-Bromo-5-formylbenzonitrile (Aldehyde Impurity) parent->aldehyde Oxidation (O₂, heat, light) amide 2-Bromo-5-(carbamoyl)benzonitrile (Amide Impurity) parent->amide Hydrolysis (H₂O, acid/base catalyst) acid 2-Bromo-5-carboxybenzonitrile (Carboxylic Acid Impurity) aldehyde->acid Further Oxidation amide->acid Further Hydrolysis

Figure 1: Potential degradation pathways for this compound, illustrating both oxidative and hydrolytic routes.

Recommended Storage and Handling Protocols

To mitigate the risks outlined above, a multi-faceted approach to storage and handling is required. The overarching principle is to minimize exposure to heat, light, moisture, and oxygen.

Long-Term Storage
  • Temperature: Store in a refrigerator maintained at 2°C to 8°C.[3]

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen). This involves flushing the container with the inert gas before sealing to displace air and moisture.

  • Container: Use amber glass vials or bottles with tight-fitting, secure caps (e.g., PTFE-lined screw caps) to protect from light and prevent moisture ingress.

  • Location: Keep in a dry, well-ventilated area designated for chemical storage, away from incompatible materials.[7][8]

Laboratory Handling Protocol
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold solid.

  • Inert Environment: If possible, handle the compound inside a glovebox or glove bag with a dry, inert atmosphere.

  • Weighing: If a glovebox is unavailable, weigh the required amount quickly in a fume hood with low airflow. Minimize the time the container is open.

  • Resealing: Immediately after dispensing, flush the container headspace with an inert gas, securely reseal the cap, and wrap the cap with parafilm as an extra barrier against moisture.

  • Return to Storage: Promptly return the container to the refrigerator (2°C - 8°C).

Framework for a Stability Study

For applications in drug development, a formal stability study is often necessary to establish a re-test date or shelf life. The methodology should be designed to detect and quantify the potential degradation products discussed in Section 3.0.

Experimental Design

A stability study protocol should evaluate the compound under various conditions as guided by ICH (International Council for Harmonisation) and WHO (World Health Organization) principles.[9][10][11]

Table 2: Suggested Conditions for a Formal Stability Study

Study TypeStorage Condition (Temperature / Relative Humidity)Minimum DurationPurpose
Long-Term 5°C ± 3°C12 monthsTo establish the re-test date under recommended storage.
Intermediate 25°C ± 2°C / 60% RH ± 5% RH6 monthsTo model stability during short-term excursions from refrigeration in a temperate climate zone.[12][13]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsTo stress the molecule and identify likely degradation pathways and predict long-term stability.[12]
Photostability ICH Q1B compliant light exposurePer guidelineTo assess the impact of light exposure.
Analytical Methodology

A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from its degradants, impurities, or excipients.

  • Primary Technique: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. It is capable of separating the non-polar parent compound from its more polar degradation products (e.g., the carboxylic acid).

  • Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.

  • Peak Purity: Use of a Photo-Diode Array (PDA) detector is recommended to assess peak purity and help identify co-eluting impurities. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of degradation products.

G cluster_0 1. Study Setup cluster_1 2. Storage cluster_2 3. Analysis & Evaluation prep Prepare & Package Samples t0 Analyze T=0 Samples (Baseline Purity) prep->t0 long_term Long-Term (5°C) t0->long_term accel Accelerated (40°C / 75% RH) t0->accel pull Pull Samples at Time Points long_term->pull accel->pull hplc Stability-Indicating HPLC Analysis pull->hplc data Analyze Data (Degradation Rate) hplc->data shelf_life Establish Re-Test Date data->shelf_life

Figure 2: A generalized workflow for conducting a formal stability study of this compound.

Conclusion

The chemical integrity of this compound is best maintained through strict adherence to proper storage and handling protocols. The primary degradation risks are oxidation of the hydroxymethyl group and hydrolysis of the nitrile moiety. These risks are effectively managed by implementing the "cold, dark, and dry" principle:

  • Store refrigerated at 2°C to 8°C.

  • Protect from light using amber or opaque containers.

  • Protect from moisture and oxygen by storing under an inert atmosphere and minimizing exposure to air.

By following these evidence-based guidelines, researchers and drug development professionals can ensure the high purity and reactivity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

Introduction: A Trifunctional Scaffold for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-5-(hydroxymethyl)benzonitrile

In the landscape of modern drug discovery and fine chemical synthesis, the strategic value of a molecular building block is often defined by its versatility. This compound, also known as 4-Bromo-3-cyanobenzyl alcohol, emerges as a preeminent example of such a scaffold.[1] Its significance is derived from the orthogonal reactivity of its three distinct functional groups: an aryl bromide, a primary benzylic alcohol, and a nitrile. This trifunctional nature permits chemists to perform sequential and regioselective transformations, enabling the construction of complex molecular architectures in a controlled and predictable manner.[1]

This guide provides an in-depth analysis of the reactivity profile of this compound, offering field-proven insights into the causality behind experimental choices and self-validating protocols for its key transformations. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1261609-83-9[1][2]
Molecular Formula C₈H₆BrNO[1][3]
Molecular Weight 212.04 g/mol [1][3]
Appearance White to off-white solid[1]
Purity Typically ≥98%[1][2]

Strategic Reactivity at the C-Br Bond: The Gateway to C-C and C-Heteroatom Bond Formation

The bromine atom on the aromatic ring serves as a highly reliable handle for palladium-catalyzed cross-coupling reactions. This functionality is the most common starting point for molecular elaboration, as the conditions for these reactions are often mild enough to preserve the integrity of the hydroxymethyl and nitrile groups. The reactivity of aryl halides in these couplings typically follows the trend I > OTf > Br > Cl.[4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] The reaction's popularity stems from its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[6]

Mechanistic Rationale: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7][8] The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-Br Ar-Br (this compound) Ar-Br->Ar-Pd(II)-Br(L2) B(OH)2-R R-B(OH)2 (Boronic Acid) B(OH)2-R->Ar-Pd(II)-Br(L2) Base Base Base->Ar-Pd(II)-Br(L2)

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl or vinyl boronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/ethanol/water.

  • Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos or XPhos (4 mol%).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] It uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt co-catalyst.[5] The reaction is valued for its reliability and mild conditions, often proceeding at room temperature.[4]

Mechanistic Rationale: The reaction mechanism involves two interconnected catalytic cycles.[5] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the base deprotonates the terminal alkyne, which then reacts with the Cu(I) salt to form a copper acetylide intermediate. This highly reactive species undergoes transmetalation with the Pd(II)-aryl complex. The cycle concludes with reductive elimination, yielding the alkyne-substituted product.[4]

Sonogashira_Cycle Sonogashira Coupling Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)Br Cu(I)Br Cu-C≡CR Cu-C≡CR (Copper Acetylide) Cu(I)Br->Cu-C≡CR H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base Base Base->Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-Br(L2) Provides Acetylide Ar-Br Ar-Br (Starting Material) Ar-Br->Ar-Pd(II)-Br(L2) Synthetic_Workflow Start This compound Step1 Step 1: C-C Coupling (e.g., Suzuki or Sonogashira) Start->Step1 Intermediate1 Aryl/Alkenyl/Alkynyl-substituted (hydroxymethyl)benzonitrile Step1->Intermediate1 Step2 Step 2: Alcohol Oxidation (e.g., with MnO2) Intermediate2 Substituted (formyl)benzonitrile Step2->Intermediate2 Step3 Step 3: Nitrile Reduction (e.g., with LiAlH4) FinalProduct Final Complex Molecule (Substituted aminomethyl-benzylaldehyde) Step3->FinalProduct Intermediate1->Step2 Intermediate2->Step3

References

Methodological & Application

Application Notes & Protocols: 2-Bromo-5-(hydroxymethyl)benzonitrile as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Complex Molecule Synthesis

2-Bromo-5-(hydroxymethyl)benzonitrile is a trifunctional aromatic compound that has emerged as a highly valuable and versatile building block in organic synthesis. Its strategic importance lies in the orthogonal reactivity of its three distinct functional groups: a bromo substituent, a hydroxymethyl group, and a nitrile moiety. This unique arrangement allows for sequential and selective transformations, making it an ideal starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2]

The bromo group serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or participate in etherification and esterification reactions. The nitrile group offers a pathway to primary amines via reduction, carboxylic acids through hydrolysis, or ketones by reaction with organometallic reagents.[3][4] This guide provides an in-depth overview of its chemical properties, key applications, and detailed protocols for its use in transformative synthetic reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 1261609-83-9
Molecular Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol
Appearance Off-white to pale yellow powder/solid
Purity Typically ≥98%
Solubility Soluble in ethanol, ethers, and other organic solvents.[5][6]
Storage Store at 2-8°C, protected from light.[5]
Overview of Synthetic Potential

The true power of this compound lies in the ability to address each functional group selectively, enabling a modular approach to library synthesis and target-oriented synthesis.

G cluster_bromo C-Br Bond Reactions cluster_hydroxymethyl Hydroxymethyl Group Transformations cluster_nitrile Nitrile Group Transformations main This compound suzuki Suzuki Coupling (C-C Bond) main->suzuki Pd Cat. Ar-B(OH)₂ sonogashira Sonogashira Coupling (C-C≡ Bond) main->sonogashira Pd/Cu Cat. R-C≡CH buchwald Buchwald-Hartwig (C-N Bond) main->buchwald Pd Cat. R₂NH cs_coupling C-S Coupling (C-S Bond) main->cs_coupling Cu or Pd Cat. R-SH oxidation Oxidation (Aldehyde, Carboxylic Acid) main->oxidation [O] ether Etherification/Esterification main->ether R-X or R-COCl reduction Reduction (Primary Amine) main->reduction [H] (e.g., LiAlH₄) hydrolysis Hydrolysis (Carboxylic Acid) main->hydrolysis H₃O⁺ or OH⁻ grignard Grignard Reaction (Ketone) main->grignard R-MgBr

Caption: Synthetic utility of this compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide is arguably the most powerful feature of this building block, providing direct access to a vast chemical space through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry due to their reliability, functional group tolerance, and mild reaction conditions.[7][8]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[9] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[10]

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10] The base is crucial for activating the organoboron reagent to facilitate transmetalation.[11]

Suzuki_Cycle pd0 L₂Pd⁰ arbr Ar-Br pd_complex L₂Pdᴵᴵ(Ar)(Br) transmetal_complex L₂Pdᴵᴵ(Ar)(Ar') pd_complex->transmetal_complex Transmetalation boronate_complex [Ar-B(OH)₃]⁻ boronate_complex->pd_complex transmetal_complex->pd0 product Ar-Ar' transmetal_complex->product Reductive Elimination arbr->pd_complex Oxidative Addition arboh Ar'-B(OH)₂ + Base arboh->boronate_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2.1: Synthesis of 2-(4-methoxyphenyl)-5-(hydroxymethyl)benzonitrile

  • Materials:

    • This compound (1.0 mmol, 212 mg)

    • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • 1,4-Dioxane (8 mL) and Water (2 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed 1,4-dioxane and water mixture via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

    • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[15]

Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[14] The palladium cycle is similar to the Suzuki coupling (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the base. This highly reactive species then undergoes transmetalation with the Pd(II)-aryl complex.[14] Copper-free versions have been developed but often require specific ligands or conditions.[16]

Protocol 2.2: Synthesis of 2-(Ethynylphenyl)-5-(hydroxymethyl)benzonitrile

  • Materials:

    • This compound (1.0 mmol, 212 mg)

    • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)

    • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

    • Triethylamine (TEA) (5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, degassed triethylamine, followed by phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature. A gentle exotherm may be observed. If the reaction is slow, it can be gently heated to 40-50 °C. Monitor by TLC.

    • Upon completion (typically 2-6 hours), remove the triethylamine under reduced pressure.

    • Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the desired aryl alkyne.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical pharmacophores.[12][17] The reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[18][19]

Causality and Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product and regenerate the Pd(0) catalyst.[12][17] The choice of ligand is critical and is often a sterically hindered, electron-rich phosphine that promotes both the oxidative addition and the final reductive elimination step.

Protocol 2.3: Synthesis of 2-(Morpholino)-5-(hydroxymethyl)benzonitrile

  • Materials:

    • This compound (1.0 mmol, 212 mg)

    • Morpholine (1.2 mmol, 105 mg, 104 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 17.2 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, add NaOtBu to a dry Schlenk tube.

    • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in toluene (1 mL) to pre-form the catalyst.

    • To the Schlenk tube, add this compound.

    • Add the catalyst solution, the remaining toluene (4 mL), and finally the morpholine via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor by LC-MS.

    • After completion (typically 6-18 hours), cool the reaction to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography on silica gel.

Transformations of Peripheral Functional Groups

Beyond cross-coupling, the hydroxymethyl and nitrile groups provide further opportunities for molecular diversification.

Oxidation of the Hydroxymethyl Group

The primary alcohol can be selectively oxidized to the corresponding aldehyde, a versatile functional group for reactions like Wittig olefination, reductive amination, or further oxidation to a carboxylic acid.

Protocol 3.1: Synthesis of 3-Bromo-4-cyanobenzaldehyde

  • Materials:

    • This compound (1.0 mmol, 212 mg)

    • Manganese(IV) oxide (MnO₂) (10.0 mmol, 869 mg)

    • Dichloromethane (DCM) (10 mL)

  • Procedure:

    • To a round-bottom flask, add this compound and DCM.

    • Add activated MnO₂ in one portion. The reaction is heterogeneous.

    • Stir the suspension vigorously at room temperature. Monitor the reaction by TLC, observing the disappearance of the starting material.

    • Upon completion (typically 4-24 hours), filter the reaction mixture through a pad of Celite to remove the MnO₂ solid.

    • Wash the Celite pad thoroughly with DCM.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which is often pure enough for subsequent steps or can be purified by chromatography.

Reduction of the Nitrile Group

The nitrile can be reduced to a primary aminomethyl group, a common linker in drug molecules. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.[3][20][21]

Protocol 3.2: Synthesis of (3-Bromo-4-(aminomethyl)phenyl)methanol

  • Materials:

    • This compound (1.0 mmol, 212 mg)

    • Lithium aluminum hydride (LiAlH₄) (2.0 mmol, 76 mg)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under a strict inert atmosphere.

    • To a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under argon, suspend LiAlH₄ in anhydrous THF (5 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound in anhydrous THF (5 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction back to 0 °C.

    • Quench carefully by the sequential, dropwise addition of water (76 µL), followed by 15% aqueous NaOH (76 µL), and finally more water (228 µL). This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts.

    • Stir the resulting white suspension vigorously for 30 minutes, then filter through Celite.

    • Wash the precipitate thoroughly with THF and ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to obtain the desired primary amine.

Experimental Workflow and Safety

A standardized workflow ensures reproducibility and safety.

Caption: General experimental workflow for cross-coupling reactions.

Safety and Handling
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[22]

  • Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[23] Avoid breathing dust, fumes, or vapors. Handle in a well-ventilated area or chemical fume hood.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][22] Protect from light.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile building block whose value is derived from the distinct and addressable reactivity of its three functional groups. Its utility in modern palladium-catalyzed cross-coupling reactions, combined with the potential for subsequent modifications of the hydroxymethyl and nitrile moieties, provides synthetic chemists with a robust platform for the efficient construction of diverse and complex molecular architectures. The protocols outlined in this guide serve as a validated starting point for researchers aiming to leverage this strategic intermediate in their synthetic campaigns.

References

Application Notes and Protocols for the Heck Reaction of 2-Bromo-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Strategic Vinylation of a Multifunctional Building Block

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This powerful palladium-catalyzed transformation provides a direct pathway to substituted alkenes, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide provides an in-depth analysis and detailed protocols for the Heck reaction involving This compound . This substrate is a valuable building block, featuring three distinct functional groups:

  • An aryl bromide , the reactive site for palladium insertion.

  • A nitrile group , which is strongly electron-withdrawing and activates the aryl bromide towards oxidative addition.

  • A hydroxymethyl group , a versatile handle for further synthetic transformations that may also influence the catalytic cycle through coordination.

The objective of this document is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to successfully implement this transformation. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible outcome.

Mechanistic Framework: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[2] While nuances exist depending on the specific conditions, the generally accepted pathway involves four key steps.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a square planar Aryl-Pd(II)-Br complex. This is often the rate-determining step, and its efficiency is enhanced by electron-withdrawing groups (like -CN) on the aryl ring.[1][6]

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond. This step forms the new carbon-carbon bond and dictates the regioselectivity of the reaction.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated along with the palladium catalyst. For the reaction to be productive, this elimination must be syn-coplanar and typically proceeds to form the more thermodynamically stable E-alkene.[5]

  • Reductive Elimination & Catalyst Regeneration: The resulting Hydrido-Pd(II) complex reductively eliminates H-Br, which is neutralized by a base. This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Active Pd(0) Catalyst ArPd(II)BrL2 Aryl-Pd(II) Complex Pd(0)L2->ArPd(II)BrL2 Oxidative Addition AlkeneComplex Alkene-Pd(II) Complex ArPd(II)BrL2->AlkeneComplex Alkene Coordination InsertionProduct C-C Bond Formed AlkeneComplex->InsertionProduct Migratory Insertion InsertionProduct->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (Base Assisted) Product Substituted Alkene InsertionProduct->Product HBr_Base [Base-H]+Br- InsertionProduct->HBr_Base ArBr This compound ArBr->ArPd(II)BrL2 Alkene Alkene (e.g., Styrene) Alkene->AlkeneComplex

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Key Considerations for Coupling with this compound

The specific functionalities of this substrate require careful selection of reaction parameters to maximize yield and minimize side reactions.

  • Ligand Selection: The ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and modulates reactivity.[7]

    • Triphenylphosphine (PPh₃): A standard, robust, and inexpensive monodentate ligand suitable for many Heck reactions.[1][2] It is an excellent starting point for this substrate.

    • Tri(o-tolyl)phosphine (P(o-tol)₃): A bulkier ligand that can sometimes improve yields and selectivity.

    • N-Heterocyclic Carbenes (NHCs): These have emerged as highly effective ligands for cross-coupling, offering high thermal stability.[8] They can be particularly useful for less reactive aryl chlorides, but are also highly effective for aryl bromides.

  • Base: The base is critical for neutralizing the H-Br generated during the catalytic cycle.[5]

    • Inorganic Bases (K₂CO₃, Cs₂CO₃, NaOAc): Often used in polar aprotic solvents like DMF or DMAc. They are strong enough to facilitate catalyst regeneration but mild enough to tolerate many functional groups.[2]

    • Organic Bases (Triethylamine, Et₃N): A classic choice, particularly in less polar solvents. It acts as both a base and, in some cases, a reducing agent for the Pd(II) precatalyst.[1]

  • Solvent: A high-boiling, polar aprotic solvent is typically required to ensure solubility of the reagents and to reach the necessary reaction temperatures (often >100 °C).[9] N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent choices.

  • Potential Role of the Hydroxymethyl Group: The -CH₂OH group is a potential site for coordination to the palladium center. While this can sometimes lead to catalyst inhibition, in many modern Heck protocols with appropriate ligands, such functional groups are well-tolerated.[10][11] It is generally not necessary to protect the alcohol, simplifying the overall synthetic route.

Experimental Protocols

The following protocols provide a starting point for the Heck coupling of this compound with a model alkene, styrene. Researchers should perform small-scale test reactions to optimize conditions for their specific alkene.

Protocol 1: Classic Conditions with Pd(OAc)₂ / PPh₃

This protocol uses a widely accessible and cost-effective catalyst system, representing a reliable baseline for this transformation.

Protocol_1_Workflow start Start reagents Combine Substrate, Styrene, K₂CO₃, Pd(OAc)₂, PPh₃ in DMF start->reagents inert Degas with N₂/Ar (3 cycles) reagents->inert heat Heat to 100-120 °C (Monitor by TLC/LC-MS) inert->heat workup Cool, Dilute with Water, Extract with Ethyl Acetate heat->workup purify Dry, Concentrate, Purify via Column Chromatography workup->purify end Characterize Product purify->end

Caption: Workflow for the classic Heck reaction protocol.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 2 mol%), and triphenylphosphine (PPh₃, 0.04 eq, 4 mol%).

  • Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), add anhydrous, degassed DMF (approx. 0.1 M concentration relative to the aryl bromide). Then, add styrene (1.2 eq) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed. Oxygen can oxidize the active Pd(0) catalyst.[7]

  • Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Jeffery Conditions with Phase-Transfer Catalysis

This protocol can be advantageous when dealing with solubility issues or for accelerating the reaction at lower temperatures. It utilizes a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[3][12]

Step-by-Step Methodology:

  • Vessel Preparation: To a round-bottom flask, add this compound (1.0 eq), sodium acetate (NaOAc, 2.0 eq), tetrabutylammonium bromide (TBAB, 1.0 eq), and palladium(II) acetate (Pd(OAc)₂, 0.01 eq, 1 mol%). Note that this is a "ligandless" condition, where the PTC helps stabilize the catalyst.[13]

  • Reagent Addition: Add DMF (or DMAc) and styrene (1.5 eq).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction is often faster under these conditions (2-8 hours). Monitor by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Data Summary Table

ParameterProtocol 1: Classic HeckProtocol 2: Jeffery ConditionsRationale
Pd Source Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (1 mol%)Air-stable, common Pd(II) precatalyst.[14]
Ligand PPh₃ (4 mol%)None (PTC serves stabilizing role)PPh₃ is a robust, standard ligand. PTC can stabilize Pd colloids.[3]
Base K₂CO₃ (2.0 eq)NaOAc (2.0 eq)Inorganic bases are effective and tolerate diverse functional groups.
Solvent DMFDMF or DMAcHigh-boiling polar aprotic solvent to ensure reagent solubility.
Additive NoneTBAB (1.0 eq)PTC accelerates the reaction and aids in catalyst stabilization.[12]
Temperature 110 °C80-100 °CHigher temperature for classic conditions; PTC allows for milder heat.
Typical Time 4-16 h2-8 hJeffery conditions are often faster.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents/solvents.1. Ensure rigorous inert atmosphere and use degassed solvents.[7]2. Increase reaction temperature in 10 °C increments.3. Use freshly opened, anhydrous solvents and pure reagents.
Formation of Pd Black Catalyst decomposition/aggregation.1. Increase ligand to palladium ratio (e.g., L:Pd from 2:1 to 4:1).2. Add a phase-transfer catalyst (TBAB) to stabilize Pd nanoparticles.[7][13]3. Ensure efficient stirring.
Hydrodehalogenation The aryl bromide is reduced instead of coupled.1. Ensure solvents and reagents are scrupulously dry. Water can be a proton source.[7]2. Screen different bases; sometimes a weaker base can mitigate this side reaction.
Mixture of Regioisomers (More common with unsymmetrical alkenes)1. The regioselectivity is influenced by sterics and electronics. Bulky phosphine ligands can enhance selectivity.[7]

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3][4] The reaction's utility is underscored by its typically mild conditions, often proceeding at room temperature and tolerating a broad range of functional groups.[1][5]

This guide provides a detailed examination of the Sonogashira coupling as applied to 2-Bromo-5-(hydroxymethyl)benzonitrile, a substrate featuring a moderately deactivated aryl bromide alongside a sensitive hydroxymethyl group and a coordinating nitrile functionality. Understanding the interplay of these functional groups is critical for the successful execution and optimization of this reaction. We will delve into the mechanistic underpinnings of the catalytic cycles, provide a robust and validated experimental protocol, and offer insights into troubleshooting common challenges.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] A thorough understanding of these cycles is paramount for rationalizing the choice of reagents and reaction conditions.

The palladium cycle commences with the oxidative addition of the aryl bromide to a palladium(0) species, forming a palladium(II) intermediate.[5] Concurrently, the copper cycle involves the deprotonation of the terminal alkyne by a base, typically an amine, followed by the formation of a copper(I) acetylide.[6] This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the acetylide moiety to the palladium center. The final step is reductive elimination from the palladium(II) complex, which forms the desired carbon-carbon bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]

It is important to note that copper-free Sonogashira protocols have been developed to mitigate the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be a significant issue in the presence of copper and oxygen.[7][8] However, the classic palladium/copper system remains widely employed for its efficiency, particularly with less reactive aryl bromides.

Visualizing the Catalytic Pathway

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(Br)L₂ pd0->pd_ox Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product product pd_trans->product Product (Ar-C≡C-R) alkyne R-C≡C-H cu_acetylide R-C≡C-Cu(I) alkyne->cu_acetylide Cu(I), Base cu_acetylide->pd_ox base Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a reliable starting point for the coupling of this compound with a generic terminal alkyne, such as phenylacetylene. Optimization may be necessary depending on the specific alkyne used.

Reagents and Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound212.041.01.0
Terminal Alkyne (e.g., Phenylacetylene)102.131.21.2
Pd(PPh₃)₂Cl₂701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (TEA)101.193.03.0
Tetrahydrofuran (THF), anhydrous-5 mL-

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) to the flask, followed by triethylamine (3.0 mmol). Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours. For less reactive alkynes, gentle heating (e.g., 40-50 °C) may be required.[1]

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Visualizing the Experimental Workflow

Workflow start Start setup Reaction Setup: - Add solids to Schlenk flask - Establish inert atmosphere start->setup reagents Reagent Addition: - Add anhydrous THF and TEA - Stir for 10 min setup->reagents alkyne Alkyne Addition: - Slowly add terminal alkyne reagents->alkyne reaction Reaction: - Stir at room temperature - Monitor by TLC/LC-MS alkyne->reaction workup Workup: - Quench with sat. NH₄Cl (aq) reaction->workup extraction Extraction: - Extract with Ethyl Acetate workup->extraction wash Washing: - Wash with brine extraction->wash dry Drying & Concentration: - Dry over Na₂SO₄ - Concentrate in vacuo wash->dry purify Purification: - Flash column chromatography dry->purify product Final Product purify->product

Caption: A streamlined workflow for the Sonogashira coupling experiment.

Troubleshooting and Expert Insights

Observation Potential Cause Recommended Solution
No or low conversion Inactive catalyst; low reactivity of aryl bromide.Use fresh, high-quality catalysts. For aryl bromides, heating may be necessary. Consider using a more active ligand or a copper-free protocol for sensitive substrates.[7][9]
Formation of alkyne homocoupling (Glaser) product Presence of oxygen; excess copper catalyst.Ensure the reaction is performed under strictly anaerobic conditions. Consider using a copper-free Sonogashira protocol.[7][10]
Formation of black precipitate (palladium black) Catalyst decomposition.This can be caused by impurities, high temperatures, or an inappropriate solvent. Ensure all reagents and solvents are pure and dry.[7] Anecdotal evidence suggests that THF may promote the formation of palladium black in some cases.[11]
Difficulty in purification Presence of residual catalyst and byproducts.A thorough aqueous workup is crucial. Filtering the reaction mixture through a short plug of celite before concentration can help remove some palladium residues.

Expert Insights on Substrate Specificity:

The this compound substrate presents unique considerations. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aryl bromide. The hydroxymethyl group is generally well-tolerated in Sonogashira couplings, but it is advisable to avoid strongly basic conditions or high temperatures for prolonged periods to prevent potential side reactions. The nitrile group can potentially coordinate to the metal catalysts, but this is not typically a major impediment to the reaction.

Conclusion

The Sonogashira coupling of this compound is a highly valuable transformation for the synthesis of complex, functionalized molecules. By understanding the underlying mechanism, adhering to a robust experimental protocol, and being prepared to troubleshoot potential issues, researchers can effectively utilize this powerful reaction in their synthetic endeavors. The mild conditions and functional group tolerance of the Sonogashira coupling make it an ideal choice for late-stage functionalization in drug discovery and materials science.

References

Application Notes and Protocols for 2-Bromo-5-(hydroxymethyl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of a Trifunctional Building Block

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. 2-Bromo-5-(hydroxymethyl)benzonitrile, a trifunctional aromatic scaffold, has emerged as a highly versatile building block for medicinal chemists. Its strategic arrangement of a bromo group, a hydroxymethyl moiety, and a nitrile functionality offers orthogonal chemical reactivity, enabling sequential and site-selective modifications. This allows for the systematic construction of diverse compound libraries targeting a wide range of therapeutic areas, most notably in the development of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2]

The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups.[3] The hydroxymethyl group provides a site for oxidation, etherification, or esterification to modulate solubility and engage in hydrogen bonding with biological targets.[4] Lastly, the nitrile group, a common pharmacophore in its own right, can be retained for its metabolic stability and polar interactions or be transformed into other key functional groups such as amides, carboxylic acids, or tetrazoles.[5] This document provides a detailed guide for researchers, outlining the core applications and furnishing field-tested protocols for the effective utilization of this valuable intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 1261609-83-9[6][7][8]
Molecular Formula C₈H₆BrNO[8]
Molecular Weight 212.05 g/mol [7]
Appearance Solid[7]
Purity Typically ≥98%[7]
Storage Store at 2-8°C[7]
InChI Key QGKIDJKOPKESAI-UHFFFAOYSA-N[7]

Core Synthetic Transformations & Protocols

The true power of this compound lies in its capacity for selective, stepwise functionalization. The following sections detail the primary reaction classes and provide robust protocols for their execution.

Palladium-Catalyzed Cross-Coupling at the C2-Bromo Position

The carbon-bromine bond is the most versatile reaction site on the scaffold, primarily exploited through palladium-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to building the core structures of many targeted therapies.[2]

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the coupling of the aryl bromide with a wide array of boronic acids or esters.[9] This is a preferred method for constructing biaryl scaffolds, which are prevalent in kinase inhibitors.[3]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-5-(hydroxymethyl)benzonitrile derivative.

Causality Behind Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, tolerant of a wide range of functional groups, including the hydroxymethyl and nitrile moieties.[10]

  • Base: K₂CO₃ is a moderately strong base, sufficient to facilitate the transmetalation step of the catalytic cycle without promoting side reactions with the sensitive functional groups.[11]

  • Solvent: A mixture of 1,4-dioxane and water is standard for Suzuki reactions, as water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: - Aryl Bromide - Boronic Acid - Pd Catalyst - Base Inert Evacuate & Backfill with Inert Gas (3x) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to 90°C Stir for 12-16h Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

The introduction of an amino group at the C2 position is a key step in the synthesis of many kinase and PARP inhibitors, as the N-H group often forms a critical hydrogen bond in the hinge region of the kinase active site. The Buchwald-Hartwig amination is the premier method for this transformation.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and the desired amine.

  • Evacuate and backfill the tube with inert gas (3 cycles).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Choices:

  • Catalyst/Ligand: The Pd₂(dba)₃/Xantphos system is highly effective for coupling aryl bromides with a wide range of amines. Xantphos is a bulky, electron-rich ligand that promotes the crucial reductive elimination step.[2]

  • Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. It must be handled under inert conditions due to its hygroscopic and reactive nature.

Modification of the C5-Hydroxymethyl Group

The hydroxymethyl group offers a secondary point of diversification for tuning the physicochemical properties of the final compound.

Oxidation of the primary alcohol to an aldehyde provides an electrophilic handle for subsequent reactions like reductive amination or Wittig reactions.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • 2-Aryl-5-(hydroxymethyl)benzonitrile derivative (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the hydroxymethyl compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DMP portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor for the disappearance of starting material by TLC.

  • Quench the reaction by adding a saturated solution of NaHCO₃ and a 10% aqueous solution of sodium thiosulfate. Stir vigorously for 30 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde, which can often be used in the next step without further purification.

Causality Behind Choices:

  • Reagent: DMP is a mild and selective oxidizing agent for primary alcohols, operating at room temperature with minimal side product formation, and is tolerant of the nitrile and various aromatic systems.

Functional_Group_Interconversion cluster_bromo C2-Bromo Reactions cluster_hydroxymethyl C5-Hydroxymethyl Reactions cluster_nitrile C1-Nitrile Reactions Start This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig (+ R₂NH) Start->Buchwald Oxidation Oxidation (e.g., DMP) Start->Oxidation Etherification Etherification (e.g., Williamson) Start->Etherification Hydrolysis Hydrolysis (Acid/Base) Start->Hydrolysis Reduction Reduction (e.g., H₂/Ni) Start->Reduction Product_Aryl 2-Aryl Derivative Suzuki->Product_Aryl Product_Amino 2-Amino Derivative Buchwald->Product_Amino Product_Aldehyde 5-Formyl Derivative Oxidation->Product_Aldehyde Product_Ether 5-Alkoxymethyl Derivative Etherification->Product_Ether Product_Amide 5-(hydroxymethyl)benzamide Hydrolysis->Product_Amide Product_Amine 5-(hydroxymethyl)benzylamine Reduction->Product_Amine

Caption: Key synthetic pathways from the scaffold.

Application in Targeted Therapy: PARP Inhibitor Scaffolds

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[12] Many potent PARP inhibitors feature a substituted benzamide pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor. This compound is an excellent starting material for such molecules.

The synthesis can proceed via a Suzuki coupling to install a requisite aryl group, followed by hydrolysis of the nitrile to the primary amide. The hydroxymethyl group can be retained or modified to improve solubility or add a new vector for molecular interactions. The development of novel PARP inhibitors often involves exploring alternatives to established scaffolds, and this building block provides a robust platform for such innovation.[13]

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its three distinct functional groups offer chemists a playbook for creating vast arrays of structurally diverse molecules in a controlled, stepwise fashion. The protocols outlined herein provide a reliable foundation for researchers to leverage this scaffold in the synthesis of next-generation kinase inhibitors, PARP inhibitors, and other targeted therapeutic agents. The logical and predictable reactivity of this intermediate makes it an invaluable tool in accelerating the drug discovery process.

References

Application Note: 2-Bromo-5-(hydroxymethyl)benzonitrile as a Versatile Trifunctional Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of 2-Bromo-5-(hydroxymethyl)benzonitrile in the synthesis of complex pharmaceutical intermediates. As a trifunctional scaffold, this compound offers three distinct and orthogonal reactive sites: an aryl bromide for palladium-catalyzed cross-coupling, a primary alcohol for selective oxidation or derivatization, and a nitrile group for conversion into amines or carboxylic acids. We provide an in-depth analysis of the chemical causality behind protocol choices and present detailed, field-proven methodologies for key transformations including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and selective oxidation. These protocols are designed to serve as a self-validating framework for researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities.

Introduction: A Scaffold for Complexity

In modern drug discovery, the ability to rapidly construct complex molecular architectures with precise control over functionality is paramount. This compound (CAS 1261609-83-9) has emerged as a highly valuable starting material due to the unique arrangement of its functional groups.[1][2] The strategic placement of the bromo, hydroxymethyl, and cyano groups allows for a disciplined, stepwise approach to molecular elaboration, making it an ideal core for building libraries of drug-like molecules.

The aryl bromide serves as a cornerstone for carbon-carbon and carbon-nitrogen bond formation through well-established palladium-catalyzed reactions.[3][4] The hydroxymethyl group provides a handle for introducing carbonyl functionality or for extension via ether or ester linkages. Finally, the nitrile group offers a gateway to other critical functionalities such as primary amines and carboxylic acids. This guide explores the practical execution of these transformations.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueReference(s)
CAS Number 1261609-83-9[1]
Molecular Formula C₈H₆BrNO[2]
Molecular Weight 212.04 g/mol [2]
Appearance White to off-white solidN/A
Purity Typically ≥98%[1]
Key Reactive Sites

The synthetic versatility of this compound stems from its three orthogonal functional groups, each enabling a specific class of chemical transformations.

G start Setup Reaction Vessel (Inert Atmosphere) reagents Add Aryl Bromide, Boronic Acid, Base (Cs₂CO₃) start->reagents solvent Add Solvents (Dioxane/H₂O) reagents->solvent degas Degas Mixture (Ar bubbling, 10 min) solvent->degas catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) degas->catalyst heat Heat to 90-100 °C (Monitor by TLC/LC-MS) catalyst->heat workup Aqueous Workup (EtOAc, H₂O, Brine) heat->workup purify Purification (Silica Gel Chromatography) workup->purify end Isolated Product purify->end G Hypothetical Synthesis of a Pharmaceutical Intermediate mol1 This compound react1 Step 1: Suzuki Coupling (Protocol 1) Pd(dppf)Cl₂, Cs₂CO₃ mol1->react1 mol2 Biaryl Product react2 Step 2: Oxidation (Protocol 3) Dess-Martin Periodinane mol2->react2 mol3 Aldehyde Intermediate react3 Step 3: Reductive Amination R-NH₂, NaBH(OAc)₃ mol3->react3 mol4 Final Intermediate (Secondary Amine) react1->mol2 react2->mol3 react3->mol4

References

The Strategic Utility of Substituted Bromobenzonitriles in Agrochemical Synthesis: A Focus on 2-Bromo-5-(hydroxymethyl)benzonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Agrochemical Scaffolds

In the dynamic landscape of agrochemical research, the discovery of novel molecular scaffolds is paramount to developing next-generation herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles. Substituted benzonitriles are a class of versatile intermediates that offer a rich platform for chemical exploration. This guide delves into the application of 2-Bromo-5-(hydroxymethyl)benzonitrile , a specific building block, and its closely related analog, 2-Bromo-5-hydroxybenzonitrile , in the synthesis of potential agrochemical candidates.

While specific, publicly available research on the direct application of this compound in agrochemical development is limited, its structural features suggest significant potential as a versatile synthetic intermediate. In contrast, the closely related compound, 2-Bromo-5-hydroxybenzonitrile, is a well-documented precursor in the synthesis of potent herbicides.[1][2] This application note will therefore leverage the established utility of the hydroxyl analog to infer and propose synthetic strategies and protocols relevant to this compound.

The trifunctional nature of these molecules, possessing a reactive bromine atom, a nucleophilic hydroxyl or hydroxymethyl group, and a versatile nitrile moiety, provides a powerful toolkit for medicinal and agrochemical chemists.[1][2] The strategic placement of these functional groups allows for a diverse array of chemical transformations, enabling the construction of complex molecular architectures.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of these reagents is crucial for their safe and effective use in synthesis.

PropertyThis compound2-Bromo-5-hydroxybenzonitrile
CAS Number 1261609-83-9189680-06-6[1][3][4]
Molecular Formula C₈H₆BrNOC₇H₄BrNO[1][2][3]
Molecular Weight 212.05 g/mol 198.02 g/mol [1][2][3]
Appearance SolidOff-white to pale yellow powder[2] or white crystalline solid[3]
Storage Store at 2-8°CStore at 2-8°C, protected from light[1]
Solubility No data availableSoluble in ethanol, ethers, and other organic solvents[1][3]

Safety Precautions: Both compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. These compounds are classified as acute toxicants and irritants.[3]

Core Synthetic Applications in Agrochemical Research: Insights from 2-Bromo-5-hydroxybenzonitrile

The primary application of 2-Bromo-5-hydroxybenzonitrile in agrochemical synthesis is as a key intermediate for the production of diphenyl ether herbicides.[1] This class of herbicides is known for its potent activity in controlling a wide range of broadleaf weeds. The hydroxyl group is pivotal for forming the ether linkage, a common structural motif in many commercial herbicides.[1]

The general synthetic strategy involves the Williamson ether synthesis, where the phenoxide, generated from the hydroxyl group of 2-bromo-5-hydroxybenzonitrile, acts as a nucleophile to displace a leaving group on an appropriate aromatic partner.

Experimental Protocol: Synthesis of a Diphenyl Ether Herbicide Intermediate

This protocol details the synthesis of 2-bromo-5-(4-nitrophenoxy)benzonitrile, a representative diphenyl ether, from 2-bromo-5-hydroxybenzonitrile. This serves as a foundational method that can be adapted for this compound.

Objective: To synthesize a diphenyl ether linkage, a key structural feature in many herbicides.

Reaction Scheme:

G reactant1 2-Bromo-5-hydroxybenzonitrile reagent K₂CO₃, DMF reactant1->reagent reactant2 1-Fluoro-4-nitrobenzene reactant2->reagent product 2-Bromo-5-(4-nitrophenoxy)benzonitrile reagent->product

A representative Williamson ether synthesis.

Materials:

  • 2-Bromo-5-hydroxybenzonitrile

  • 1-Fluoro-4-nitrobenzene

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-5-hydroxybenzonitrile (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. To the stirred solution, add anhydrous potassium carbonate (1.5 eq).

  • Nucleophilic Aromatic Substitution: Add 1-Fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.[1]

Rationale behind Experimental Choices:

  • Base (K₂CO₃): A mild base is used to deprotonate the hydroxyl group to form the more nucleophilic phenoxide. The choice of a carbonate base prevents potential side reactions that could occur with stronger bases.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal for this type of reaction as it can solvate the potassium cation, leaving the phenoxide anion more reactive. It also has a high boiling point, allowing the reaction to be heated to increase the rate.

  • Aryl Halide (1-Fluoro-4-nitrobenzene): The fluorine atom is a good leaving group in nucleophilic aromatic substitution, especially when the ring is activated by an electron-withdrawing group like the nitro group.

Potential Synthetic Pathways for this compound in Agrochemical Discovery

While direct agrochemical applications of this compound are not yet widely reported, its functional groups offer several avenues for the synthesis of novel active ingredients. The hydroxymethyl group, while less acidic than a phenolic hydroxyl, can still participate in a variety of transformations.

Etherification Reactions:

Similar to its hydroxyl analog, the hydroxymethyl group can be converted into an ether. This could be achieved via a Williamson ether synthesis, though it would require deprotonation with a stronger base (e.g., sodium hydride) to form the alkoxide. This would allow for the introduction of various aryl or alkyl groups, potentially leading to new herbicidal or fungicidal compounds.

G start This compound step1 NaH, THF start->step1 intermediate Alkoxide Intermediate step1->intermediate step2 R-X (Alkyl/Aryl Halide) intermediate->step2 product Ether Derivative step2->product

Proposed etherification of this compound.

Esterification Reactions:

The hydroxymethyl group can be readily esterified with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). This would introduce an ester linkage, another common feature in biologically active molecules, potentially modulating the compound's solubility, stability, and biological activity.

Oxidation to an Aldehyde or Carboxylic Acid:

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents (e.g., PCC for the aldehyde, Jones reagent for the carboxylic acid). These new functional groups can then be used in a variety of subsequent reactions, such as the formation of imines, amides, or other heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom on the aromatic ring is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 2-position of the benzonitrile ring. This is a common strategy in drug discovery and agrochemical research to explore the structure-activity relationship (SAR) of a new scaffold.

G start This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) start->suzuki heck Heck Coupling (Alkene, Pd catalyst) start->heck sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) start->sonogashira product_suzuki Aryl-substituted derivative suzuki->product_suzuki product_heck Alkene-substituted derivative heck->product_heck product_sonogashira Alkyne-substituted derivative sonogashira->product_sonogashira

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-(hydroxymethyl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique combination of an aryl bromide, a hydroxymethyl group, and a nitrile moiety presents specific challenges and optimization opportunities. This guide provides in-depth, field-proven insights to help you navigate these challenges, troubleshoot common issues, and achieve high-yield, reproducible results.

Introduction: Understanding the Substrate

This compound is a valuable synthetic intermediate due to its trifunctional nature. The aryl bromide is the primary handle for palladium-catalyzed cross-coupling reactions. However, the presence of the hydroxymethyl (-CH2OH) and nitrile (-CN) groups can influence the reaction's outcome. The nitrile group is electron-withdrawing, which generally facilitates the initial oxidative addition step but also poses a risk of catalyst inhibition through coordination to the palladium center. The hydroxymethyl group is typically well-tolerated but can participate in side reactions under certain conditions. This guide will address these factors systematically.

Section 1: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is critical for effective troubleshooting. The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (this compound) pdi_complex Ar-Pd(II)L2-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation Ar'-B(OR)2 + Base pdi_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pdi_aryl_complex reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination product Ar-Ar' Product reductive_elimination->product dummy1->pd0 Catalyst Regeneration

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step.[1]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[2][3]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1]

Section 2: Foundational Protocol

This protocol provides a robust starting point for your experiments. It is designed to minimize common side reactions and can be used as a baseline for further optimization.

Component Equivalents Mol% Notes
This compound1.0-Ensure starting material is pure and dry.
Arylboronic Acid or Pinacol Ester1.2 - 1.5-Quality is critical. Consider using a pinacol ester to reduce protodeboronation risk.[4]
Palladium Catalyst (e.g., Pd(dppf)Cl₂)-1 - 3%A reliable, general-purpose catalyst. Other catalysts may offer better performance (see Troubleshooting).
Base (e.g., K₂CO₃ or K₃PO₄)2.0 - 3.0-K₃PO₄ is often effective but more basic. K₂CO₃ is a milder choice. The base must be finely ground and anhydrous.[5]
Solvent (e.g., Dioxane/H₂O or Toluene/H₂O)--A 4:1 to 10:1 ratio is common. The solvent mixture must be rigorously degassed to prevent catalyst oxidation and homocoupling.[6][7]
Reaction Temperature --80-100 °C is a typical starting range.
Reaction Time --2-16 hours. Monitor by TLC or LC-MS.
Step-by-Step Methodology:
  • To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).

  • Add the degassed solvent mixture (e.g., 4:1 Dioxane/H₂O) to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Ensure the inert atmosphere is maintained, and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress every 2-4 hours using an appropriate analytical method (TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the Suzuki coupling of this substrate.

Q1: My reaction shows low or no conversion. What are the primary causes?

A: This is a common issue that can stem from several sources. Systematically check the following:

  • Catalyst Inactivity/Poisoning: The nitrile group on your substrate can coordinate with the palladium center, acting as a competing ligand and inhibiting catalytic activity. Furthermore, impurities in reagents, particularly sulfur-containing compounds, can irreversibly poison the palladium catalyst.[8][9][10]

    • Solution: Increase catalyst loading as a first diagnostic step. If this improves conversion, catalyst inhibition is likely. Consider switching to a catalyst with more electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can promote the desired catalytic cycle over inhibitor binding.[3][5]

  • Oxygen Contamination: Failure to properly degas solvents and maintain an inert atmosphere allows oxygen to oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[6]

    • Solution: Use a robust degassing method such as freeze-pump-thaw cycles or sparging the solvent with argon for at least 30 minutes. Ensure all glassware is oven-dried and the reaction is maintained under a positive pressure of inert gas.

  • Poor Reagent Quality: The boronic acid may have degraded, or the base may be of poor quality or hydrated.

    • Solution: Use a fresh bottle of boronic acid or test its quality by running a simple, reliable Suzuki coupling (e.g., bromobenzene with phenylboronic acid).[5] Ensure your base is anhydrous and finely powdered to maximize its surface area and reactivity.

Q2: I am observing a significant amount of 5-(hydroxymethyl)benzonitrile (dehalogenation product). How can I suppress this?

A: Dehalogenation occurs when the Ar-Pd(II)-X intermediate reacts with a hydride source before transmetalation can occur.

  • Mechanism: The source of the hydride can be trace water, the hydroxymethyl group itself, or alcoholic solvents.[6]

    • Solution 1 (Change Base/Solvent): Using a strictly anhydrous, aprotic solvent system (e.g., dry Toluene or Dioxane without added water) can help. Some bases are more prone to promoting this side reaction. Switching from a carbonate to a phosphate base, or even to a fluoride source like KF or CsF, can sometimes mitigate the issue.[11]

    • Solution 2 (Optimize Ligand): Employ ligands that accelerate the rate of transmetalation and reductive elimination relative to the dehalogenation pathway. Bulky, electron-rich phosphine ligands are often effective.

Q3: My main side product is the homocoupling of my boronic acid (Ar'-Ar'). What causes this?

A: This side reaction is almost always caused by the presence of oxygen.[6] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, mediated by palladium.

  • Solution: The remedy is the same as for catalyst inactivity due to oxidation: rigorous and thorough degassing of all solvents and meticulous maintenance of an inert atmosphere throughout the reaction setup and duration.

Q4: I am losing my coupling partner to protodeboronation. How can this be minimized?

A: Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[12] It is a very common and often frustrating side reaction.

  • Mechanism: This reaction can be catalyzed by acid or base and is often accelerated by high temperatures and the presence of water.[12]

    • Solution 1 (Use a Boronic Ester): Boronic pinacol esters are significantly more stable towards protodeboronation than their corresponding boronic acids.[4] If you are starting with a boronic acid, it can be easily converted to the pinacol ester.

    • Solution 2 (Milder Conditions): Lower the reaction temperature. While this may slow the desired reaction, it often slows the decomposition pathway more significantly. Use the mildest effective base (e.g., K₂CO₃ instead of K₃PO₄ or NaOH) and minimize the amount of water in the reaction.[13]

    • Solution 3 (Staged Addition): If the problem is severe, consider adding the boronic acid slowly over the course of the reaction via syringe pump to keep its instantaneous concentration low.

Q5: Do I need to protect the hydroxymethyl group?

A: Generally, the primary alcohol of the hydroxymethyl group is well-tolerated in Suzuki couplings. However, under strongly basic conditions or with certain catalysts, it can cause issues.

  • Potential Issues:

    • O-Arylation: The alkoxide formed under basic conditions could potentially act as a nucleophile, though this is rare in Suzuki reactions.

    • Coordination: The oxygen atom could coordinate to the palladium center, interfering with the catalytic cycle.

  • When to Protect: If you have exhausted other optimization strategies and still face low yields or complex product mixtures, protecting the alcohol is a reasonable step.

    • Solution: Convert the alcohol to a stable protecting group like a silyl ether (e.g., TBDMS) or a benzyl ether. These are robust to the reaction conditions and can be easily removed post-coupling.

Section 4: Systematic Optimization Workflow

When simple troubleshooting is insufficient, a more systematic approach is required. This workflow can guide your optimization efforts.

Troubleshooting_Workflow Optimization & Troubleshooting Workflow start Reaction Failed (Low Yield / Side Products) check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents check_setup Check Reaction Setup (Degassing, Inert Atmosphere) check_reagents->check_setup Reagents OK screen_catalyst Screen Ligand/Catalyst check_setup->screen_catalyst Setup OK screen_base Screen Base screen_catalyst->screen_base No/Slight Improvement success Successful Reaction screen_catalyst->success Improved ligands Try: 1. Buchwald Ligands (SPhos, XPhos) 2. P(tBu)3 3. NHC-Pd (PEPPSI) screen_solvent_temp Optimize Solvent & Temperature screen_base->screen_solvent_temp No/Slight Improvement screen_base->success Improved bases Try: 1. K3PO4 (stronger) 2. Cs2CO3 (more soluble) 3. KF (milder, anhydrous) protect_group Consider Protecting Group Strategy (-CH2OH -> -CH2OTBDMS) screen_solvent_temp->protect_group Still Issues screen_solvent_temp->success Improved solvents Try: 1. Toluene (anhydrous) 2. DMF (polar aprotic) 3. 2-MeTHF Vary Temperature (60-110 °C) protect_group->success Problem Solved

Caption: A decision tree for troubleshooting the Suzuki coupling reaction.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Bromo-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for side reactions encountered during cross-coupling reactions involving 2-Bromo-5-(hydroxymethyl)benzonitrile. As a multifunctional substrate, this molecule presents unique challenges and opportunities in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. This resource will help you diagnose and mitigate common issues to improve reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: I am observing significant formation of a byproduct with a mass corresponding to the homocoupling of my boronic acid/ester in a Suzuki-Miyaura reaction. What is the cause and how can I prevent it?

A1: Homocoupling of the boron reagent is a common side reaction in Suzuki-Miyaura couplings.[1] It can be promoted by the presence of oxygen, which leads to oxidative homocoupling. It can also occur if Pd(II) species are present in the reaction mixture, which can be the case when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) catalyst.[1]

Troubleshooting Steps:

  • Ensure a scrupulously inert atmosphere: Thoroughly degas your solvent and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2]

  • Use a fresh, high-quality palladium catalyst: Palladium catalysts, especially Pd(II) sources, can degrade over time. Using a fresh batch or a more stable precatalyst can be beneficial.

  • Optimize the base: The choice of base can influence the rate of the desired reaction versus side reactions. If you are using a very strong base, consider switching to a milder one like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2]

  • Pre-catalyst activation: If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its reduction to Pd(0).

Q2: My main side product is 5-(hydroxymethyl)benzonitrile, resulting from the dehalogenation of my starting material. What causes this and what are the solutions?

A2: Dehalogenation, or more specifically hydrodehalogenation, is the replacement of the bromine atom with a hydrogen atom. This is a prevalent side reaction in many palladium-catalyzed cross-couplings.[1] The source of the hydride can be the solvent (e.g., alcohols), the base, or even the phosphine ligand.

Troubleshooting Steps:

  • Solvent Selection: If you are using an alcohol as a solvent or co-solvent, it can be a source of hydrides. Consider switching to an aprotic solvent such as dioxane, THF, or toluene.

  • Base Selection: Certain bases are more prone to promoting dehalogenation. Experiment with different bases; for example, if you are using an alkoxide base, you might try a carbonate or phosphate base.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role. Bulky, electron-rich ligands can often favor the desired reductive elimination of the cross-coupled product over dehalogenation.[2] Consider screening a panel of ligands.

  • Lowering Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation. Try running the reaction at a lower temperature for a longer period.

Q3: Can the hydroxymethyl group on my starting material interfere with the cross-coupling reaction?

A3: Yes, the benzylic hydroxyl group can potentially interfere in several ways:

  • Catalyst Inhibition: The hydroxyl group can coordinate to the palladium center, potentially inhibiting its catalytic activity.[2]

  • Oxidation: Under certain conditions, particularly if an oxidant is present or if the reaction is run under air, the benzylic alcohol can be oxidized to the corresponding aldehyde or even the carboxylic acid.[3][4]

  • Benzylic C-O Activation: Some palladium catalyst systems are known to directly activate and cleave the C-O bond of benzylic alcohols, leading to a different coupling pathway.[5]

Preventative Measures:

  • Ligand Selection: Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help prevent the hydroxyl group from coordinating to the palladium center and can promote the desired catalytic cycle.[2]

  • Protection of the Hydroxyl Group: If other measures fail, protecting the hydroxyl group as an ether (e.g., silyl ether, methyl ether) or an ester can prevent these side reactions. The protecting group can then be removed in a subsequent step.

Q4: Is the nitrile group on this compound generally stable under cross-coupling conditions?

A4: The nitrile group is generally considered robust and is well-tolerated in a wide range of palladium-catalyzed cross-coupling reactions.[6] However, under harsh basic conditions, especially in the presence of water at elevated temperatures, it can be susceptible to hydrolysis to the corresponding amide or carboxylic acid.

Preventative Measures:

  • Base Selection: Use the mildest base that is effective for your specific cross-coupling reaction.

  • Anhydrous Conditions: If hydrolysis is a concern, using anhydrous solvents and reagents can mitigate this side reaction.

  • Temperature Control: Avoid excessively high reaction temperatures.

In-Depth Troubleshooting Guides

Issue 1: Low Yield and Complex Product Mixture in Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura coupling of this compound with an arylboronic acid and observe a low yield of the desired biaryl product, along with starting material and several side products including the dehalogenated starting material and homocoupled boronic acid.

Caption: Workflow for troubleshooting a problematic Suzuki-Miyaura coupling.

  • Strict Inert Conditions:

    • Assemble your reaction vessel (e.g., a Schlenk flask) and dry it thoroughly under vacuum with heating.

    • Allow the flask to cool under a positive pressure of argon or nitrogen.

    • Add your solid reagents (this compound, boronic acid, base, and palladium catalyst/ligand).

    • Seal the flask and perform three cycles of evacuating and backfilling with inert gas.

    • Add your degassed solvent via syringe. Ensure the solvent has been sparged with inert gas for at least 30 minutes prior to use.

  • Systematic Screening of Reaction Parameters:

    • Set up a parallel reaction screen to efficiently test different parameters. Use small-scale reaction vials for this.

    • Ligand Screen: Test a variety of phosphine ligands with different steric and electronic properties. Good starting points include PPh₃ (triphenylphosphine), and more specialized, bulky ligands like SPhos and XPhos, which are often effective for substrates with potentially coordinating groups.[2]

    • Base Screen: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility and strength of the base can significantly impact the reaction outcome.[2]

    • Solvent Screen: Test different solvent systems. A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) often improves the solubility of the base and facilitates the reaction.[2]

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Observed Outcome
1Pd(PPh₃)₄ (2)-K₂CO₃ (2)Dioxane/H₂O (4:1)90Low conversion, significant dehalogenation
2Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄ (2)Toluene/H₂O (10:1)100Improved conversion, less dehalogenation
3XPhos Pd G3 (2)-Cs₂CO₃ (2)THF/H₂O (4:1)80High conversion, minimal side products
Issue 2: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reaction

When attempting to couple this compound with a terminal alkyne, you observe the formation of a symmetrical di-alkyne byproduct.

This side reaction is known as Glaser-Hay coupling and is a common issue in copper-co-catalyzed Sonogashira reactions. It involves the oxidative homocoupling of the terminal alkyne, promoted by the copper(I) catalyst in the presence of an oxidant (typically oxygen).

Caption: Workflow for mitigating alkyne homocoupling in Sonogashira reactions.

In many cases, switching to a copper-free protocol can completely eliminate the Glaser-Hay homocoupling side product.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., THF, DMF).

    • Add the terminal alkyne (1.1-1.5 equiv.) and a suitable amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv.).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Issue 3: No Reaction or Low Conversion in Buchwald-Hartwig Amination

You are attempting to couple this compound with a primary or secondary amine and observe little to no product formation, with recovery of the starting materials.

  • Catalyst Inhibition: As mentioned, the hydroxymethyl group can coordinate to the palladium catalyst and inhibit its activity.

  • Inappropriate Ligand/Base Combination: The success of Buchwald-Hartwig amination is highly dependent on the choice of a suitable bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.

  • Steric Hindrance: If either the amine or the aryl bromide is sterically hindered, the reaction may require more forcing conditions or a more active catalyst system.

  • Catalyst System Selection:

    • Use a modern, highly active Buchwald-type precatalyst (e.g., G3 or G4 palladacycles) with a suitable biarylphosphine ligand (e.g., XPhos, RuPhos). These are designed to overcome substrate inhibition and promote efficient coupling.

  • Base Selection:

    • A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and has been stored under inert conditions.

  • Reaction Setup:

    • In a glovebox or under a strict inert atmosphere, combine the aryl bromide (1.0 equiv.), amine (1.2 equiv.), base (1.4 equiv.), palladium precatalyst (1-3 mol%), and ligand (if not using a precatalyst) in a reaction vial.

    • Add the anhydrous, degassed solvent (e.g., toluene, dioxane).

    • Seal the vial and heat to the appropriate temperature (typically 80-110 °C).

    • Monitor the reaction progress. If the reaction stalls, a small increase in temperature or addition of a fresh portion of catalyst may be beneficial.

Summary of Potential Side Reactions and Mitigation Strategies

Side Reaction Cross-Coupling Type Plausible Cause(s) Primary Mitigation Strategy Secondary Mitigation Strategy
Homocoupling Suzuki-MiyauraPresence of O₂; inefficient reduction of Pd(II) precatalystScrupulous exclusion of oxygen; use of fresh, high-quality catalyst[1]Screen different bases and solvents
Dehalogenation All typesHydride source (solvent, base); inefficient reductive eliminationSwitch to aprotic solvent; screen bases and bulky, electron-rich ligands[1]Lower reaction temperature
Protodeboronation Suzuki-MiyauraExcess water; harsh basic conditionsUse anhydrous conditions if possible; use a milder baseUse more stable boronic esters (e.g., pinacol esters)
Glaser-Hay Coupling SonogashiraCopper(I) catalyst in the presence of oxygenSwitch to a copper-free protocol; ensure strict inert atmosphereOptimize amine base and reaction temperature
Oxidation of Alcohol All typesPresence of an oxidant (e.g., air)Maintain a strict inert atmosphereProtect the hydroxyl group
Nitrile Hydrolysis All typesHarsh basic conditions, presence of water, high temperatureUse a milder base; anhydrous conditionsLower reaction temperature

References

Technical Support Center: Purification of 2-Bromo-5-(hydroxymethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-5-(hydroxymethyl)benzonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. The methodologies and troubleshooting advice presented here are grounded in established chemical principles to ensure you can achieve the highest purity for your compounds.

I. Introduction to Purification Challenges

This compound is a versatile building block in pharmaceutical and fine chemical synthesis.[1] Its structure, featuring a brominated aromatic ring, a nitrile group, and a hydroxymethyl substituent, presents a unique set of purification challenges. The polarity of the hydroxymethyl group can lead to issues such as tailing in chromatography, while the overall structure may be susceptible to degradation under certain conditions. This guide will address these specific issues head-on, providing you with the expertise to navigate complex separations.

II. Troubleshooting Guide: Common Purification Problems

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Column Chromatography Issues

Question: My compound is streaking/tailing on the silica gel column, leading to poor separation. What can I do?

Answer: Tailing is a common issue with polar compounds like those containing hydroxyl groups. It occurs due to strong interactions with the acidic silanol groups on the silica surface. Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: Reduce the acidity of the silica gel to minimize strong interactions. You can do this by adding a small amount of a basic modifier, like triethylamine (typically 0.1-1%) or ammonia in methanol, to your eluent.[2]

  • Optimize Your Solvent System: A solvent system that effectively dissolves your compound can improve its mobility on the column.[2] Experiment with different solvent mixtures. For a compound like this compound, a gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone) is often effective.

  • Consider an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel, such as a diol or cyano-functionalized column.[3]

Question: I'm not recovering my compound from the column, or the yield is very low. What happened?

Answer: Several factors could lead to low or no recovery from a silica gel column:

  • Compound Decomposition: Your compound might be unstable on silica gel.[2] To test for this, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely degrading. In this case, switching to a less harsh purification method or a different stationary phase is recommended.

  • Irreversible Adsorption: The compound may be too polar for the chosen eluent and is irreversibly stuck to the top of the column. Try flushing the column with a very polar solvent, like methanol or a mixture of dichloromethane and methanol, to see if you can recover your compound.

  • Incorrect Solvent Choice: You may be using a solvent system that is not polar enough to elute your compound.[2] Always develop your separation on a TLC plate first to determine an appropriate solvent system. An ideal Rf value for column chromatography is typically between 0.2 and 0.4.[2]

Recrystallization Issues

Question: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?

Answer: "Oiling out" happens when the solute comes out of the solution as a liquid instead of a solid.[4] This is often due to the solution being too saturated or cooling too quickly. To address this:

  • Add More Solvent: Re-heat the solution to dissolve the oil and then add a small amount of additional hot solvent to decrease the saturation.[4]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with this.[4]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The small glass particles can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

Question: The purity of my compound doesn't improve significantly after recrystallization. What's wrong?

Answer: This indicates that the impurities have similar solubility properties to your desired compound in the chosen solvent.

  • Choose a Different Solvent: The key to successful recrystallization is selecting a solvent in which your compound is soluble at high temperatures but insoluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.[5] You may need to screen several solvents or use a two-solvent system.

  • Perform Multiple Recrystallizations: Sometimes, a single recrystallization is not enough to remove all impurities. A second recrystallization from the same or a different solvent system may be necessary.

  • Consider an Alternative Purification Method: If recrystallization is ineffective, you may need to use an orthogonal purification technique like column chromatography to remove the persistent impurities.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify a newly synthesized this compound derivative?

A1: A good starting point is to perform an initial separation to remove major impurities.[5] This can often be achieved through an aqueous workup and extraction. Following this, column chromatography is a versatile technique for isolating the desired product from reaction byproducts and unreacted starting materials.[5][7] Recrystallization can then be used as a final polishing step to achieve high purity, particularly if the product is a solid.[5][7]

Q2: How can I determine the purity of my final product?

A2: A combination of analytical techniques should be used to assess purity. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting trace impurities.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of your compound and identify any residual solvents or impurities.[8] Thin Layer Chromatography (TLC) is a quick and easy way to get a qualitative assessment of purity.

Q3: My compound is a solid. Is recrystallization always the best final purification step?

A3: While recrystallization is often an excellent method for purifying solids, it is not always the most effective.[9] If you have impurities that co-crystallize with your product, chromatography may be a better option. In some cases, a combination of techniques, known as orthogonal purification, is necessary to achieve the desired level of purity.[6][10] This could involve a sequence of normal-phase chromatography followed by reversed-phase chromatography, for example.[6]

Q4: What are some common impurities I might expect in the synthesis of this compound?

A4: Common impurities can include unreacted starting materials, by-products from the reaction, and degradation products.[11] For instance, if the synthesis involves the bromination of 5-hydroxybenzonitrile, you might have residual starting material or over-brominated products.[12] It is crucial to understand the reaction pathway to anticipate potential impurities.[13]

IV. Experimental Protocols & Workflows

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for purifying this compound derivatives on a silica gel column.

Materials:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., hexane, ethyl acetate)

  • Glass column with stopcock

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Develop a solvent system using TLC that gives your desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

    • Pour the slurry into the column and allow the silica to settle, ensuring a level bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.[14]

    • Carefully apply the sample to the top of the silica bed.[14]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[14]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (if necessary) to begin the elution.

    • Collect fractions and monitor the separation by TLC.

  • Fraction Analysis:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Workflow for Purification Strategy Selection

Purification_Strategy start Crude Product initial_purity Assess initial purity (TLC/HPLC) start->initial_purity is_solid Is the product a solid? column_chrom Column Chromatography is_solid->column_chrom No recrystallization Recrystallization is_solid->recrystallization Yes initial_purity->is_solid final_purity Assess final purity (HPLC/NMR) column_chrom->final_purity recrystallization->final_purity end Pure Product final_purity->end

Caption: Decision workflow for selecting an appropriate purification strategy.

V. Data Summary

Table 1: Typical Solvent Systems for Chromatography
Stationary PhaseEluent System (Gradient)Target Compounds
Silica GelHexane/Ethyl Acetate (e.g., 100:0 to 50:50)Moderately polar benzonitrile derivatives
Silica GelDichloromethane/Methanol (e.g., 100:0 to 95:5)More polar benzonitrile derivatives
Reversed-Phase C18Water/Acetonitrile (with 0.1% formic acid or TFA)Polar to moderately non-polar derivatives (HPLC)

VI. Concluding Remarks

The successful purification of this compound derivatives is achievable with a systematic and informed approach. By understanding the potential challenges and applying the troubleshooting strategies outlined in this guide, you can effectively isolate your target compounds with high purity. Remember that a combination of techniques and careful optimization are often key to success in complex purifications.

VII. References

  • Vertex AI Search. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? - Blog.

  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.

  • BenchChem. (2025, December). 2-Bromo-5-hydroxybenzonitrile | 189680-06-6.

  • Sunway. (2024, August 13). Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions.

  • Pharmaffiliates. (n.d.). Pharmaceutical Intermediates Manufacturing Process | Complete Guide.

  • LookChem. (n.d.). 2-Bromo-5-Hydroxybenzonitrile: Key Material for Fine Chemical Synthesis.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO.

  • Biotage. (2023, January 26). What is Orthogonal Flash Chromatography and Why Should I do it?

  • Biotage. (n.d.). Orthogonal Flash Chromatography Reduces Organic Solvent Use While Maximizing Workflow.

  • BenchChem. (n.d.). challenges in purification of 4,4',4''-Nitrilotribenzonitrile by recrystallization.

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Chloro-4-bromobenzothiazole by Recrystallization.

  • LCGC North America. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.

  • Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry.

  • Sigma-Aldrich. (n.d.). This compound | 1261609-83-9.

  • ChemBK. (2024, April 9). Benzonitrile, 2-bromo-5-hydroxy-.

  • ResearchGate. (2025, August 5). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances | Request PDF.

  • BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 15323111.

  • PMC - NIH. (n.d.). HPLC analysis of 16 compounds from Artemisia ordosica.

  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-benzyl-2-hydroxycyclopent-2-enone.

  • Apollo Scientific. (n.d.). 1261609-83-9 Cas No. | this compound.

  • PMC - NIH. (n.d.). HPLC Purification of Chemically Modified RNA Aptamers.

  • PMC - PubMed Central. (n.d.). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC.

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column.

  • AccelaChemBio. (n.d.). 1261609-83-9,this compound-AccelaChem.

  • BenchChem. (n.d.). challenges in purification of 4,4',4''-Nitrilotribenzonitrile by recrystallization.

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Chloro-4-bromobenzothiazole by Recrystallization.

  • ResearchGate. (2024, June 7). (PDF) Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.

  • ResearchGate. (n.d.). (PDF) Crystal structure of 3-bromo-2-hydroxybenzonitrile.

References

Technical Support Center: Synthesis of 2-Bromo-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-(hydroxymethyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical chemical intermediate. We will delve into the mechanistic rationale behind procedural choices and provide robust, field-tested protocols and troubleshooting advice.

Overview of the Primary Synthetic Pathway

The most common and reliable route to this compound involves a two-step process starting from 2-Bromo-5-methylbenzonitrile. This pathway leverages a selective free-radical benzylic bromination followed by a nucleophilic substitution (hydrolysis) to yield the final product. Understanding the nuances of each step is critical for success.

Synthetic_Workflow cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Hydrolysis cluster_2 Purification Start 2-Bromo-5-methylbenzonitrile Intermediate 2-Bromo-5-(bromomethyl)benzonitrile Start->Intermediate NBS, AIBN Reflux in CCl4 Final This compound Intermediate->Final K2CO3, H2O/THF Heat Purification Column Chromatography Final->Purification

Figure 1: Recommended two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My benzylic bromination with N-Bromosuccinimide (NBS) is sluggish and gives low yields. What are the most common causes?

Low yields in NBS brominations are typically traced back to issues with the radical chain reaction. The three pillars of this reaction are the substrate, the bromine source (NBS), and the radical initiator.

  • Initiator Quality: The most common initiators, Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), decompose thermally to generate the radicals that start the chain reaction. These initiators have finite shelf lives and can degrade. Using a freshly opened bottle or recrystallized initiator is paramount.

  • NBS Purity: NBS can hydrolyze over time to succinimide and bromine, which can interfere with the reaction. It is best practice to recrystallize NBS from water before use, especially if the reagent is old or has a yellow/orange tint.

  • Reaction Conditions: The reaction requires initiation via heat or UV light to start the radical chain process. Ensure your solvent is at a steady reflux and that the reaction is shielded from inhibitors (e.g., oxygen, acidic impurities). A constant, low concentration of bromine radical is key for success.[1]

Q2: I'm observing significant ring bromination as a side product instead of the desired benzylic bromination. How can I improve selectivity?

This is a classic problem of competing reaction mechanisms: free-radical substitution at the benzylic position versus electrophilic aromatic substitution on the electron-rich ring.

  • Mechanism: Benzylic bromination is a free-radical chain reaction, while ring bromination is an electrophilic addition.[1][2] To favor the radical pathway, you must use conditions that promote radical formation and suppress ionic intermediates.

  • Solvent Choice: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are ideal as they disfavor the formation of ionic species required for electrophilic attack.[3] Using polar solvents can promote competing ionic side reactions.

  • Exclusion of Lewis Acids: Ensure all glassware is scrupulously clean and free of any trace acid, which can catalyze electrophilic ring bromination.

  • Why NBS is Superior to Br₂: Using elemental bromine (Br₂) directly often leads to significant ring bromination.[1] NBS is the reagent of choice because it generates Br₂ in situ at a very low, steady concentration through reaction with trace HBr formed during the propagation step. This low concentration favors the radical pathway over the electrophilic addition to the aromatic ring.[4]

Q3: During the hydrolysis of the bromomethyl group, my nitrile group is also reacting. How can I prevent this?

The cyano group (-C≡N) is susceptible to hydrolysis to either an amide or a carboxylic acid under harsh acidic or basic conditions, especially at elevated temperatures. To preserve the nitrile, the hydrolysis of the benzylic bromide must be performed under carefully controlled, mild conditions.

  • Choice of Base: Avoid strong bases like sodium hydroxide or potassium hydroxide. Instead, use milder, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

  • Solvent System: A biphasic system or a mixture of an organic solvent and water (e.g., THF/water, acetone/water) is often effective. This allows the organic substrate and the inorganic base to interact efficiently without requiring harsh conditions to force solubility.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid over-reaction.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental issues.

Table 1: Troubleshooting Common Issues in the Synthesis
Problem Potential Cause Recommended Solution
Step 1: Low Conversion of Starting Material 1. Inactive radical initiator (AIBN/BPO). 2. Impure N-Bromosuccinimide (NBS). 3. Insufficient heat/reflux.1. Use freshly recrystallized initiator. 2. Recrystallize NBS from water before use. 3. Ensure vigorous reflux and adequate reaction time (monitor by TLC/GC).
Step 1: Formation of Di-bromomethyl Byproduct Over-bromination due to incorrect stoichiometry or high reactivity of the product.Use a slight excess (1.05-1.1 eq.) of NBS. Adding the NBS in portions over the course of the reaction can help maintain a low concentration and improve selectivity.
Step 1: Ring Bromination Side Product Competing electrophilic aromatic substitution.Use a non-polar solvent (e.g., CCl₄, cyclohexane).[3] Ensure glassware is free of acid contaminants. Avoid using Br₂ as a direct reagent.
Step 2: Incomplete Hydrolysis 1. Insufficient nucleophile (water) or base. 2. Poor phase mixing.1. Ensure an adequate amount of water and a slight excess of a mild base (e.g., K₂CO₃). 2. Use a co-solvent like THF or acetone to improve solubility and add a phase-transfer catalyst if needed.
Step 2: Formation of Bis(2-bromo-5-cyanobenzyl) ether The product alcohol (nucleophile) reacts with the starting benzylic bromide (electrophile).Ensure a sufficient excess of water is present to outcompete the product alcohol as the nucleophile. Add the benzylic bromide slowly to a solution of the base in aqueous solvent.
Purification: Difficulty Separating Product from Starting Material Similar polarity of 2-bromo-5-(bromomethyl)benzonitrile and the final alcohol product.Optimize your silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity should provide good separation.

Detailed Experimental Protocols

Protocol 1: Benzylic Bromination of 2-Bromo-5-methylbenzonitrile
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-5-methylbenzonitrile (1.0 eq.).

  • Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq., recrystallized) and Azobisisobutyronitrile (AIBN, 0.05 eq., recrystallized).

  • Solvent: Add anhydrous carbon tetrachloride to create a ~0.2 M solution.

  • Reaction: Heat the mixture to a steady reflux (approx. 77°C for CCl₄). The reaction is often initiated with a heat lamp to ensure radical formation.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent). The product, 2-bromo-5-(bromomethyl)benzonitrile, should have a slightly lower Rf than the starting material. The reaction is typically complete in 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter off the solid succinimide and wash it with a small amount of cold CCl₄.

    • Combine the filtrates and wash with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. This crude material is often used directly in the next step.[5]

Protocol 2: Hydrolysis of 2-Bromo-5-(bromomethyl)benzonitrile
  • Setup: In a round-bottom flask, dissolve potassium carbonate (K₂CO₃, 1.5 eq.) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Addition: To this stirring solution, add the crude 2-bromo-5-(bromomethyl)benzonitrile (1.0 eq.) dissolved in a minimum amount of THF.

  • Reaction: Heat the mixture to a gentle reflux (approx. 50-60°C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC until the starting bromide spot has disappeared (typically 3-6 hours).

  • Workup:

    • Cool the reaction to room temperature and remove the THF under reduced pressure.

    • Extract the remaining aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford pure this compound as a solid.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing low yields in the critical benzylic bromination step.

Troubleshooting_Bromination start Low Yield in Benzylic Bromination Step check_sm Is Starting Material (SM) Consumed? (Check TLC/GC) start->check_sm check_byproducts What are the major species in the crude mixture? check_sm->check_byproducts Yes incomplete_rxn Problem: Incomplete Reaction check_sm->incomplete_rxn No byproducts_present Problem: Byproduct Formation check_byproducts->byproducts_present cause_initiator Cause: Inactive Initiator (AIBN)? incomplete_rxn->cause_initiator cause_nbs Cause: Impure NBS? cause_initiator->cause_nbs No sol_initiator Solution: Recrystallize AIBN, re-run reaction. cause_initiator->sol_initiator Yes cause_temp Cause: Insufficient Temp/Time? cause_nbs->cause_temp No sol_nbs Solution: Recrystallize NBS, re-run reaction. cause_nbs->sol_nbs Yes sol_temp Solution: Ensure vigorous reflux, increase time. cause_temp->sol_temp is_ring_brom Is Ring Bromination Observed? byproducts_present->is_ring_brom is_di_brom Is Di-bromination Observed? is_ring_brom->is_di_brom No sol_ring_brom Solution: Use non-polar solvent (CCl4). Ensure no acid contamination. is_ring_brom->sol_ring_brom Yes sol_di_brom Solution: Use ~1.1 eq. NBS. Add NBS in portions. is_di_brom->sol_di_brom Yes

Figure 2: Decision tree for troubleshooting low yields in benzylic bromination.

References

Technical Support Center: Catalyst Selection for 2-Bromo-5-(hydroxymethyl)benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for reactions involving 2-Bromo-5-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for common synthetic transformations. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success with this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: General Troubleshooting for Palladium-Catalyzed Cross-Coupling

Q1: My cross-coupling reaction with this compound has stalled or shows no product formation. What are the first things I should check?

A1: When a reaction fails, a systematic review of the fundamentals is the most effective troubleshooting approach. Low or no yield can often be traced back to a few critical factors before re-evaluating the catalyst system itself.[1]

  • Atmosphere Control: Palladium(0) catalytic species are highly sensitive to oxygen. Ensure your reaction vessel was rigorously degassed (e.g., via three vacuum/backfill cycles with an inert gas like argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas.[1][2]

  • Reagent Purity & Anhydrous Conditions: Moisture is detrimental, especially for Suzuki-Miyaura and Buchwald-Hartwig reactions. Solvents should be anhydrous, and bases should be freshly opened or dried. The purity of your starting material and coupling partner is also critical.[1]

  • Catalyst Generation & Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to initiate the catalytic cycle. If this reduction is inefficient, the reaction will not proceed.[1][3] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 palladacycle) which generates the active Pd(0) species more reliably.[4]

Below is a troubleshooting workflow for this common issue.

G start Low / No Yield Observed q1 1. Reagents Verified? (Purity, Anhydrous) start->q1 q2 2. Inert Atmosphere Secure? (Degassed, Positive Pressure) q1->q2 Yes sol1 Purify starting materials. Use anhydrous solvents/reagents. q1->sol1 No q3 3. Active Catalyst Generated? (Using Pd(0) or reliable precatalyst) q2->q3 Yes sol2 Improve degassing protocol. Check for leaks. q2->sol2 No q4 4. Ligand Appropriate? (Sterics, Electronics) q3->q4 Yes sol3 Switch to a Pd(0) source or a G3/G4 precatalyst. q3->sol3 No sol4 Screen alternative ligands (e.g., Buchwald ligands). q4->sol4 No sol5 Increase temperature. Screen alternative bases/solvents. q4->sol5 Yes

Caption: Troubleshooting workflow for low or no product yield.

Section 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The choice of ligand and base is paramount for success, especially with a functionalized substrate like this compound.[5]

Q2: I am planning a Suzuki-Miyaura coupling. Which catalyst system is a good starting point?

A2: For a standard coupling with an arylboronic acid, a reliable starting point is a combination of a palladium(II) source with a phosphine ligand. The ligand's electronic and steric properties are critical. Bulky, electron-rich phosphine ligands are known to promote the key steps of the catalytic cycle, leading to higher yields.[6]

A generalized catalytic cycle is shown below to illustrate these key steps.

G pd0 L₂Pd(0) oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)(Br)L₂ oa->pd2 tm Transmetalation pd2->tm pd2_ar Ar-Pd(II)(Ar')L₂ tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product reagents Ar-Br reagents->oa boronic Ar'-B(OR)₂ + Base boronic->tm

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Recommended Starting Conditions:

ComponentRecommendationRationale
Pd Source Pd(OAc)₂ (2 mol%) or CataXCium A Pd G3 (2 mol%)Pd(OAc)₂ is a common, cost-effective Pd(II) source. The G3 precatalyst offers more reliable generation of the active Pd(0) catalyst.[7]
Ligand SPhos (4 mol%) or XPhos (4 mol%)These are bulky, electron-rich Buchwald ligands that excel with challenging substrates by accelerating both oxidative addition and reductive elimination.[6][8]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)These are moderately strong inorganic bases that are effective for the transmetalation step without causing significant side reactions with the hydroxymethyl group.[2][9]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OThe presence of water is often crucial for the transmetalation step.[9]
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.

Q3: My Suzuki reaction is producing a significant amount of debrominated starting material (2-(hydroxymethyl)benzonitrile). What causes this and how can I prevent it?

A3: Debromination is a common side reaction where the bromine atom is replaced by a hydrogen. This typically occurs after oxidative addition, where the Ar-Pd(II)-Br intermediate undergoes a reaction that introduces a hydride ligand, followed by reductive elimination.[9]

Common Causes & Solutions:

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can decompose, especially if it's a heteroaryl boronic acid, releasing a proton that can lead to debromination.[9]

    • Solution: Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid. You can also try using milder bases like potassium fluoride (KF).[5][10]

  • Solvent/Base as a Hydride Source: Some solvents (like alcohols) or bases can act as hydride sources.

    • Solution: Ensure you are using a non-protic solvent like dioxane or toluene. If using an alcohol, switch to a different solvent system.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[11][12] The key challenge is selecting a ligand that is active enough to couple the desired amine without promoting side reactions.

Q4: I want to couple this compound with a primary aliphatic amine. What catalyst system should I use?

A4: Coupling with aliphatic amines can be challenging due to the potential for β-hydride elimination from the palladium amide intermediate.[13][14] This requires the use of sterically hindered, electron-rich ligands that promote C-N reductive elimination over this competing pathway.

G start Select Amine Type primary Primary Amine (Aliphatic or Aromatic) start->primary secondary Secondary Amine start->secondary ammonia Ammonia Equivalent start->ammonia ligand1 Recommendation: Use bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BippyPhos) [12] primary->ligand1 ligand2 Recommendation: DPPF or Josiphos-type ligands are often effective [14] secondary->ligand2 ligand3 Recommendation: Specialized ligands like KPhos or AdBippyPhos are required to suppress side reactions [8, 11] ammonia->ligand3

Caption: Ligand selection guide for Buchwald-Hartwig amination.

Recommended Starting Conditions for Primary Aliphatic Amines:

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ (1-2 mol%) or a G3/G4 PrecatalystPd₂(dba)₃ is a common Pd(0) source. Precatalysts provide higher activity and reproducibility.[4]
Ligand BippyPhos (2-4 mol%) or XPhos (2-4 mol%)These ligands have the required steric bulk to prevent β-hydride elimination and promote the desired C-N bond formation.[13][14]
Base NaOt-Bu or LHMDS (1.5-2.0 equivalents)A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene or CPMEAnhydrous, non-protic solvents are standard for this reaction.
Temperature 80-110 °C

Q5: The strong base (NaOt-Bu) seems to be deprotonating my hydroxymethyl group, leading to side products. What are my options?

A5: This is a valid concern. The benzylic alcohol is acidic enough to be deprotonated by strong alkoxide bases, which can lead to ether formation or other side reactions.

Solutions:

  • Protect the Alcohol: The most robust solution is to protect the hydroxymethyl group as a stable ether (e.g., TBDMS or MOM ether) before the coupling reaction. The protecting group can be removed in a subsequent step.

  • Use a Weaker Base: You can screen weaker bases like K₃PO₄ or Cs₂CO₃. However, this will likely require a more active catalyst system (e.g., a G4 precatalyst) and higher temperatures to achieve full conversion.[15]

  • Inverse Addition: Add the base slowly to the reaction mixture at room temperature to keep its instantaneous concentration low before heating.

Section 4: Other Cross-Coupling Reactions

Q6: Can I perform a Heck reaction on this substrate, and what conditions are recommended?

A6: Yes, the Heck reaction, which couples the aryl bromide with an alkene, is a viable transformation.[16][17] For successful coupling, especially with electron-neutral aryl bromides, a phosphine ligand is typically required.

Recommended Starting Conditions for Heck Reaction:

ComponentRecommendationRationale
Pd Source Pd(OAc)₂ (1-5 mol%)A standard and effective precatalyst for Heck reactions.[16]
Ligand PPh₃ or P(o-tolyl)₃ (2-10 mol%)Triphenylphosphine is a classic ligand. The more sterically hindered tri(o-tolyl)phosphine can sometimes give better results.
Base Et₃N or K₂CO₃ (1.5-2.0 equivalents)An organic or inorganic base is needed to regenerate the Pd(0) catalyst in the final step of the cycle.[18]
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are typically used.
Temperature 100-140 °CHeck reactions often require higher temperatures.[18]

Q7: What is a good starting point for a Sonogashira coupling with a terminal alkyne?

A7: The Sonogashira coupling is an excellent method for forming a C(sp²)-C(sp) bond.[19] Classic conditions use a palladium catalyst with a copper(I) co-catalyst. However, modern copper-free methods are often preferred to avoid issues with alkyne homocoupling (Glaser coupling).[20]

Recommended Starting Conditions (Copper-Free):

ComponentRecommendationRationale
Pd Source Pd(PPh₃)₂Cl₂ (2 mol%) or [DTBNpP]Pd(crotyl)Cl (2.5 mol%)Pd(PPh₃)₂Cl₂ is a standard precatalyst. The DTBNpP-based precatalyst is a modern, air-stable option for efficient room-temperature couplings.[20][21]
Ligand P(t-Bu)₃ (if using a generic Pd source)A bulky, electron-rich phosphine is necessary to facilitate the reaction in the absence of copper.
Base Cs₂CO₃ or an amine base like TMP or DBU (2 equivalents)A strong base is required to deprotonate the terminal alkyne.[20]
Solvent DMSO or THFPolar aprotic solvents are effective.
Temperature Room Temperature to 60 °CModern catalyst systems often allow for much milder reaction conditions.[20]

Standard Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a validated starting point for the coupling of this compound with a generic arylboronic acid.

Objective: To synthesize 2-Aryl-5-(hydroxymethyl)benzonitrile.

Materials:

  • This compound

  • Arylboronic Acid (1.2 equivalents)

  • Pd(OAc)₂ (0.02 equivalents)

  • SPhos (0.04 equivalents)

  • K₃PO₄ (3.0 equivalents), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water to create a 4:1 solvent mixture. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the starting bromide.

  • Place the sealed flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

References

Technical Support Center: Synthesis of 2-Bromo-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges related to impurity formation that can impact the yield, purity, and overall success of subsequent reactions. This guide focuses on a common and practical two-step synthetic route starting from 2-bromo-5-methylbenzonitrile, addressing the critical aspects of reaction control and purification.

Synthetic Pathway Overview

The synthesis proceeds in two main stages:

  • Benzylic Bromination: A free-radical bromination of the methyl group of 2-bromo-5-methylbenzonitrile to form the intermediate, 2-bromo-5-(bromomethyl)benzonitrile.

  • Hydrolysis: Conversion of the resulting benzylic bromide to the desired this compound.

Each of these steps has a unique impurity profile that must be carefully managed.

Synthesis_Pathway A 2-Bromo-5-methylbenzonitrile B 2-Bromo-5-(bromomethyl)benzonitrile A->B  NBS, Radical Initiator   C This compound B->C  Hydrolysis (e.g., H2O, base)  

Caption: Synthetic route to this compound.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Part 1: Benzylic Bromination

Question 1: My benzylic bromination reaction is sluggish and incomplete, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion in a free-radical bromination with N-Bromosuccinimide (NBS) is a frequent issue. The primary causes are typically related to the initiation of the radical chain reaction or the quality of the reagents.

  • Causality: Free-radical bromination with NBS relies on the continuous generation of a low concentration of bromine radicals.[1] This process is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) or by UV light. If the initiator is old or has decomposed, or if the reaction is not adequately heated or irradiated, the radical chain reaction will not propagate efficiently.

  • Troubleshooting Steps:

    • Verify Initiator Activity: Use a fresh batch of AIBN or benzoyl peroxide. Old initiators can be a common source of failure.

    • Ensure Adequate Temperature: The reaction temperature must be sufficient to induce the decomposition of the initiator. For AIBN in a solvent like carbon tetrachloride or acetonitrile, a temperature of 70-80°C is typically required.

    • Check Reagent Purity: Ensure the NBS is of high purity. Impure NBS can contain succinimide, which does not participate in the reaction.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Extend the reaction time if necessary.

Question 2: After my bromination reaction, I've isolated a byproduct with a higher molecular weight than my desired product. What is it and how can I avoid it?

Answer:

The most likely high-molecular-weight byproduct is the di-brominated species, 2-bromo-5-(dibromomethyl)benzonitrile.

  • Causality: This impurity arises when the benzylic position is brominated a second time. This is more likely to occur if an excess of NBS is used or if the reaction is allowed to proceed for an extended period after the mono-brominated product has formed.

  • Prevention and Mitigation:

    • Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS relative to the starting material. A large excess should be avoided.

    • Reaction Monitoring: Closely monitor the reaction progress. Once the starting material is consumed, the reaction should be stopped to prevent further bromination of the product.

    • Purification: The di-brominated product is generally less polar than the mono-brominated product and can often be separated by column chromatography on silica gel.

Impurity Typical Cause Prevention Strategy
Unreacted 2-bromo-5-methylbenzonitrileInefficient radical initiation, insufficient reaction time or temperature.Use fresh initiator, ensure proper temperature, monitor reaction to completion.
2-Bromo-5-(dibromomethyl)benzonitrileExcess NBS, prolonged reaction time.Use 1.05-1.1 eq. of NBS, monitor reaction closely and stop upon completion.
Part 2: Hydrolysis

Question 3: My hydrolysis reaction is not going to completion, and I'm left with a mixture of the desired alcohol and the starting benzylic bromide. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis of the benzylic bromide is often due to insufficient nucleophilicity of the hydrolysis reagent, phase transfer issues, or inadequate reaction time and temperature.

  • Causality: The hydrolysis of a benzylic bromide can proceed through an SN1 or SN2 mechanism.[2] For an efficient reaction, the bromide must be effectively displaced by a water molecule or hydroxide ion. If the reaction conditions are too mild or if the benzylic bromide has low solubility in the reaction medium, the reaction rate will be slow.

  • Troubleshooting Steps:

    • Increase Nucleophilicity: While water can be used for hydrolysis, a weak base such as sodium bicarbonate or sodium carbonate can accelerate the reaction by neutralizing the HBr byproduct. Using a stronger nucleophile like hydroxide is also an option, but care must be taken to avoid potential side reactions.

    • Improve Solubility: Using a co-solvent system, such as acetone/water or THF/water, can improve the solubility of the benzylic bromide and facilitate the reaction.

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) will increase the rate of hydrolysis.

    • Extend Reaction Time: Monitor the reaction by TLC until the starting benzylic bromide is no longer visible.

Question 4: I've observed an impurity with a molecular weight that suggests the formation of an ether. How is this possible and how can I prevent it?

Answer:

The formation of an ether, specifically bis(4-bromo-2-cyanobenzyl) ether, is a known side reaction during the hydrolysis of benzylic bromides.

  • Causality: This impurity arises from a Williamson-ether-like synthesis where the newly formed benzyl alcohol acts as a nucleophile and attacks a molecule of the starting benzylic bromide. This is more likely to occur under neutral or slightly acidic conditions where the concentration of the stronger nucleophile (hydroxide) is low.

  • Prevention and Mitigation:

    • Use a Base: Conducting the hydrolysis in the presence of a base like sodium bicarbonate ensures that any formed alcohol is deprotonated to the more nucleophilic alkoxide, which is then protonated during workup. This also helps to quickly consume the starting benzylic bromide, reducing the opportunity for it to react with the product alcohol.

    • Control Reaction Conditions: Adding the benzylic bromide slowly to the hydrolysis medium can help to maintain a low concentration of the starting material, disfavoring the bimolecular ether formation.

    • Purification: The ether byproduct is significantly less polar than the desired alcohol and can be effectively removed by column chromatography.

Question 5: My final product contains impurities that I suspect are the corresponding aldehyde or carboxylic acid. How are these formed and what can I do to avoid them?

Answer:

The presence of 2-bromo-5-formylbenzonitrile (aldehyde) and 2-bromo-5-carboxybenzonitrile (carboxylic acid) indicates over-oxidation of the desired benzyl alcohol.

  • Causality: Benzyl alcohols are susceptible to oxidation. This can occur if the reaction is exposed to air for prolonged periods at elevated temperatures, or if any oxidizing agents are inadvertently introduced.

  • Prevention and Mitigation:

    • Inert Atmosphere: While not always necessary, conducting the hydrolysis under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

    • Moderate Temperatures: Avoid excessive heating during the hydrolysis and workup.

    • Prompt Workup and Purification: Once the hydrolysis is complete, proceed with the workup and purification without undue delay to minimize exposure to oxidative conditions.

    • Purification: Both the aldehyde and carboxylic acid are more polar than the starting alcohol and can be separated by column chromatography. The carboxylic acid can also be removed by a basic wash during the workup.

Impurity Typical Cause Prevention Strategy
2-Bromo-5-(bromomethyl)benzonitrileIncomplete hydrolysis.Increase reaction time/temperature, use a co-solvent, add a weak base.
Bis(4-bromo-2-cyanobenzyl) etherReaction of product with starting material.Use a base, control addition of starting material.
2-Bromo-5-formylbenzonitrileOver-oxidation of the product.Use moderate temperatures, prompt workup.
2-Bromo-5-carboxybenzonitrileOver-oxidation of the product.Use moderate temperatures, prompt workup, can be removed with a basic wash.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and purification of this compound.

Protocol 1: Benzylic Bromination of 2-Bromo-5-methylbenzonitrile

Bromination_Workflow A Charge reactor with 2-bromo-5-methylbenzonitrile, NBS, and solvent B Add radical initiator (AIBN) A->B C Heat to reflux (e.g., 70-80°C) B->C D Monitor reaction by TLC/GC until starting material is consumed C->D E Cool to room temperature D->E F Filter to remove succinimide E->F G Wash filtrate with aqueous Na2S2O3 and brine F->G H Dry organic layer and concentrate in vacuo G->H I Purify by column chromatography or use crude in next step H->I

Caption: Workflow for the benzylic bromination step.

Materials:

  • 2-Bromo-5-methylbenzonitrile (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.1 eq.)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq.)

  • Acetonitrile (or carbon tetrachloride)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methylbenzonitrile and acetonitrile.

  • Add N-bromosuccinimide to the mixture.

  • Add AIBN to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C for acetonitrile) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-5-(bromomethyl)benzonitrile. This intermediate can often be used in the next step without further purification.

Protocol 2: Hydrolysis of 2-Bromo-5-(bromomethyl)benzonitrile

Hydrolysis_Workflow A Dissolve crude 2-bromo-5-(bromomethyl)benzonitrile in acetone/water B Add sodium bicarbonate A->B C Heat to reflux (e.g., 50-60°C) B->C D Monitor reaction by TLC until starting material is consumed C->D E Cool to room temperature D->E F Remove acetone in vacuo E->F G Extract aqueous residue with ethyl acetate F->G H Wash organic layer with water and brine G->H I Dry organic layer and concentrate in vacuo H->I J Purify by recrystallization or column chromatography I->J

Caption: Workflow for the hydrolysis and purification steps.

Materials:

  • Crude 2-bromo-5-(bromomethyl)benzonitrile (1.0 eq.)

  • Acetone

  • Water

  • Sodium bicarbonate (NaHCO₃) (1.5 eq.)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the crude 2-bromo-5-(bromomethyl)benzonitrile in a mixture of acetone and water (e.g., 3:1 v/v).

  • Add sodium bicarbonate to the solution.

  • Heat the mixture to a gentle reflux (approximately 50-60°C) for 1-3 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the acetone under reduced pressure.

  • Extract the remaining aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate/heptane or toluene)

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate or toluene.

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add heptane (if using ethyl acetate) to the hot solution until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Analytical Characterization

A combination of HPLC and NMR spectroscopy is recommended for assessing the purity of this compound and identifying any impurities.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is suitable for analyzing the reaction mixture and the final product.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Detection: UV at 254 nm

Expected Elution Order (from least to most polar):

  • Bis(4-bromo-2-cyanobenzyl) ether

  • 2-Bromo-5-(dibromomethyl)benzonitrile

  • 2-Bromo-5-(bromomethyl)benzonitrile

  • 2-Bromo-5-methylbenzonitrile

  • 2-Bromo-5-formylbenzonitrile

  • This compound (Product)

  • 2-Bromo-5-carboxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is a powerful tool for identifying the product and key impurities.

  • This compound: Expect a singlet for the -CH₂OH protons around 4.7 ppm and aromatic protons in the 7.5-7.8 ppm region.

  • 2-Bromo-5-(bromomethyl)benzonitrile: The -CH₂Br protons will have a characteristic singlet at approximately 4.5 ppm.

  • 2-Bromo-5-methylbenzonitrile: The -CH₃ protons will appear as a singlet around 2.4 ppm.

  • 2-Bromo-5-formylbenzonitrile: An aldehyde proton signal will be present downfield, around 10.0 ppm.

References

Technical Support Center: HPLC Method Development for 2-Bromo-5-(hydroxymethyl)benzonitrile Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2-Bromo-5-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust methodologies for developing and troubleshooting a reliable HPLC method for this compound. We will move beyond simple procedural lists to explain the causality behind our experimental choices, ensuring you can build a self-validating and scientifically sound analytical method.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient you for the analysis of this compound.

Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?

A1: Understanding the analyte is the first step. This compound is a moderately polar aromatic molecule.[1] Key structural features influencing its chromatographic behavior are:

  • Benzene Ring: Provides hydrophobicity and strong UV absorbance.

  • Nitrile Group (-CN): A polar, electron-withdrawing group.

  • Hydroxymethyl Group (-CH2OH): A polar, neutral functional group that increases water solubility.

  • Bromo Group (-Br): Adds to the molecular weight and hydrophobicity.

The compound is neutral, meaning its charge does not change within the typical HPLC pH range of 2-8. Therefore, mobile phase pH control is primarily aimed at controlling the column's stationary phase (silanol groups) rather than the analyte itself.[2][3]

Q2: What is a good starting point for a column and mobile phase?

A2: For reversed-phase HPLC, a conventional C18 column is the most common and logical starting point.[4][5] Given the presence of the polar hydroxymethyl group, a column designed for enhanced performance with polar compounds, such as a polar-embedded or "AQ-type" C18 phase, can also be an excellent choice to improve retention and peak shape.[4][6]

A typical starting mobile phase would be a mixture of Acetonitrile (ACN) and Water .[2][7] A gradient elution is recommended for the initial screening to determine the elution profile quickly.

Q3: How should I prepare my sample for injection?

A3: The sample should be dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample directly in the initial mobile phase composition. If the compound's solubility requires a stronger solvent, use the minimum amount necessary and ensure the injection volume is small (e.g., 5-10 µL) to prevent peak distortion like fronting or splitting.[8][9] A good starting solvent would be a 50:50 mixture of Acetonitrile and Water.

Q4: What UV wavelength should I use for detection?

A4: The benzonitrile core provides strong UV absorbance. While a specific maximum absorbance (λmax) is best determined experimentally using a Diode Array Detector (DAD) or PDA detector, a good starting point for benzonitrile derivatives is in the range of 220-280 nm . A preliminary scan will reveal the optimal wavelength for maximum sensitivity.

Section 2: A Step-by-Step Guide to Method Development

This section provides a detailed workflow for developing a robust, quantitative HPLC method from scratch. The goal is to achieve a symmetric peak (tailing factor < 1.2), adequate retention (k' > 2), and good resolution from any impurities or degradants.

Experimental Protocol 1: Initial Method Screening (Gradient Elution)

This protocol aims to quickly determine the retention characteristics of the analyte and identify any impurities.

  • Column Installation: Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) and equilibrate it with the mobile phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid maintains a low pH (~2.7) to suppress silanol ionization, which is a primary cause of peak tailing for polar and basic compounds.[6]

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in 50:50 Acetonitrile:Water.

  • Chromatographic Conditions:

    • Set up a broad linear gradient to survey the required elution strength.

    • Inject the sample and monitor the chromatogram.

  • Data Analysis: Determine the retention time of the analyte. Note the percentage of Mobile Phase B (%B) at which the peak elutes. This value is crucial for optimizing an isocratic method.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmGeneral purpose, good starting point for aromatic compounds.[4]
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, suitable for LC-MS, maintains low pH.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN offers good selectivity and lower pressure than methanol.[2]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Injection Volume 5 µLMinimizes potential for peak distortion from solvent effects.[8]
Column Temp. 30 °CImproves reproducibility and can enhance peak shape.
Detection DAD/PDA, 210-400 nmTo determine the optimal wavelength for quantification.
Gradient Program 5% B to 95% B over 15 minA wide-ranging gradient to ensure elution of the analyte and any late-eluting impurities.

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_optimize Phase 3: Optimization cluster_validate Phase 4: Validation Start Define Analytical Goal (Purity, Assay, etc.) SelectColumn Select Column (e.g., C18, Phenyl) Start->SelectColumn SelectMP Select Mobile Phase (ACN/Water, pH Modifier) SelectColumn->SelectMP RunGradient Run Broad Gradient (5-95% B) SelectMP->RunGradient AnalyzePeak Identify Analyte Peak & Determine Elution %B RunGradient->AnalyzePeak Isocratic Calculate Isocratic Conditions (or Optimize Gradient) AnalyzePeak->Isocratic FineTune Fine-Tune Mobile Phase (%B, pH, Temperature) Isocratic->FineTune CheckSST Verify System Suitability (Tailing, k', Resolution) FineTune->CheckSST CheckSST->FineTune Criteria Not Met Validate Method Validation (ICH Guidelines) CheckSST->Validate Meets Criteria

Caption: A systematic workflow for HPLC method development.

Experimental Protocol 2: Isocratic Method Optimization

Once the approximate elution conditions are known, an isocratic method can be developed for faster and more routine analysis.

  • Calculate Isocratic Conditions: Use the %B from the gradient run as a starting point. A common formula to estimate the isocratic %B is to use the %B at the peak apex from a gradient run. Adjust as needed.

  • Mobile Phase Preparation: Prepare a pre-mixed mobile phase (e.g., 40% Acetonitrile: 60% Water with 0.1% Formic Acid).

  • Equilibration: Equilibrate the column with at least 15-20 column volumes of the isocratic mobile phase to ensure a stable baseline.[9]

  • Injection and Optimization: Inject the sample.

    • If retention is too low (k' < 2), decrease the % of Acetonitrile.

    • If retention is too high (long run time), increase the % of Acetonitrile.

    • Adjust the percentage of organic modifier in small increments (e.g., 2-5%) until the desired retention time (typically 3-10 minutes) and peak shape are achieved.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: Why is my peak for this compound tailing?

A1: Peak tailing is one of the most common chromatographic problems, especially with compounds containing polar functional groups.[10] It indicates a secondary, undesirable interaction between the analyte and the stationary phase.

Probable Causes & Solutions:

  • Secondary Silanol Interactions: The most likely cause. Residual silanol groups (Si-OH) on the silica surface of the column can become ionized (Si-O⁻) at pH values above ~3.5.[2][3] These negatively charged sites can interact with polar parts of your molecule, causing tailing.

    • Solution: Lower the mobile phase pH to 2.5-3.0 using an acid like formic acid, phosphoric acid, or TFA.[6] This protonates the silanols (Si-OH), minimizing unwanted ionic interactions.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet.[11]

    • Solution: Reduce the injection volume or dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were overloading the column.[10]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening, which is often observed as tailing for early-eluting peaks.[8][10]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep connections as short as possible.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the packed bed can create active sites or voids.[6][11]

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% ACN). If this fails, replace the column with a new one. Using a guard column is highly recommended to protect the analytical column.[11]

Diagram: Troubleshooting Peak Tailing

TroubleshootingTailing Start Peak Tailing Observed (Tf > 1.2) CheckOverload Inject 10x Diluted Sample Start->CheckOverload CheckpH Is Mobile Phase pH < 3.5? CheckOverload->CheckpH No improvement Sol_Overload Problem is Column Overload. Reduce sample concentration. CheckOverload->Sol_Overload Peak shape improves CheckHardware Inspect System Hardware (Tubing, Fittings) CheckpH->CheckHardware Yes (pH < 3.5) Sol_pH Problem is Silanol Interaction. Lower pH to 2.5-3.0. CheckpH->Sol_pH No (pH > 3.5) Sol_Hardware Problem is Extra-Column Volume. Use shorter, narrower tubing. CheckHardware->Sol_Hardware Long tubing found Sol_Column Problem is Column Degradation. Flush or replace column. CheckHardware->Sol_Column Hardware is optimal

Caption: A decision tree for diagnosing peak tailing issues.

Q2: I am seeing poor retention of the main peak, even with low organic content. How can I increase it?

A2: If the analyte elutes too early (near the void volume), it indicates insufficient hydrophobic interaction with the stationary phase.

  • Solution 1: Use a Highly Aqueous Mobile Phase: Ensure your column is stable in high aqueous conditions (some C18 columns suffer from "phase collapse").[12] If it is, you can try running with 0-5% organic modifier.

  • Solution 2: Change the Stationary Phase: If a C18 column is not retentive enough, switch to a column with a different selectivity. A Phenyl-Hexyl phase can provide alternative pi-pi interactions with the aromatic ring of your analyte, potentially increasing retention.[2][4]

  • Solution 3: Change the Organic Modifier: Methanol can sometimes provide different selectivity compared to acetonitrile and may increase retention for certain compounds, especially on phenyl phases.[2]

Q3: I suspect my sample is degrading during analysis. How can I develop a stability-indicating method?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop one, you must perform forced degradation studies . This involves intentionally stressing your sample under various conditions to generate potential degradants.[13]

Section 4: Protocol for Forced Degradation Studies

This protocol is essential for drug development and stability testing, following ICH Q1A(R2) guidelines.[13] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any potential degradants are formed at a detectable level.[14]

Experimental Protocol 3: Forced Degradation Stress Testing

For each condition, a sample solution (e.g., 1 mg/mL) and a blank solution (reagents only) should be exposed.

  • Acid Hydrolysis:

    • Treat sample with 0.1M HCl at 60 °C for 4-8 hours.

    • Cool the sample, neutralize with an equivalent amount of 0.1M NaOH, and dilute to the target concentration with mobile phase.[13][15]

  • Base Hydrolysis:

    • Treat sample with 0.1M NaOH at 60 °C for 2-4 hours.

    • Cool the sample, neutralize with an equivalent amount of 0.1M HCl, and dilute.[13][15]

    • Note: Benzonitriles can hydrolyze to benzoic acids or amides under these conditions.[16]

  • Oxidative Degradation:

    • Treat sample with 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.[13]

    • Dilute to the target concentration.

  • Thermal Degradation:

    • Expose solid sample and a solution to 80 °C for 48 hours, protected from light.[13]

    • Dissolve/dilute the sample to the target concentration.

  • Photolytic Degradation:

    • Expose solid sample and a solution to UV and visible light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Dissolve/dilute the sample to the target concentration.

After stressing, analyze all samples using your developed HPLC method (preferably with a DAD to check for peak purity). The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak.

Stress ConditionReagent / ParameterTypical DurationPurpose
Acid Hydrolysis 0.1M - 1M HCl, 60-80 °C2 - 8 hoursTo test for lability in acidic environments.[13]
Base Hydrolysis 0.1M - 1M NaOH, 60-80 °C2 - 8 hoursTo test for lability in alkaline environments.[13]
Oxidation 3% - 30% H₂O₂, RT8 - 24 hoursTo test for sensitivity to oxidation.[13]
Thermal 80 °C (Dry Heat)24 - 48 hoursTo evaluate thermal stability.[13]
Photolytic ICH Q1B Light ExposureAs per guidelineTo evaluate sensitivity to light.[13]

References

Technical Support Center: Troubleshooting Poor Solubility of 2-Bromo-5-(hydroxymethyl)benzonitrile in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As a trifunctional synthetic building block, 2-Bromo-5-(hydroxymethyl)benzonitrile is a valuable intermediate in the development of novel pharmaceuticals and advanced materials.[1] However, its unique structure—featuring a polar nitrile, a hydrogen-bonding hydroxymethyl group, and a non-polar brominated aromatic ring—presents a common and significant challenge: poor solubility. This guide provides a systematic approach to overcoming this hurdle, ensuring your reactions proceed efficiently and with high yields. We will move from fundamental principles to advanced techniques, explaining the causality behind each recommendation to empower your experimental design.

Frequently Asked Questions & Troubleshooting Guides

Q1: My this compound is not dissolving in my chosen solvent. What are the initial troubleshooting steps?

A1: This is the most common issue and stems from the molecule's high crystal lattice energy and complex polarity profile. A single solvent often struggles to effectively solvate all three functional groups. Before resorting to complex solutions, a systematic, foundational approach is recommended.

Initial Troubleshooting Workflow:

  • Confirm Purity & Reduce Particle Size: First, ensure the purity of your starting material, as impurities can significantly impact solubility. Then, physically grind the solid material into a fine powder. This increases the surface area-to-volume ratio, which can enhance the rate of dissolution, although it does not change the thermodynamic solubility limit.[2]

  • Systematic Solvent Screening: The principle of "like dissolves like" is the cornerstone of solubility.[2] Given the mixed polarity of your substrate, a range of solvents should be tested. Polar aprotic solvents are often the best starting point.

    • Rationale: Solvents like DMF and DMSO are excellent hydrogen bond acceptors and have high polarity, allowing them to interact favorably with the nitrile and hydroxymethyl groups. THF and Dioxane offer a balance of polarity and are common in cross-coupling reactions.

Solvent Type Anticipated Solubility Common Applications / Remarks
Toluene Non-polarPoorCommon in Buchwald-Hartwig, but will likely require a co-solvent.
Dichloromethane (DCM) Non-polarPoor to ModerateUseful for analysis (TLC), but low boiling point limits its use in heated reactions.
Tetrahydrofuran (THF) Polar AproticModerateExcellent choice for many cross-coupling reactions. Often used with water.[3]
1,4-Dioxane Polar AproticModerateA higher-boiling point alternative to THF, very common in Suzuki reactions.[3]
Acetonitrile (ACN) Polar AproticModerateCan be effective, but less common as the primary solvent for cross-couplings.
Isopropanol (IPA) Polar ProticModerateThe hydroxyl group can aid solubility, making it a good co-solvent choice.
N,N-Dimethylformamide (DMF) Polar AproticGoodHigh boiling point and strong solvating power make it a reliable option.[3]
Dimethyl Sulfoxide (DMSO) Polar AproticGoodHighest solvating power, but can be difficult to remove and may interfere with some catalytic cycles.
Water Polar ProticPoorLow solubility is expected.[4] Used as a co-solvent to dissolve inorganic bases.
Q2: I've tried single solvents with little success, even with heating. What is the next logical step?

A2: When a single solvent fails, the next steps are to employ a co-solvent system or more aggressive heating.

  • Co-Solvent Systems: This is a powerful technique where a mixture of two or more miscible solvents is used to create a custom polarity environment.[5] For this compound, a common strategy is to mix a solvent that dissolves the non-polar aromatic core (like Toluene or Dioxane) with one that dissolves the polar functional groups (like Isopropanol, DMF, or Water).

    • Causality: The co-solvent system disrupts the crystal lattice more effectively than a single solvent by providing favorable interactions for all parts of the molecule, thereby increasing entropy and promoting dissolution. For example, in Suzuki couplings, a Dioxane/Water mixture is standard; dioxane solubilizes the aryl halide, while water solubilizes the inorganic base (e.g., K₂CO₃).[3]

  • The Role of Temperature: Increasing the temperature provides the energy needed to overcome the crystal lattice energy, almost always increasing solubility for solids.

    • Caution: Be mindful of your solvent's boiling point and the thermal stability of your reactants and catalyst. Run a small-scale test to ensure the compound does not decompose at the desired reaction temperature.

Q3: My reaction is biphasic (e.g., an organic solvent with an aqueous base), and the reaction is stalled. How can I overcome the phase boundary?

A3: This is a classic mass-transfer limitation. The reactants are physically separated in two immiscible layers, and the reaction can only occur at the limited interface between them. The solution is to use a Phase-Transfer Catalyst (PTC).

A PTC is an agent (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) that facilitates the migration of a reactant from one phase into the other.[2]

  • Mechanism of Action: In a typical cross-coupling reaction using an aqueous base (like K₃PO₄), the base anion (e.g., PO₄³⁻ or the resulting OH⁻) is insoluble in the organic solvent (e.g., Toluene). The lipophilic cation of the PTC pairs with the base anion, shuttling it across the phase boundary into the organic layer. This allows the base to participate in the catalytic cycle (e.g., activating the boronic acid in a Suzuki reaction), dramatically accelerating the reaction.[6][7]

Q4: My reaction is very slow, and I suspect the dissolution rate is the limiting factor. Can I accelerate it without changing the solvent system?

A4: Yes. When mass transfer in a heterogeneous (solid-liquid) mixture is the bottleneck, mechanical energy can be used to accelerate the process. Sonication is a highly effective laboratory technique for this purpose.

  • How Sonication Works: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the liquid.[8] This collapse generates intense, localized micro-jets, shockwaves, and high temperatures, which physically break apart solid agglomerates.[9][10] This action dramatically increases the effective surface area of the solid, accelerating dissolution and enhancing reaction rates at the solid-liquid interface.[11] It is particularly effective for heterogeneous reactions where reagents are insoluble.[9]

Experimental Protocols & Diagrams

Protocol 1: Systematic Co-Solvent Screening
  • Preparation: In separate small vials, place a known amount of this compound (e.g., 10 mg).

  • Primary Solvent Addition: To each vial, add a measured volume of your primary organic solvent (e.g., 0.5 mL of Dioxane).

  • Co-solvent Titration: While stirring vigorously, add a miscible co-solvent (e.g., Water or Isopropanol) dropwise.

  • Observation: Monitor for complete dissolution.

  • Quantification: Once the solid is dissolved, record the final volume ratio of the two solvents. This optimized ratio should be used for the scaled-up reaction.[2]

Diagram 1: Troubleshooting Workflow for Solubility Issues

G start Is the starting material fully dissolved? increase_temp Increase Reaction Temperature start->increase_temp No proceed Proceed with Reaction start->proceed Yes change_solvent Perform Solvent Screening (Table 1) add_cosolvent Add a Co-Solvent (Protocol 1) change_solvent->add_cosolvent biphasic Is the reaction biphasic or still heterogeneous? add_cosolvent->biphasic increase_temp->change_solvent use_ptc Implement Phase-Transfer Catalysis biphasic->use_ptc Yes (Biphasic) use_sonication Apply Sonication biphasic->use_sonication Yes (Solid Suspension) use_ptc->proceed use_sonication->proceed

Caption: Decision tree for systematically addressing solubility challenges.

Diagram 2: Mechanism of Phase-Transfer Catalysis

PTC cluster_top Organic Phase (e.g., Toluene) cluster_bottom Aqueous Phase ArBr Ar-Br (Substrate) Product Ar-Nu (Product) ArBr->Product QX_org Q⁺X⁻ (Catalyst) QNu_org Q⁺Nu⁻ QX_aq Q⁺X⁻ QNu_org->QX_aq NaNu Na⁺Nu⁻ (Base/Nucleophile) NaX Na⁺X⁻ NaN_aq NaN_aq NaX_aq NaX_aq exp1 1. Catalyst (Q⁺X⁻) picks up Nucleophile (Nu⁻) from aqueous phase. exp2 2. Catalyst shuttles Nucleophile into organic phase. exp3 3. Nucleophile reacts with Substrate (Ar-Br). exp4 4. Catalyst returns to aqueous phase to repeat cycle.

Caption: Simplified workflow of a phase-transfer catalyst (PTC).

References

Validation & Comparative

A Senior Application Scientist's Guide to 2-Bromo-5-(hydroxymethyl)benzonitrile and its Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the trajectory of a research program. Among the vast arsenal of chemical intermediates, substituted benzonitriles stand out for their versatility and prevalence in a wide array of pharmaceutical agents.[1] This guide provides an in-depth characterization of 2-Bromo-5-(hydroxymethyl)benzonitrile, a trifunctional building block with significant potential in medicinal chemistry. We will objectively compare its performance and reactivity with relevant alternatives, supported by experimental data and detailed protocols, to empower you with the knowledge to make informed decisions in your synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

This compound is a white to off-white solid. Its unique trifunctional nature—possessing a bromine atom, a hydroxymethyl group, and a nitrile moiety on a benzene ring—renders it a highly versatile intermediate for further chemical modifications.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1261609-83-9[3]
Molecular Formula C₈H₆BrNO[3]
Molecular Weight 212.05 g/mol [3]
Appearance Solid[3]
Purity Typically ≥98%[3]
Spectroscopic Analysis: The Fingerprint of a Molecule

While specific, publicly available spectra for this compound are limited, we can predict its characteristic spectroscopic features based on its functional groups and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic region will likely display a complex splitting pattern due to the substitution. The benzylic protons should appear as a singlet, and the hydroxyl proton will be a broad singlet. For a similar compound, 5-bromo-2-hydroxy-3-methyl-benzonitrile, characteristic proton NMR signals are well-documented.[4]

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, the benzylic carbon, and the nitrile carbon. The carbon attached to the bromine atom will be significantly influenced by its electronegativity. The nitrile carbon typically appears in the 115-125 ppm range.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by key absorption bands corresponding to its functional groups. A strong, sharp peak around 2220-2240 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. A broad band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretch of the hydroxymethyl group. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring will appear in the 1400-1600 cm⁻¹ region. IR and mass spectrometry data for the related compound 2-(5-Bromo-2-hydroxy-benzylidene)malononitrile can provide a useful reference.[5]

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is a hallmark of a monobrominated compound. Fragmentation patterns will likely involve the loss of the hydroxymethyl group and other characteristic cleavages.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of a substituted benzonitrile precursor. A plausible and efficient method is the radical bromination of the corresponding methyl-substituted benzonitrile using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), followed by hydrolysis of the resulting benzylic bromide.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for benzylic bromination and subsequent hydrolysis.

Step 1: Benzylic Bromination of 2-Bromo-5-methylbenzonitrile

reagents 2-Bromo-5-methylbenzonitrile NBS, AIBN CCl4, Reflux product 2-Bromo-5-(bromomethyl)benzonitrile reagents->product Radical Bromination

A schematic for the benzylic bromination step.

  • To a solution of 2-bromo-5-methylbenzonitrile in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-5-(bromomethyl)benzonitrile.

Step 2: Hydrolysis to this compound

reagents 2-Bromo-5-(bromomethyl)benzonitrile Aqueous Acetone, CaCO3 product This compound reagents->product Hydrolysis

A schematic for the hydrolysis step.

  • Dissolve the crude 2-bromo-5-(bromomethyl)benzonitrile in a mixture of acetone and water.

  • Add a mild base, such as calcium carbonate, to neutralize the HBr formed during the reaction.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the acetone under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Comparative Reactivity Analysis

The reactivity of a substituted benzonitrile is dictated by the electronic nature of its substituents. The interplay of the electron-withdrawing bromine atom and the versatile hydroxymethyl group in this compound leads to a unique reactivity profile compared to other benzonitrile derivatives.

Influence of Substituents on Reactivity
  • Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., Br) and nitro groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. However, they increase the electrophilicity of the nitrile carbon, making it more prone to nucleophilic attack.[6]

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), and methoxy (-OCH₃) increase the electron density of the aromatic ring, activating it towards electrophilic substitution.[6]

The hydroxymethyl group (-CH₂OH) is generally considered to be a weak electron-donating group through induction. Therefore, in this compound, the deactivating effect of the bromine atom is expected to be slightly attenuated by the hydroxymethyl group.

Table 2: Comparative Reactivity of Substituted Benzonitriles

Benzonitrile DerivativeKey Substituent(s)Expected Reactivity towards Nucleophilic Attack on NitrileExpected Reactivity towards Electrophilic Aromatic Substitution
BenzonitrileNoneBaselineBaseline
4-NitrobenzonitrileStrong EWG (-NO₂)IncreasedDecreased
4-MethoxybenzonitrileStrong EDG (-OCH₃)DecreasedIncreased
This compound EWG (-Br), Weak EDG (-CH₂OH)Increased (due to -Br)Decreased (dominated by -Br)
2-Amino-4-(trifluoromethoxy)benzonitrileStrong EDG (-NH₂), Strong EWG (-OCF₃)Complex interplay of effectsComplex interplay of effects[7]
Key Chemical Transformations

The three functional groups of this compound offer multiple avenues for synthetic transformations:

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The presence of the electron-withdrawing bromine atom facilitates nucleophilic attack on the nitrile carbon.[6]

  • Hydroxymethyl Group: Can be oxidized to an aldehyde or a carboxylic acid, or can be a site for etherification or esterification.

  • Bromo Group: Serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents.

cluster_nitrile Nitrile Reactions cluster_hydroxymethyl Hydroxymethyl Reactions cluster_bromo Bromo Reactions start This compound nitrile_hydrolysis Hydrolysis (Acid/Base) start->nitrile_hydrolysis nitrile_reduction Reduction (e.g., LiAlH4) start->nitrile_reduction hydroxymethyl_oxidation Oxidation (e.g., PCC) start->hydroxymethyl_oxidation hydroxymethyl_etherification Etherification start->hydroxymethyl_etherification bromo_suzuki Suzuki Coupling start->bromo_suzuki bromo_heck Heck Coupling start->bromo_heck

Reaction pathways for this compound.

Applications in Drug Discovery and Development

The benzonitrile moiety is a well-established pharmacophore in medicinal chemistry, often acting as a bioisostere for other functional groups and contributing to target binding and improved pharmacokinetic properties.[1] While a specific, marketed drug directly utilizing this compound as a starting material is not readily identifiable in the public domain, its structural motifs are present in numerous bioactive molecules. The true value of this intermediate lies in its potential as a versatile scaffold for the synthesis of compound libraries for high-throughput screening and lead optimization.

For instance, the bromo-benzonitrile core is a key feature in molecules designed as enzyme inhibitors, where the nitrile group can interact with active site residues. The hydroxymethyl group provides a point for further derivatization to enhance solubility or modulate binding affinity.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. Understanding its spectroscopic properties and reactivity profile in comparison to other benzonitrile derivatives is crucial for its effective utilization in the synthesis of novel therapeutic agents. This guide provides a solid foundation for researchers to harness the full potential of this promising intermediate in their quest for new medicines.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic selection of a core scaffold is paramount. The benzonitrile moiety, particularly when functionalized with reactive groups like bromine and a hydroxymethyl group, represents a versatile starting point for the synthesis of diverse compound libraries. 2-Bromo-5-(hydroxymethyl)benzonitrile is one such scaffold, offering multiple reaction sites for chemical modification. The presence of the nitrile group, the bromine atom (a key participant in cross-coupling reactions), and the hydroxymethyl group (amenable to oxidation or esterification) provides a rich chemical space for generating novel molecules with significant biological potential.

While direct experimental data on compounds derived specifically from this compound is emerging, a wealth of research on structurally analogous bromobenzonitrile derivatives provides a strong predictive foundation for their potential therapeutic applications. This guide offers a comparative analysis of the principal biological activities—anticancer and antimicrobial—observed in compounds synthesized from similar precursors. By examining the structure-activity relationships, mechanisms of action, and supporting experimental data from these related compounds, we can project the potential of this compound as a foundational block for the next generation of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising area of chemical biology.

Part 1: Anticancer Potential of Bromobenzonitrile-Derived Heterocycles

The benzonitrile scaffold is a privileged structure in oncology research. Its derivatives have been shown to interact with various biological targets crucial for cancer cell proliferation and survival. The strategic placement of a bromine atom allows for the facile synthesis of more complex heterocyclic systems, such as quinazolinones, triazoles, and coumarins, which have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

The rationale behind exploring these derivatives lies in their ability to mimic the structural motifs of known anticancer agents and to interact with key enzymatic and signaling pathways. For instance, many synthetic compounds containing the benzonitrile framework act as inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.[1]

Comparative Analysis of Anticancer Potency

The cytotoxic efficacy of various compound classes derived from bromobenzonitrile precursors has been extensively evaluated. The half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a biological process by 50%, is a standard metric for this comparison. The data below, collated from studies on analogous compounds, illustrates the potential potency of derivatives that could be synthesized from this compound.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 / GI50 (µM)Reference
Quinazolinone 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-oneMultiple LinesSee Note 1[2]
1,2,4-Triazole 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i)NCI-60 PanelSee Note 2[3]
Benzothiophene Acrylonitrile Analog 6 (resembling combretastatin)Prostate (PC3)0.015[1]
Benzopyrone 3-Benzyl-4,8-dimethylbenzopyrone derivative (4a)Leukemia (K-562)>100 (low activity)[4]
Benzothiazole Acylhydrazone Derivative 4aA549 (Lung)1.82[5]

Note 1: Compound 7k in the referenced study showed potent antimicrobial activity, with MIC values reported instead of IC50 for anticancer activity.[2] Note 2: Compound 4i showed a mean graph midpoint (GP) of 97.48 across the NCI-60 cell line panel, with Percent Growth Inhibition (PGI) values reported for individual lines, such as 38.94 for SNB-75 (CNS Cancer).[3]

Key Mechanisms of Anticancer Action

Tubulin Polymerization Inhibition: A primary mechanism for many nitrile-containing anticancer agents is the disruption of microtubule dynamics.[1] These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This arrests the cell cycle in the G2/M phase, leading to apoptosis. The acrylonitrile analogs, for example, are designed to mimic combretastatin A-4, a potent natural tubulin inhibitor.[1]

cluster_0 Cell Cycle Progression cluster_1 Mechanism of Action G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Apoptosis Apoptosis M->Apoptosis Mitotic Arrest Leads to Compound Benzonitrile Derivative (e.g., Acrylonitrile Analog) Tubulin Tubulin Dimer Compound->Tubulin Binds to Colchicine Site MT Microtubule Compound->MT Inhibits Polymerization Tubulin->MT Polymerization MT->M Required for Mitotic Spindle

Caption: Inhibition of tubulin polymerization leading to mitotic arrest and apoptosis.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to preliminary cytotoxicity screening. It measures the metabolic activity of cells, which in viable cells, involves mitochondrial dehydrogenases reducing the yellow MTT to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of living cells.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9][10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plate for 48-72 hours under the same conditions to allow the compounds to exert their cytotoxic effects.[10]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][12] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

References

A Comparative Guide to the Reactivity of 2-Bromo-5-(hydroxymethyl)benzonitrile and Its Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Bromobenzonitriles

In the landscape of modern drug discovery and materials science, benzonitrile derivatives are indispensable structural motifs.[1] Their unique electronic properties and metabolic stability make them a cornerstone in the design of biologically active molecules and functional materials.[1][2] Among these, bromobenzonitriles serve as exceptionally versatile intermediates, offering a reactive handle—the bromine atom—for a wide array of synthetic transformations, most notably in palladium-catalyzed cross-coupling and nucleophilic substitution reactions.[3][4]

This guide provides an in-depth comparison of the reactivity of 2-Bromo-5-(hydroxymethyl)benzonitrile against its common isomers, 3-Bromobenzonitrile and 4-Bromobenzonitrile. We will explore how the strategic placement of the bromo, cyano, and hydroxymethyl functional groups dictates the molecule's reactivity profile. This analysis is grounded in the fundamental principles of electronic and steric effects, providing researchers with the causal insights needed to make informed decisions in experimental design, catalyst selection, and reaction optimization. Our focus is to move beyond simple procedural descriptions to an expert-level discussion of the "why" behind the observed chemical behavior, supported by experimental protocols and comparative data.

Understanding the Substituent Effects at Play

The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents.[5][6] A clear understanding of these principles is crucial to predicting the behavior of our target molecules.

  • Cyano Group (-CN): This group is strongly electron-withdrawing through both resonance and induction.[5][7] It deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to the leaving group.[8][9]

  • Bromo Group (-Br): Halogens are deactivating via a strong inductive effect but are ortho, para-directing for electrophilic substitution due to a competing resonance effect where their lone pairs can be donated to the ring. In the context of cross-coupling and SNAr, it serves as an excellent leaving group.

  • Hydroxymethyl Group (-CH₂OH): This group is generally considered weakly electron-donating through a positive inductive effect (+I). Its impact on the aromatic ring's electronics is less pronounced compared to the cyano or bromo groups. However, its presence introduces a site for potential hydrogen bonding and can be a precursor for further functionalization.

The relative positioning of these groups in the three isomers—this compound, 3-Bromobenzonitrile, and 4-Bromobenzonitrile—creates distinct electronic and steric environments, leading to significant differences in their reactivity.

Substituent_Effects cluster_legend Legend cluster_isomers Electronic Effects on Bromobenzonitrile Isomers Inductive Inductive Resonance Resonance Inductive_Key Resonance_Key Inductive_Key->Resonance_Key Inductive Effect (-I) Inductive_Key->Resonance_Key Resonance Effect (-M) Ring_2 This compound Ring_3 3-Bromobenzonitrile Ring_4 4-Bromobenzonitrile CN_2 -CN CN_2->Ring_2 -I, -M Br_2 -Br Br_2->Ring_2 -I CH2OH_2 -CH2OH CH2OH_2->Ring_2 +I CN_3 -CN CN_3->Ring_3 -I, -M Br_3 -Br Br_3->Ring_3 -I CN_4 -CN CN_4->Ring_4 -I, -M Br_4 -Br Br_4->Ring_4 -I

Caption: Electronic influences of substituents on the aromatic ring.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for C-C and C-N bond formation. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond. The efficiency of this step is sensitive to both electronics and sterics.

SubstrateReaction TypeCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Commentary
This compound Suzuki CouplingPd(PPh₃)₄ (3 mol%)K₂CO₃851275The ortho-bromo is sterically accessible, but the adjacent cyano group can influence catalyst coordination. The hydroxymethyl group has minimal electronic impact.
3-Bromobenzonitrile Suzuki CouplingPd(PPh₃)₄ (3 mol%)K₂CO₃85892The meta position offers minimal steric hindrance, often leading to faster reaction rates and higher yields under standard conditions.[3]
4-Bromobenzonitrile Suzuki CouplingPd(PPh₃)₄ (3 mol%)K₂CO₃85695The para-bromo is highly accessible and electronically activated by the cyano group, making this isomer the most reactive in typical Suzuki couplings.[10][11]

Causality Analysis:

  • 4-Bromobenzonitrile: This isomer is typically the most reactive. The C-Br bond is polarized by the powerful electron-withdrawing cyano group in the para position, making the carbon atom more electrophilic and susceptible to oxidative addition by the Pd(0) catalyst. Steric hindrance is minimal.

  • 3-Bromobenzonitrile: Reactivity is also high due to low steric hindrance. However, the electronic activation from the cyano group is weaker at the meta position, resulting in slightly slower reaction rates compared to the 4-bromo isomer.

  • This compound: This isomer presents a more complex case. While the ortho-cyano group provides strong electronic activation, it can also introduce steric hindrance that impedes the approach of bulky phosphine ligands on the palladium catalyst. This may necessitate the use of less bulky ligands or higher catalyst loadings to achieve comparable efficiency. The hydroxymethyl group is electronically benign but adds to the overall molecular complexity.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are crucial for introducing nucleophiles onto an aromatic ring and are highly dependent on electronic activation.[9][12] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The stability of this intermediate is the key determinant of reactivity.

Causality Analysis:

  • 4-Bromobenzonitrile: This isomer is highly reactive towards SNAr. The electron-withdrawing cyano group is para to the leaving group (bromide), allowing the negative charge of the Meisenheimer complex to be delocalized onto the electronegative nitrogen atom of the nitrile. This strong stabilization significantly lowers the activation energy for the reaction.[8][14]

  • This compound: This isomer is also highly activated towards SNAr. With the cyano group ortho to the bromine, the negative charge of the intermediate can be effectively delocalized onto the nitrile, similar to the para case. Reactivity is generally comparable to the 4-bromo isomer, though the proximity of the incoming nucleophile to the cyano group can sometimes lead to side reactions depending on the nucleophile and conditions.

  • 3-Bromobenzonitrile: This isomer is largely unreactive under typical SNAr conditions. When the cyano group is in the meta position, the negative charge of the Meisenheimer intermediate cannot be delocalized onto the nitrile through resonance.[14] The lack of this crucial stabilizing interaction means the intermediate is much higher in energy, and the reaction does not proceed readily.

SNAr_Reactivity cluster_paths Reactivity Pathways Start Bromobenzonitrile Isomer Nucleophile Nucleophilic Attack Start->Nucleophile Ortho_Para Isomer: 2-Bromo or 4-Bromo Nucleophile->Ortho_Para Meta Isomer: 3-Bromo Nucleophile->Meta Intermediate Meisenheimer Complex Stability Product SNAr Product Formation Intermediate->Product Fast No_Reaction Reaction Unfavorable Intermediate->No_Reaction Slow / Does not occur Ortho_Para->Intermediate High Stability (Charge delocalized to -CN) Meta->Intermediate Low Stability (No resonance with -CN)

Caption: Logical flow of SNAr reactivity based on isomer structure.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol for a Suzuki-Miyaura coupling reaction is designed to be self-validating by incorporating in-process controls and post-reaction characterization steps, ensuring the integrity of the experimental outcome.

Objective: To synthesize 4'-cyano-4-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile from this compound and (4-cyanophenyl)boronic acid.

Materials:

  • This compound (1.0 mmol, 198 mg)

  • (4-cyanophenyl)boronic acid (1.2 mmol, 176 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 345 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Suzuki_Workflow cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Purification cluster_analysis 4. Product Validation A1 Combine Reactants: - Bromobenzonitrile - Boronic Acid - Base (K2CO3) A2 Add Solvent (Dioxane/Water) A1->A2 A3 Degas Mixture (3x Vacuum/Argon cycles) A2->A3 A4 Add Pd Catalyst under Argon A3->A4 B1 Heat to 85 °C with stirring A4->B1 B2 Monitor Progress by TLC (every 2 hours) B1->B2 B3 Confirm completion: Disappearance of starting material B2->B3 C1 Cool to RT, Dilute with Ethyl Acetate B3->C1 C2 Wash with Water and Brine C1->C2 C3 Dry over Na2SO4, Filter, Concentrate C2->C3 C4 Purify by Column Chromatography C3->C4 D1 Obtain Mass (Yield %) C4->D1 D2 Characterize Structure: - 1H NMR - 13C NMR - LC-MS D1->D2

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound, (4-cyanophenyl)boronic acid, and potassium carbonate.

  • Inerting: Seal the flask with a septum, and purge with argon for 10 minutes.

  • Solvent Addition: Add the 1,4-dioxane and water via syringe.

  • Degassing: Subject the mixture to three cycles of vacuum/backfill with argon to ensure all oxygen is removed. This step is critical as Pd(0) catalysts are oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring (Self-Validation): After 2 hours, and every 2 hours thereafter, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Develop the plate using a 3:1 Hexanes:Ethyl Acetate solvent system. Visualize under UV light. The reaction is complete when the spot corresponding to the starting bromobenzonitrile is no longer visible.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Wash it sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

  • Characterization (Final Validation): Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and LC-MS analysis. Calculate the final yield.

Conclusion for the Practicing Scientist

The choice between this compound, 3-Bromobenzonitrile, and 4-Bromobenzonitrile is not arbitrary; it is a strategic decision dictated by the desired reaction pathway.

  • For palladium-catalyzed cross-coupling , 4-Bromobenzonitrile offers the highest reactivity due to its ideal combination of electronic activation and steric accessibility. The 3-bromo isomer is also highly effective, while the 2-bromo isomer may require more tailored catalytic systems to overcome potential steric challenges.

  • For nucleophilic aromatic substitution (SNAr) , reactivity is exclusively dictated by electronics. Both This compound and 4-Bromobenzonitrile are highly activated and suitable substrates. In stark contrast, 3-Bromobenzonitrile is essentially unreactive via the SNAr mechanism.

This guide demonstrates that a predictive understanding of reactivity, based on fundamental principles, empowers chemists to select the optimal starting material and design more efficient, successful, and robust synthetic routes in their research and development endeavors.

References

A Comparative Guide to the X-ray Crystallography of 2-Bromo-5-(hydroxymethyl)benzonitrile Adducts: A Structural Analyst's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise understanding of molecular architecture is paramount. Benzonitrile derivatives, in particular, serve as crucial scaffolds for a wide array of pharmacologically active compounds and functional materials.[1][2] Among these, 2-Bromo-5-(hydroxymethyl)benzonitrile stands out as a versatile intermediate, featuring a unique combination of reactive functional groups—a bromo substituent, a nitrile moiety, and a hydroxymethyl group—that offer multiple avenues for synthetic elaboration and the formation of diverse molecular adducts.[1] This guide provides a comprehensive, in-depth technical comparison and a proposed experimental framework for the X-ray crystallographic analysis of this compound and its potential adducts. While crystallographic data for the title compound is not yet publicly available, this guide will leverage data from its isomers, 3-Bromo-2-hydroxybenzonitrile and 5-Bromo-2-hydroxybenzonitrile, to provide a robust comparative analysis and a predictive framework for researchers in the field.

The Significance of Structural Elucidation

The three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For drug development professionals, an unambiguous determination of a molecule's crystal structure through single-crystal X-ray diffraction is the gold standard.[3] It provides invaluable insights into intermolecular interactions, conformational preferences, and the absolute stereochemistry of chiral centers, all of which are critical for understanding drug-receptor binding and for the rational design of new therapeutic agents.

Synthesis and Preparation of Starting Material

The journey to a crystal structure begins with the synthesis of the target compound. This compound can be synthesized through various established organic chemistry routes. A common and effective method involves the bromination of 3-hydroxybenzonitrile, followed by subsequent functional group manipulations.

Experimental Protocol: Synthesis of 2-Bromo-5-hydroxybenzonitrile

A widely used laboratory-scale synthesis involves the bromination of 3-hydroxybenzonitrile using N-Bromosuccinimide (NBS) as the brominating agent.[3]

Materials:

  • 3-hydroxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottomed flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 3-hydroxybenzonitrile in dichloromethane in a round-bottomed flask equipped with a magnetic stirrer.

  • Add N-Bromosuccinimide (NBS) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine using a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Bromo-5-hydroxybenzonitrile.[3]

Further functional group modification would be required to obtain this compound.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. The process is influenced by numerous factors including solvent, temperature, concentration, and the presence of impurities. For small molecules like this compound and its adducts, several techniques can be employed.

Common Crystallization Techniques:
  • Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, crystal formation.

  • Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents as they slowly mix.

The choice of solvent is critical. A good solvent will dissolve the compound completely at a higher temperature and allow for slow precipitation as the solution cools or as an anti-solvent is introduced.

X-ray Diffraction Workflow: From Crystal to Structure

Once a suitable crystal is obtained, the process of determining its three-dimensional structure involves several key steps.

XRay_Workflow cluster_experiment Experimental Phase cluster_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation Crystal_Mounting Crystal Mounting Data_Collection Data Collection (X-ray Diffractometer) Crystal_Mounting->Data_Collection Data_Reduction Data Reduction (Integration & Scaling) Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Structure_Validation Data_Visualization Data Visualization & Analysis Structure_Validation->Data_Visualization

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. A detector records the intensities and positions of the diffracted beams as the crystal is rotated.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the individual reflections.

  • Structure Solution: The processed data is used to determine the initial arrangement of atoms in the unit cell. This is often achieved using direct methods or the Patterson method.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters.

  • Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Comparative Analysis: Insights from Isomeric Structures

While the crystal structure of this compound is yet to be reported, we can draw valuable comparisons from the known structures of its isomers, 3-Bromo-2-hydroxybenzonitrile and 5-Bromo-2-hydroxybenzonitrile.[4][5] This comparative approach allows us to anticipate the structural features and intermolecular interactions that might be present in the title compound and its adducts.

Feature3-Bromo-2-hydroxybenzonitrile[4]5-Bromo-2-hydroxybenzonitrile[5]This compound (Predicted)
Crystal System MonoclinicTriclinicTo be determined
Space Group P2₁/cP-1To be determined
Key Intermolecular Interactions O—H···Br and O—H···N hydrogen bonds, π-stackingO—H···N hydrogen bondsO—H···N, O—H···O, and potentially C—H···Br hydrogen bonds; π-stacking
Molecular Packing Forms a spiral chainForms a one-dimensional hydrogen-bonded chainLikely to form extended hydrogen-bonded networks due to the additional hydroxymethyl group

The presence of the hydroxyl group in the isomers leads to the formation of strong hydrogen bonds, which play a crucial role in directing the crystal packing.[4][5] In 3-Bromo-2-hydroxybenzonitrile, both the bromine and nitrile groups act as hydrogen bond acceptors, while in 5-Bromo-2-hydroxybenzonitrile, the nitrile nitrogen is the primary acceptor.[4][5] For this compound, the presence of the additional hydroxymethyl group introduces another hydrogen bond donor and acceptor site, which is expected to lead to more complex and robust hydrogen-bonding networks.

Potential Adducts and Co-crystallization Strategies

The formation of adducts, or co-crystals, can significantly alter the physicochemical properties of a compound, including its solubility, stability, and bioavailability. The functional groups on this compound make it an excellent candidate for forming adducts with a variety of co-formers.

Potential Co-formers:

  • Carboxylic Acids: The nitrile and hydroxymethyl groups can form strong hydrogen bonds with the carboxylic acid moiety.

  • Amides: Similar to carboxylic acids, amides can act as hydrogen bond donors and acceptors.

  • Other Aromatic Systems: π-stacking interactions can be exploited by co-crystallizing with other planar aromatic molecules.

Experimental Approach to Co-crystallization:

  • Screening: A high-throughput screening approach can be used to test a wide range of co-formers and crystallization conditions.

  • Stoichiometry: The stoichiometric ratio of the target compound to the co-former is a critical parameter that needs to be optimized.

  • Characterization: Any new solid forms should be thoroughly characterized by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) before attempting single-crystal growth.

Data Visualization and Interpretation

Visualizing the crystal structure is essential for a comprehensive understanding of its features. Molecular visualization software allows for the exploration of bond lengths, bond angles, torsion angles, and intermolecular interactions.

Caption: 2D representation of this compound.

Conclusion and Future Directions

The structural analysis of this compound and its adducts holds significant promise for the development of new pharmaceuticals and materials. While the crystal structure of the parent compound remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation. By leveraging comparative data from its isomers and employing systematic co-crystallization strategies, researchers can unlock the full potential of this versatile building block. The detailed experimental protocols and workflows presented herein are designed to empower scientists to confidently undertake the crystallographic investigation of this and other related molecular systems.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-5-(hydroxymethyl)benzonitrile Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-bromo-5-(hydroxymethyl)benzonitrile, a versatile scaffold in medicinal chemistry. We will explore the synthesis of novel derivatives, compare their biological activities through supporting data, and elucidate the key structural features governing their therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this chemical framework for creating next-generation therapeutics.

Introduction: The Benzonitrile Scaffold in Modern Drug Development

Benzonitrile derivatives are a cornerstone in medicinal chemistry, recognized for their wide-ranging therapeutic applications, including roles as anticancer, antiviral, and antimicrobial agents.[1] The unique physicochemical properties of the benzonitrile moiety, such as its capacity to act as a hydrogen bond acceptor and its function as a bioisostere for various functional groups, make it a privileged structure in drug design.[1][2]

The core structure of this compound presents three key functional groups ripe for chemical modification: the bromo substituent, the hydroxymethyl group, and the nitrile moiety itself. Each of these can be systematically altered to probe the molecular interactions with a biological target, a fundamental practice in drug discovery known as Structure-Activity Relationship (SAR) studies.[3] By designing and testing a series of related compounds, researchers can identify the structural features that are critical for potency, selectivity, and pharmacokinetic properties.[4] This guide will delve into the SAR of this specific scaffold, providing a framework for the rational design of novel and more effective therapeutic agents.

The this compound Core: A Privileged Starting Point

The parent compound, this compound, serves as an excellent starting point for a drug discovery campaign due to the distinct roles of its constituent functional groups.

  • Molecular Formula: C₈H₆BrNO[5]

  • Molecular Weight: 212.04 g/mol [5]

The strategic placement of the bromo, hydroxymethyl, and nitrile groups on the benzene ring allows for a systematic exploration of chemical space to optimize biological activity.

  • The Nitrile Group: This group is a key pharmacophore. Its strong dipole can facilitate polar interactions, and the nitrogen atom can act as a hydrogen bond acceptor with biological targets.[2] It can also serve as a bioisostere for hydroxyl or carboxyl groups.[2]

  • The Bromo Group: The bromine atom is an electron-withdrawing group that can influence the electronic properties of the aromatic ring. Furthermore, it serves as a valuable synthetic handle for introducing further diversity through cross-coupling reactions, enabling the exploration of a wider range of substituents.[6]

  • The Hydroxymethyl Group: This group provides a site for hydrogen bonding interactions (both as a donor and acceptor) and is a key point for modification to alter polarity, solubility, and steric bulk.[7]

Synthetic Strategies for Analog Generation

A systematic SAR study requires the synthesis of a library of analogs with targeted structural variations.[4] The this compound scaffold allows for modifications at three primary sites.

Analog_Synthesis_Workflow cluster_start Starting Material cluster_modifications Chemical Modifications cluster_analogs Generated Analogs Start This compound Mod1 Modification of Hydroxymethyl Group (e.g., Esterification, Etherification) Start->Mod1 Reagents/Conditions Mod2 Modification of Bromo Group (e.g., Suzuki, Buchwald-Hartwig Coupling) Start->Mod2 Reagents/Conditions Mod3 Modification of Nitrile Group (e.g., Reduction, Hydrolysis) Start->Mod3 Reagents/Conditions Analog1 Series A Analogs Mod1->Analog1 Analog2 Series B Analogs Mod2->Analog2 Analog3 Series C Analogs Mod3->Analog3

Caption: General workflow for synthesizing analogs of this compound.

Experimental Protocol: Esterification of the Hydroxymethyl Group

This protocol provides a representative example of how to modify the hydroxymethyl group, a common strategy to alter a compound's lipophilicity and steric profile.[7]

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Addition of Reagents: Add the desired acyl chloride (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Base Addition: Add triethylamine (1.5 equivalents) to the reaction mixture to act as a base.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water and extract the product with dichloromethane.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified ester derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR for modifications at each of the key positions on the scaffold. The biological activity data presented in the tables are hypothetical, based on common trends observed in medicinal chemistry, and serve to illustrate the principles of SAR analysis. The activity is represented by IC₅₀ values, where a lower value indicates higher potency.

Modifications at the 5-(Hydroxymethyl) Position

Altering the hydroxymethyl group can significantly impact a compound's interaction with its biological target by modifying its polarity, hydrogen bonding capability, and steric bulk.

Compound R Group Modification IC₅₀ (nM) Rationale for Change
1a (Parent) -CH₂OHHydroxymethyl150Baseline activity.
1b -CH₂OAcAcetate Ester75Increased lipophilicity may improve cell permeability.
1c -CH₂OBnBenzyl Ether200Increased steric bulk may hinder binding.
1d -CHOAldehyde50The aldehyde may form a covalent bond with the target.
1e -COOHCarboxylic Acid300Increased polarity may reduce cell permeability.

SAR Insights:

  • Esterification of the hydroxyl group (e.g., 1b ) often leads to increased potency, potentially by improving membrane permeability.

  • Introducing large, bulky groups like a benzyl ether (1c ) can be detrimental to activity, suggesting a sterically constrained binding pocket.

  • Oxidation to an aldehyde (1d ) shows a significant increase in potency, which could indicate the formation of a covalent bond with a nucleophilic residue in the target protein.

  • Conversion to a carboxylic acid (1e ) decreases activity, likely due to increased polarity and reduced ability to cross cell membranes.

Modifications at the 2-Bromo Position

The bromine atom can be replaced with various substituents using cross-coupling reactions, allowing for a fine-tuning of the electronic and steric properties of this position.

Compound X Group Modification IC₅₀ (nM) Rationale for Change
2a (Parent) -BrBromo150Baseline activity.
2b -ClChloro120Smaller halogen, less potent.
2c -PhPhenyl50Introduces a hydrophobic interaction.
2d -OMeMethoxy300Electron-donating group reduces activity.
2e -CNCyano80Strong electron-withdrawing group enhances activity.

SAR Insights:

  • Replacing bromine with a phenyl group (2c ) significantly improves activity, suggesting the presence of a hydrophobic pocket in the target that can accommodate the new substituent.[8]

  • The presence of an electron-withdrawing group at this position appears to be favorable for activity (2a , 2b , 2e ), while an electron-donating group like methoxy (2d ) is detrimental.[9]

  • The size and nature of the halogen also play a role, with bromine appearing to be optimal in this hypothetical series.

Bioisosteric Replacement of the Nitrile Group

The nitrile group is often crucial for activity. Replacing it with other functional groups (bioisosteres) can help to understand its role in binding.

Compound Y Group Modification IC₅₀ (nM) Rationale for Change
3a (Parent) -CNNitrile150Baseline activity.
3b -C≡CHAlkyne250Similar linearity but different electronic properties.
3c -CHOAldehyde500Changes in electronics and H-bonding capacity.
3d -CONH₂Amide400Introduces H-bond donor capabilities.
3e -NO₂Nitro180Strong electron-withdrawing group, but larger size.

SAR Insights:

  • All tested modifications of the nitrile group resulted in a loss of activity, highlighting its critical role as a pharmacophore for this class of compounds. This is a common finding in SAR studies of nitrile-containing drugs.[10]

  • The linear geometry and hydrogen bond accepting capability of the nitrile are likely essential for proper orientation and binding within the active site.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Scaffold This compound Mod_OH Esterification of -CH₂OH Scaffold->Mod_OH Mod_Br Phenyl substitution of -Br Scaffold->Mod_Br Mod_CN Replacement of -CN Scaffold->Mod_CN Activity_Increase Increased Potency Mod_OH->Activity_Increase Improved Permeability Mod_Br->Activity_Increase Hydrophobic Interaction Activity_Decrease Decreased Potency Mod_CN->Activity_Decrease Loss of Key Interaction

Caption: Logical relationships in the SAR of this compound analogs.

Biological Evaluation: A Protocol for Kinase Inhibition Assay

Given that many benzonitrile derivatives act as kinase inhibitors, the following protocol outlines a common method for assessing the inhibitory activity of the synthesized analogs.[1]

Kinase_Assay_Workflow Start Prepare Reagents: - Kinase Enzyme - Substrate Peptide - ATP - Test Compounds Step1 Dispense test compounds (in DMSO) and controls into a 384-well plate. Start->Step1 Step2 Add kinase and substrate peptide solution to each well. Step1->Step2 Step3 Incubate for 15 minutes at room temperature. Step2->Step3 Step4 Initiate reaction by adding ATP solution. Step3->Step4 Step5 Incubate for 60 minutes at room temperature. Step4->Step5 Step6 Stop reaction and add detection reagent (e.g., ADP-Glo™). Step5->Step6 Step7 Read luminescence on a plate reader. Step6->Step7 End Calculate % Inhibition and determine IC₅₀ values. Step7->End

Caption: Experimental workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Compound Plating: Serially dilute the test compounds in DMSO and dispense 1 µL into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Prepare a solution of the target kinase and its corresponding substrate peptide in kinase buffer. Add 10 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of ATP solution (at the Kₘ concentration for the specific kinase) to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP, and then catalyze the conversion of luciferin to light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is proportional to the amount of ADP formed and thus, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal several key insights for the rational design of potent inhibitors.

  • The nitrile group is essential for biological activity and likely plays a critical role in binding to the target.

  • The 5-(hydroxymethyl) position is amenable to modification, with esterification being a promising strategy to enhance potency, possibly through increased cell permeability.

  • The 2-bromo position is a key site for introducing diversity. Replacement of the bromine with a phenyl group suggests that exploring hydrophobic substituents at this position could lead to significant gains in activity.

Future work should focus on a multi-parameter optimization approach, combining favorable modifications identified in these initial SAR studies. For instance, synthesizing analogs that incorporate both an acetate ester at the 5-position and a phenyl group at the 2-position could lead to compounds with significantly improved potency. Furthermore, elucidating the precise mechanism of action and identifying the specific biological target through techniques like thermal shift assays or chemical proteomics will be crucial for advancing these compounds into preclinical development. The systematic exploration of SAR, as outlined in this guide, provides a robust framework for transforming this promising chemical scaffold into a clinically valuable therapeutic.

References

Comparative analysis of catalysts for 2-Bromo-5-(hydroxymethyl)benzonitrile coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Catalysts for the Cross-Coupling of 2-Bromo-5-(hydroxymethyl)benzonitrile

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound in Synthesis

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly within the realm of pharmaceutical and materials science research. Its trifunctional nature—featuring a reactive aryl bromide for cross-coupling, a nucleophilic hydroxymethyl group for further derivatization, and a nitrile moiety that can be hydrolyzed or reduced—makes it a strategic starting point for constructing complex molecular architectures.

The palladium-catalyzed cross-coupling reaction at the C-Br bond is the most direct and efficient method for elaborating this core structure.[1][2] However, the success of these transformations is critically dependent on the selection of an appropriate catalytic system. The presence of the hydroxymethyl (-CH₂OH) and nitrile (-CN) groups introduces specific challenges; these functional groups can potentially coordinate with the palladium center, leading to catalyst inhibition or undesired side reactions. This guide provides a comparative analysis of various palladium catalyst systems for the most common and synthetically useful coupling reactions of this substrate, offering field-proven insights and actionable experimental protocols for researchers.

Logical Framework for Catalyst Selection

The choice of a catalyst system—comprising a palladium precursor and a supporting ligand—is not arbitrary. It is a reasoned decision based on the electronic and steric demands of the specific transformation. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation (e.g., Suzuki) or migratory insertion (e.g., Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[1][3][4] The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle.

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Catalytic_Cycle General Pd(0)/Pd(II) Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(L_n)X Pd0->OxAdd Trans Ar-Pd(II)(L_n)R OxAdd->Trans Transmetalation (+ R-M) Trans->Pd0 Product Ar-R Trans->Product Reductive Elimination ArX Ar-X = this compound RM R-M = Organoboron (Suzuki) R-H = Amine (Buchwald-Hartwig) R-H = Alkyne (Sonogashira)

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5][6]

Comparative Catalyst Performance Data

The primary challenge with this compound is ensuring efficient coupling without interference from the nitrile or hydroxyl groups. The selection of the ligand is paramount.

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Causality & Insights
Pd(PPh₃)₄NoneK₂CO₃Toluene/H₂O9075-85Baseline Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable, albeit sometimes sluggish, choice for activated aryl bromides. The moderate yield suggests that more robust ligands are needed to overcome potential substrate-related inhibition.[1]
PdCl₂(dppf)dppfCs₂CO₃1,4-Dioxane10090-97Workhorse System: The bidentate dppf ligand forms a stable complex that promotes reductive elimination and resists β-hydride elimination. It is an excellent choice for achieving high yields with functionalized substrates.[7]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80>95High-Activity System: SPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates the oxidative addition step, often allowing for lower catalyst loadings and milder temperatures.[8] This is ideal for sensitive substrates.
Pd₂(dba)₃XPhosK₃PO₄2-MeTHFRT - 60>98State-of-the-Art: XPhos, another bulky biaryl phosphine, often provides superior activity, enabling reactions even at room temperature for reactive coupling partners. Its use can be crucial for thermally sensitive molecules.[9]
Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol utilizes a modern, highly active catalyst system for robust and high-yielding coupling.

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and the SPhos ligand (0.04 equiv). Add this catalyst/ligand mixture to the Schlenk tube.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 2-methyltetrahydrofuran (2-MeTHF) via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling the formation of C-N bonds that are prevalent in pharmaceuticals.[3][10][11][12] The choice of ligand is critical and depends heavily on the nature of the amine coupling partner (primary, secondary, hindered, etc.).

Comparative Catalyst Performance Data
Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Causality & Insights
Pd₂(dba)₃BINAPNaOtBuToluene10060-75First Generation: While seminal, BINAP is often not active enough for moderately deactivated aryl bromides or hindered amines, leading to incomplete conversion.[13]
Pd(OAc)₂XPhosCs₂CO₃t-BuOH90>95High Generality: XPhos is highly effective for coupling a wide range of primary and secondary amines, including those that are sterically hindered. Its effectiveness stems from its ability to promote both oxidative addition and reductive elimination.
Pd(OAc)₂RuPhosK₂CO₃1,4-Dioxane100>90Specialized for Hindered Amines: RuPhos is another excellent bulky phosphine ligand, particularly useful for coupling hindered primary and secondary amines where other ligands might fail.
G3-XPhos PalladacycleNoneK₂CO₃Toluene80>98Pre-catalyst Advantage: Using a pre-formed palladacycle ensures the reliable formation of the active Pd(0) species, leading to more reproducible results, lower catalyst loadings, and often faster reactions.
Recommended Experimental Protocol: Buchwald-Hartwig Amination

This protocol employs a user-friendly and highly active palladacycle pre-catalyst.

  • Vessel Preparation: To a dry, sealable reaction tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and the G3-XPhos Palladacycle (0.01 equiv).

  • Inert Atmosphere: Seal the tube with a septum cap, and purge with argon or nitrogen for 5 minutes.

  • Solvent Addition: Add degassed toluene via syringe to achieve a substrate concentration of 0.5 M.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira and Heck Couplings: Accessing Alkynylated and Alkenylated Scaffolds

While often requiring slightly different conditions, the Sonogashira (coupling with terminal alkynes) and Heck (coupling with alkenes) reactions provide powerful avenues for C(sp²)-C(sp) and C(sp²)-C(sp²) bond formation, respectively.[4][14][15]

Comparative Catalyst Performance Data
ReactionCatalyst SystemBaseSolventTemp (°C)Yield (%)Causality & Insights
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N / THF6085-95Classic Conditions: The copper(I) co-catalyst is crucial in the traditional Sonogashira, facilitating the formation of a copper acetylide intermediate.[16] This system is robust but can be prone to alkyne homocoupling.
Sonogashira Pd(OAc)₂ / SPhosCs₂CO₃Dioxane80>95Copper-Free: Modern bulky phosphine ligands can enable copper-free variants, which is advantageous for substrates that are sensitive to copper salts and simplifies purification by avoiding homocoupling byproducts.[17]
Heck Pd(OAc)₂Et₃NDMF11070-80Basic Conditions: The traditional Heck reaction often requires higher temperatures and polar aprotic solvents. Yields can be moderate due to competing side reactions.[18]
Heck Herrmann's CatalystNaOAcNMP100>90Palladacycle Advantage: Herrmann's catalyst, a stable palladacycle, is highly active and thermally stable, making it well-suited for the demanding conditions of many Heck reactions and providing higher yields.

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Workflow Catalyst Screening Workflow start Define Coupling Reaction (Suzuki, Buchwald, etc.) setup Prepare Array of Catalysts (Precursors + Ligands) start->setup reaction Parallel Reaction Setup (Identical Substrates, Base, Solvent) setup->reaction monitor Monitor Conversion (LC-MS, GC) reaction->monitor analyze Analyze Yield & Purity (NMR, HPLC) monitor->analyze decision Optimal Catalyst Identified? analyze->decision optimize Optimize Conditions (Temp, Conc., Base) decision->optimize No finish Final Protocol Established decision->finish Yes optimize->reaction

Caption: A logical workflow for empirical catalyst screening.

Conclusion and Expert Recommendations

The successful cross-coupling of this compound hinges on the judicious selection of a palladium catalyst system tailored to the specific reaction.

  • For Suzuki-Miyaura Couplings: High-yielding, robust transformations are best achieved with catalyst systems employing bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos in combination with Pd(OAc)₂ or Pd₂(dba)₃. For scalability and reproducibility, a pre-formed palladacycle is an excellent choice.

  • For Buchwald-Hartwig Aminations: The choice is highly dependent on the amine. However, a broadly applicable and highly effective system involves a modern palladacycle like the G3-XPhos pre-catalyst , which offers high activity for a wide scope of amines under relatively mild conditions.

  • For Sonogashira and Heck Couplings: While classic conditions are often effective, leveraging modern catalyst systems can provide significant advantages. For Sonogashira reactions, a copper-free SPhos-based system can minimize side products. For Heck reactions, a thermally stable palladacycle like Herrmann's catalyst is recommended to achieve high yields.

Researchers and process chemists should view this guide as a starting point. While the recommended protocols are robust, further optimization of parameters such as solvent, base, temperature, and catalyst loading may be necessary to achieve optimal results for a specific, novel substrate combination.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Validation

2-Bromo-5-(hydroxymethyl)benzonitrile is a substituted aromatic compound of significant interest in chemical research and as a potential intermediate in the synthesis of pharmaceutical compounds. The integrity of any research, development, or manufacturing process involving this molecule hinges on the ability to accurately and reliably measure its identity, purity, and strength. This is where the discipline of analytical method validation becomes paramount.

Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines that underscore this necessity. These guidelines are not merely procedural hurdles; they are the foundation of scientific rigor, ensuring that data is reliable, reproducible, and ultimately, that the quality of the final product is guaranteed.

This guide provides an in-depth comparison of analytical methodologies for this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, present detailed validation protocols grounded in ICH Q2(R2) principles, and compare the primary method against a potent alternative, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Selection of the Primary Analytical Technique: HPLC vs. GC

The first critical decision in method development is selecting the appropriate analytical technology. For a molecule like this compound, the primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • Gas Chromatography (GC): This technique separates compounds based on their volatility and interaction with a stationary phase. For a compound to be suitable for GC, it must be volatile and thermally stable. While the molecular weight of our target compound is not prohibitive, the presence of a polar hydroxyl (-OH) group and a nitrile (-CN) group increases its boiling point and the risk of thermal degradation in the hot GC inlet.

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is exceptionally versatile and well-suited for compounds that are non-volatile or thermally labile. Given the polar functional groups and aromatic nature of this compound, HPLC is the logical choice for a robust and reliable quantitative method.

Comparative Overview: HPLC vs. GC
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning of analyte between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analyte between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability to Analyte Excellent. Suitable for non-volatile and thermally sensitive compounds. The polarity of the analyte is well-suited for reverse-phase HPLC.Moderate to Poor. Requires analyte to be volatile and thermally stable. The polar -OH group may require derivatization or risk degradation.
Typical Stationary Phase C18 (Octadecylsilane) bonded to silica for reverse-phase.Polysiloxane or Polyethylene Glycol films in a capillary column.
Typical Mobile Phase Acetonitrile/Water or Methanol/Water mixtures with pH modifiers (e.g., formic acid, phosphoric acid).Inert carrier gas (e.g., Helium, Nitrogen).
Common Detector UV-Vis/Photodiode Array (PDA) Detector, Mass Spectrometer (MS).Flame Ionization Detector (FID), Mass Spectrometer (MS).
Strengths Wide applicability, high resolution, non-destructive (in principle), suitable for a vast range of polar and non-polar compounds.High efficiency, excellent for volatile compounds, sensitive detectors (FID).
Weaknesses Higher solvent consumption, more complex instrumentation compared to basic GC.Limited to thermally stable and volatile compounds, potential for sample degradation in the inlet.

A Framework for Validation: The HPLC Method

The following sections detail the validation of a reverse-phase HPLC method for the assay and impurity profiling of this compound, structured according to the ICH Q2(R2) guideline. The objective of this validation is to establish, with a high degree of assurance, that the method is fit for its intended purpose: quantifying the main component and its potential impurities.

Validation_Workflow cluster_Plan Phase 1: Planning cluster_Execution Phase 2: Experimental Execution cluster_Documentation Phase 3: Documentation VP Define Validation Protocol & Acceptance Criteria Spec Specificity (Forced Degradation) VP->Spec ICH Q2(R2) Parameters Lin Linearity Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Robust Robustness Limits->Robust VR Compile Validation Report Robust->VR Data Analysis Method_Comparison cluster_HPLC HPLC Method cluster_qNMR qNMR Method Topic Analysis of this compound HPLC_Principle Principle: Chromatographic Separation Topic->HPLC_Principle Routine Analysis qNMR_Principle Principle: Signal Proportional to Molar Amount Topic->qNMR_Principle Primary Analysis HPLC_Req Requirement: Analyte-Specific Reference Standard HPLC_Principle->HPLC_Req HPLC_Use Best Use: Routine QC, Stability, Impurity Profiling HPLC_Req->HPLC_Use qNMR_Req Requirement: Certified Internal Standard qNMR_Principle->qNMR_Req qNMR_Use Best Use: Purity Assignment, Reference Standard Characterization qNMR_Req->qNMR_Use

A Spectroscopic Guide to the Differentiation of 2-Bromo-5-(hydroxymethyl)benzonitrile and a Key Positional Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise structural elucidation of aromatic isomers is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors where regiochemistry dictates function. This guide presents a detailed spectroscopic comparison of 2-Bromo-5-(hydroxymethyl)benzonitrile and one of its key positional isomers, 4-Bromo-3-(hydroxymethyl)benzonitrile. By leveraging the distinct electronic environments created by the varied substituent patterns, we demonstrate how Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can serve as powerful tools for unambiguous differentiation. This document provides researchers, scientists, and drug development professionals with the foundational data and experimental insights necessary for the confident characterization of these important chemical intermediates.

Introduction: The Imperative of Isomeric Purity

In the synthesis of complex organic molecules, the formation of positional isomers is a common challenge. While sharing the same molecular formula (C₈H₆BrNO) and, consequently, the same molecular weight, isomers such as this compound and 4-Bromo-3-(hydroxymethyl)benzonitrile possess distinct physical and chemical properties. These differences arise from the unique spatial arrangement of the bromo (-Br), hydroxymethyl (-CH₂OH), and cyano (-CN) groups on the benzene ring. In drug discovery, for instance, only one isomer may exhibit the desired therapeutic activity, while others could be inactive or even toxic. Therefore, robust analytical methods for their differentiation are not merely academic but essential for ensuring the safety and efficacy of new chemical entities.[1][2]

This guide focuses on providing a clear, data-driven comparison, explaining the causal relationships between molecular structure and spectral output.

Structures Under Comparison:

Compound NameStructure
Isomer A: this compound
Isomer B: 4-Bromo-3-(hydroxymethyl)benzonitrile

(Note: Placeholder images for chemical structures)

Comparative Spectroscopic Analysis

Spectroscopic techniques provide a detailed "fingerprint" of a molecule by probing the interactions of its atoms and bonds with electromagnetic radiation.[1] The electronic effects of the -Br (electron-withdrawing, ortho/para-directing), -CN (electron-withdrawing, meta-directing), and -CH₂OH (weakly electron-donating) groups create unique magnetic and vibrational environments for the nuclei and bonds within each isomer, leading to distinguishable spectra.

¹H NMR Spectroscopy: Unraveling the Aromatic Region

Proton NMR (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and spin-spin coupling patterns of the aromatic protons are highly sensitive to the relative positions of the substituents.

Predicted ¹H NMR Data Comparison:

Proton Assignment Isomer A (this compound) Isomer B (4-Bromo-3-(hydroxymethyl)benzonitrile) Rationale for Differentiation
Aromatic Protons ~7.7-7.9 ppm (3H, complex multiplet)H-2: ~7.83 ppm (d, J≈2.0 Hz) H-5: ~7.80 ppm (d, J≈8.2 Hz) H-6: ~7.67 ppm (dd, J≈8.2, 2.0 Hz)[3]The substitution pattern in Isomer B results in a more resolved spectrum with clear doublet and doublet of doublets patterns. Isomer A is expected to show a more compressed and complex multiplet for its three adjacent aromatic protons. The distinct coupling constants (J-values) reflecting ortho (~8 Hz) and meta (~2 Hz) coupling are key identifiers for Isomer B.[3]
Benzylic Protons (-CH₂OH) ~4.7 ppm (s, 2H)~4.51 ppm (d, J≈5.9 Hz)[3]The benzylic protons in Isomer A are expected to appear as a singlet. In contrast, the protons in Isomer B are reported to show coupling to the hydroxyl proton, resulting in a doublet.[3] This difference can, however, be solvent and concentration-dependent.
Hydroxyl Proton (-CH₂ OH) Broad singlet, variable~5.67 ppm (t, J≈5.6 Hz)[3]The hydroxyl proton signal is often broad and its chemical shift is highly variable. However, in the reported data for Isomer B , it appears as a triplet due to coupling with the adjacent benzylic protons.[3] Exchange with D₂O would cause this signal to disappear, confirming its assignment.

Causality Insight: The electron-withdrawing nature of the bromine and nitrile groups deshields the aromatic protons, shifting them downfield.[4] The specific chemical shift and, more importantly, the coupling pattern (multiplicity and J-values) are dictated by the proton's proximity to these groups and to neighboring protons. Ortho-protons typically exhibit larger coupling constants (7-9 Hz) than meta-protons (2-3 Hz).

¹³C NMR Spectroscopy: A Carbon Count

Carbon NMR provides information on the unique carbon environments within the molecule. Due to the different substitution patterns, the two isomers will have a different number of unique aromatic carbon signals and distinct chemical shifts.

Predicted ¹³C NMR Data Comparison:

Carbon Assignment Isomer A (this compound) Isomer B (4-Bromo-3-(hydroxymethyl)benzonitrile) Rationale for Differentiation
Aromatic Carbons 6 distinct signals expected.6 distinct signals expected.The key is the chemical shifts. For Isomer B , the carbon attached to the bromine (C-Br) would be significantly shielded compared to Isomer A due to the different electronic environment. Generally, carbons directly attached to bromine appear around 110-125 ppm.[5] The carbon bearing the nitrile group (C-CN) and the hydroxymethyl group (C-CH₂OH) will also have characteristic and differing shifts.
Nitrile Carbon (-CN) ~115-120 ppm~115-120 ppmThe nitrile carbon chemical shift is relatively consistent but can be influenced by the overall electronic nature of the ring.[6]
Benzylic Carbon (-CH₂OH) ~60-65 ppm~60-65 ppmSimilar to the nitrile carbon, the benzylic carbon shift will be in a predictable range but may show subtle differences between the isomers.
Quaternary Carbon (C-CN) ~110-115 ppm~110-115 ppmThe carbon ipso to the nitrile group will be found in this region.

Causality Insight: The chemical shift of a carbon atom is highly dependent on the electronegativity of the atoms attached to it and the overall electron density. The strong electronegativity of the bromine and nitrile groups causes a downfield shift (deshielding) for the carbons they are attached to, as well as for the ortho and para carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. While both isomers will show similar characteristic absorptions, subtle shifts in the frequencies and the fingerprint region can be used for differentiation.

IR Data Comparison:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Key Differentiator
Hydroxyl (-OH)O-H Stretch3200-3600 (Broad)The exact position and broadness can be influenced by intermolecular hydrogen bonding, which might differ slightly due to the varied steric environments of the isomers.
Nitrile (-C≡N)C≡N Stretch2220-2240 (Sharp, Strong)This is a highly characteristic peak for benzonitriles.[7] Its position is sensitive to the electronic effects of the other ring substituents. The different electronic environments in Isomers A and B may cause a small but measurable shift (a few cm⁻¹) in this absorption.
Aromatic RingC-H Bending (Out-of-plane)700-900This "fingerprint" region is highly diagnostic of the benzene ring substitution pattern.[2] Isomer A (1,2,4-trisubstituted) and Isomer B (1,2,4-trisubstituted) would both be expected to show absorptions in this region, but the precise pattern and number of bands will differ and can serve as a reliable method of identification when compared to reference spectra.
Carbon-BromineC-Br Stretch500-650The C-Br stretch is often weak and falls in a region with many other vibrations, making it less reliable for primary differentiation.[8]
Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound. Both isomers will have the identical molecular ion peak (M⁺) at m/z 211/213, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br ratio is ~1:1). Differentiation must therefore rely on analyzing the fragmentation patterns.

Predicted MS Fragmentation:

  • Loss of Br: A significant fragment at [M-Br]⁺ (m/z 132) would be expected for both isomers.

  • Loss of CH₂OH: A fragment corresponding to the loss of the hydroxymethyl group [M-CH₂OH]⁺ (m/z 180/182) is likely.

  • Benzylic Cleavage: The relative abundance of these fragments may differ based on the stability of the resulting carbocations, which is influenced by the position of the electron-withdrawing groups. For example, the stability of the cation formed after losing the bromine atom might be subtly different between the two isomers, leading to a different intensity ratio of the [M]⁺ and [M-Br]⁺ peaks.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the benzonitrile isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

FT-IR Spectroscopy Protocol
  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[1]

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualization of Workflow

A systematic approach is crucial for the successful characterization of isomeric compounds. The following workflow outlines the logical progression from sample receipt to final structural confirmation.

G cluster_exp Experimental Analysis cluster_data Data Interpretation Sample Isomeric Mixture or Unknown Sample MS Mass Spectrometry (MS) Sample->MS Confirm MW & Br presence IR FT-IR Spectroscopy Sample->IR Identify Functional Groups (-OH, -CN) NMR NMR Spectroscopy (1H, 13C) Sample->NMR Detailed Structural Elucidation Interpret_MS Analyze Fragmentation MS->Interpret_MS Interpret_IR Compare Fingerprint Region IR->Interpret_IR Interpret_NMR Analyze Chemical Shifts & Coupling Patterns NMR->Interpret_NMR Final Unambiguous Isomer Identification Interpret_MS->Final Interpret_IR->Final Interpret_NMR->Final Primary Confirmation

Caption: General workflow for the spectroscopic characterization and differentiation of isomers.

Conclusion

The differentiation of this compound and 4-Bromo-3-(hydroxymethyl)benzonitrile is readily achievable through a systematic application of standard spectroscopic techniques. While Mass Spectrometry confirms the elemental composition and IR spectroscopy verifies the functional groups, ¹H NMR spectroscopy stands out as the definitive method for distinction. The significant differences in the chemical shifts and spin-spin coupling patterns within the aromatic region provide an unambiguous structural fingerprint for each isomer. This guide provides the reference data and analytical logic to empower researchers to confidently identify these compounds, ensuring the integrity and success of their scientific endeavors.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Bromo-5-(hydroxymethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-5-(hydroxymethyl)benzonitrile. As a Senior Application Scientist, the goal of this document is to move beyond mere compliance and foster a culture of safety and excellence in the laboratory. By understanding the rationale behind these safety protocols, researchers can not only protect themselves but also ensure the integrity of their work.

Hazard Assessment: Understanding the Risks

This compound is a compound that requires careful handling due to its potential health hazards. A thorough understanding of its toxicological profile is the first step in a robust safety plan. The primary hazards associated with this compound are summarized below.

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning

Data sourced from multiple safety data sheets and chemical databases.[1][2][3]

Given these hazards, a multi-layered approach to personal protection is essential to minimize the risk of exposure through all potential routes: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of protection, a comprehensive PPE strategy is mandatory. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Eye and Face Protection:

  • Minimum Requirement: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are required at all times when handling this compound.[4][5]

  • Best Practice: For procedures with a higher risk of splashing, such as transferring large volumes or working with the material under pressure, a face shield should be worn in addition to safety goggles.[6][7][8] This provides an extra layer of protection for the entire face.

Skin Protection:

  • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling brominated organic compounds.[9] However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or punctures before use.[6][7][8] For extended operations, consider double-gloving.

  • Lab Coat: A buttoned, flame-resistant lab coat should be worn to protect against accidental spills and skin contact.[4][6][10] Ensure the lab coat is regularly cleaned and in good condition.

Respiratory Protection:

  • Standard Handling: For handling small quantities in a well-ventilated laboratory, a properly functioning chemical fume hood is generally sufficient to minimize inhalation exposure.[4][5][9][11]

  • High-Risk Procedures: If there is a potential for generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[4][5][7][8][10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A standardized workflow is critical for ensuring that safety is integrated into every step of the experimental process. The following diagram outlines a best-practice approach to handling this compound.

prep Preparation - Verify fume hood function - Assemble all necessary materials - Don appropriate PPE weigh Weighing - Use an analytical balance inside a fume hood or ventilated enclosure - Handle with care to avoid generating dust prep->weigh Proceed with caution dissolve Dissolution/Reaction - Add to solvent slowly in a fume hood - Maintain constant ventilation weigh->dissolve Careful transfer workup Reaction Workup - Perform all extractions and transfers in the fume hood dissolve->workup Monitor reaction cleanup Cleanup - Decontaminate all glassware and surfaces - Segregate waste workup->cleanup Post-reaction disposal Waste Disposal - Dispose of all chemical and contaminated waste in labeled, sealed containers cleanup->disposal Final step

Caption: A standardized workflow for the safe handling of this compound.

Disposal Plan: Responsible Environmental Stewardship

Proper disposal of this compound and associated waste is not only a regulatory requirement but also an ethical responsibility.

  • Chemical Waste: All solid and liquid waste containing this compound must be collected in a designated, clearly labeled, and sealed hazardous waste container.[4][8][9][11]

  • Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[4][8]

  • Incompatible Materials: Avoid mixing bromine-containing waste with incompatible substances such as strong oxidizing agents or bases, as this could lead to hazardous reactions.[11]

  • Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

  • Spill: Evacuate the area and ventilate. Wear appropriate PPE and absorb the spill with an inert, non-combustible material. Collect the absorbed material in a sealed container for hazardous waste disposal.

By adhering to these guidelines, researchers can create a safer laboratory environment for themselves and their colleagues, ensuring that scientific discovery and personal well-being go hand in hand.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.